2-(6-Methoxynaphthalen-2-yl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-17-15/h2-5,8-9,15-17H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUWRDAXXXDWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661683 | |
| Record name | 2-(6-Methoxynaphthalen-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-90-6 | |
| Record name | 2-(6-Methoxynaphthalen-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(6-Methoxynaphthalen-2-yl)piperazine: Properties, Synthesis, and Pharmacological Context
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(6-Methoxynaphthalen-2-yl)piperazine, a heterocyclic compound that merges two pharmacologically significant scaffolds: the 6-methoxynaphthalene core, characteristic of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, and the versatile piperazine ring, a common feature in numerous centrally active agents. This document details the molecule's physicochemical characteristics, proposes a robust synthetic pathway with detailed protocols, and explores its potential reactivity. Furthermore, it contextualizes the molecule within drug development, postulating potential biological activities based on the established pharmacology of its constituent moieties. This guide is intended for researchers and scientists in medicinal chemistry and drug discovery, providing a foundational resource for further investigation of this and related compounds.
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to generating novel molecular entities with unique therapeutic potential. This compound is a prime example of such a molecular hybrid. It contains:
-
The 6-Methoxynaphthalene Moiety: This bicyclic aromatic system is the cornerstone of Naproxen, one of the most widely used NSAIDs.[1] Its derivatives are well-established as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1]
-
The Piperazine Ring: A six-membered heterocycle with two opposing nitrogen atoms, the piperazine scaffold is a privileged structure in drug discovery.[2][3] Its derivatives exhibit an extensive range of biological activities, including antipsychotic, antidepressant, antihistaminic, and anthelmintic actions, largely due to their ability to interact with various central nervous system (CNS) receptors and ion channels.[4][5]
The fusion of these two moieties in a single molecule suggests a rich, yet underexplored, pharmacological potential. This guide aims to provide the core chemical knowledge base—from synthesis to analytical characterization—necessary to empower researchers to unlock the therapeutic possibilities of this intriguing compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and predicted properties for this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 914348-90-6 | [6][7][8][9] |
| Molecular Formula | C₁₅H₁₈N₂O | [6][9] |
| Molecular Weight | 242.32 g/mol | [6][9] |
| InChI | InChI=1S/C15H18N2O/c1-18-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-17-15/h2-5,8-9,15-17H,6-7,10H2,1H3 | [9] |
| SMILES | COC1C=C2C(=CC=1)C=C(C=C2)C3NCCNC3 | [9] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Density | 1.097 ± 0.06 g/cm³ | [6] |
| Boiling Point | 428.7 ± 35.0 °C | [6] |
| pKa | 8.72 ± 0.40 | [6] |
Solubility and Lipophilicity Insights
-
Lipophilicity (LogP): The significant nonpolar surface area of the naphthalene ring system suggests the compound will be reasonably lipophilic, a key attribute for crossing cellular membranes, including the blood-brain barrier. This is a critical consideration for potential CNS applications.
Synthesis and Purification
While a specific, published synthesis for this compound is not prominent in the literature, a robust and logical synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The most direct approach involves the coupling of a naphthalene precursor with piperazine.
Retrosynthetic Analysis
A retrosynthetic analysis points to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, as an efficient method for forming the key C-N bond.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a reliable method for synthesizing the title compound. The use of mono-Boc-piperazine is a critical strategic choice to prevent undesired double-arylation on both nitrogen atoms of the piperazine ring, followed by a simple deprotection step.
Step 1: Palladium-Catalyzed Coupling of 6-Bromo-2-methoxynaphthalene with tert-butyl piperazine-1-carboxylate
-
Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2-methoxynaphthalene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; BINAP, 4 mol%).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the aryl bromide) via cannula.
-
Rationale: Toluene is an excellent solvent for this type of cross-coupling reaction due to its high boiling point and ability to dissolve both the organic reactants and the catalyst complex. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Deprotection of the Boc-Protected Intermediate
-
Acidolysis: Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), dropwise at 0 °C.
-
Rationale: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines that is stable to many reaction conditions but is readily cleaved under acidic conditions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC/LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the crude product.
Purification Workflow
Purification of the final product is essential to remove any unreacted starting materials, byproducts, and catalyst residues.
Caption: Standard workflow for the purification of the target compound.
Reactivity and Stability
The reactivity of this compound is dominated by the nucleophilic secondary amine of the piperazine ring.
-
N-Alkylation and N-Acylation: The secondary amine is a potent nucleophile and can readily undergo reactions such as alkylation (with alkyl halides) and acylation (with acyl chlorides or anhydrides).[10] This allows for the straightforward synthesis of a diverse library of derivatives, which is a key advantage in structure-activity relationship (SAR) studies.
-
Aromatic Substitution: The electron-rich methoxynaphthalene ring can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reaction at the more reactive piperazine nitrogens.
-
Stability and Storage: The compound is expected to be a stable solid at room temperature. As an amine, it is basic and can slowly react with atmospheric carbon dioxide. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, protected from light.
Pharmacological Context and Potential Applications
The true potential of this molecule lies in the synergistic or additive effects of its two core scaffolds.
CNS Activity via the Piperazine Moiety
The piperazine ring is a cornerstone of CNS drug design.[5] Many piperazine-containing drugs modulate monoamine neurotransmission by interacting with serotonin (5-HT) and dopamine (D) receptors.[5] For instance, certain xanthone derivatives containing a piperazine moiety have shown antidepressant-like activity involving the 5-HT₁A and 5-HT₂A/C receptors.[11] Given this precedent, this compound is a prime candidate for screening in assays related to depression, anxiety, and other CNS disorders.
Anti-inflammatory Potential via the Naphthalene Moiety
The 6-methoxynaphthalene core is inextricably linked to the anti-inflammatory activity of Naproxen.[1] It is plausible that this compound could retain some affinity for COX enzymes, potentially leading to anti-inflammatory or analgesic effects. Prodrugs of Naproxen have been developed using piperazine esters to enhance properties like skin permeation.[12][13]
The Hybrid Molecule Hypothesis
The combination of these two pharmacophores could lead to several exciting therapeutic possibilities:
-
Dual-Action Agent: The molecule could act as a single agent with both CNS and anti-inflammatory properties, a desirable profile for treating neuroinflammatory conditions.
-
Novel Target Affinity: The unique three-dimensional structure may enable it to bind to novel biological targets or to existing targets with a different affinity and selectivity profile compared to its parent scaffolds.
-
Improved Pharmacokinetics: The piperazine moiety can improve the aqueous solubility and pharmacokinetic profile of the lipophilic naphthalene core.[3]
Caption: Potential pharmacological avenues for the hybrid molecule.
Characterization and Quality Control
Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the methoxy group (~3.9 ppm), the piperazine protons (a complex multiplet system from ~2.5-3.5 ppm), and distinct aromatic protons on the naphthalene ring (~7.0-7.8 ppm).
-
¹³C NMR: Expect signals for the methoxy carbon (~55 ppm), aliphatic carbons of the piperazine ring (~45-55 ppm), and a series of signals in the aromatic region (~105-160 ppm).
-
-
Mass Spectrometry (MS): In Electrospray Ionization (ESI) mode, the compound should show a prominent molecular ion peak [M+H]⁺ at m/z 243.15.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is suitable for purity analysis. A mobile phase of acetonitrile/water with a modifier like TFA or formic acid would be appropriate. Detection via UV-Vis spectroscopy should be effective due to the strong absorbance of the naphthalene chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for purity assessment and identification, providing both retention time and mass spectral data.[14]
-
Conclusion
This compound is a chemically tractable and pharmacologically promising molecule. Its synthesis is achievable through standard, robust chemical methods. The true value of this compound lies in its hybrid nature, which provides a strong rationale for its investigation across multiple therapeutic areas, particularly in CNS disorders and inflammatory conditions. This guide provides the essential chemical foundation and a strategic framework for researchers to begin exploring the full potential of this versatile scaffold in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. This compound | CAS:914348-90-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 10. Reactions of Piperazines | Ambeed [ambeed.com]
- 11. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation [pubmed.ncbi.nlm.nih.gov]
- 12. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the Structure Elucidation of 2-(6-Methoxynaphthalen-2-yl)piperazine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(6-Methoxynaphthalen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and analytical chemists, offering a detailed walkthrough of spectroscopic and crystallographic methods. We will explore the causality behind experimental choices and demonstrate how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography provides a self-validating system for structural confirmation.
Introduction: The Imperative of Unambiguous Structural Verification
The biological activity of any novel chemical entity is intrinsically linked to its three-dimensional structure. For N-arylpiperazines, a scaffold present in numerous pharmacologically active compounds, even minor structural ambiguities can lead to significant differences in efficacy, safety, and pharmacokinetic profiles.[2][3][4] The target molecule, this compound (Molecular Formula: C₁₅H₁₈N₂O, Molar Mass: 242.32 g/mol ), combines a rigid, aromatic methoxynaphthalene moiety with a flexible, basic piperazine ring.[5][6] This guide will systematically deconstruct the molecule's structure piece by piece using modern analytical techniques.
Foundational Analysis: Mass Spectrometry (MS)
Mass spectrometry is the first port of call, providing the molecular weight and crucial fragmentation data that offers initial structural puzzle pieces.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation : 1 mg of the synthesized compound is dissolved in 1 mL of methanol/water (1:1) with 0.1% formic acid to facilitate protonation.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Analysis : The sample is infused directly into the source. Data is acquired in the m/z range of 50-500.
-
Rationale : ESI is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing initial fragmentation and ensuring the observation of the molecular ion. TOF analysis provides high mass accuracy, allowing for the confident determination of the elemental composition.[4]
Data Interpretation: Molecular Ion and Fragmentation Pathways
The primary goal is to confirm the elemental composition. The protonated molecule [M+H]⁺ is expected.
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z for [C₁₅H₁₉N₂O]⁺ | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 243.1492 | 243.1495 | 1.2 |
A low mass error (< 5 ppm) confirms the molecular formula C₁₅H₁₈N₂O.
Tandem MS (MS/MS) experiments are then conducted to probe the structure through collision-induced dissociation (CID).[7][8] The fragmentation pattern is predictable and highly informative for piperazine derivatives.[7][9]
Key Expected Fragmentation Pathways:
-
Cleavage of the Piperazine Ring : The C-N bonds within the piperazine ring are prone to cleavage, leading to characteristic neutral losses and fragment ions. Common fragments for a piperazine ring are observed at m/z 56 and 70.[7]
-
Benzylic-type Cleavage : The bond between the naphthalene ring and the piperazine nitrogen is a point of fragmentation, often leading to a stable naphthyl-containing cation.
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation : FTIR spectrometer equipped with a diamond ATR crystal.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Analysis : The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Rationale : ATR is a simple and fast technique for solid samples, requiring minimal preparation.
Data Interpretation: Characteristic Vibrational Frequencies
The spectrum is analyzed for absorptions corresponding to the methoxynaphthalene and piperazine moieties.[10][11][12]
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (secondary amine in piperazine) |
| 3100-3000 | Medium | Aromatic C-H stretch (naphthalene) |
| 2950-2800 | Medium | Aliphatic C-H stretch (piperazine ring) |
| ~1600, ~1500 | Strong | C=C aromatic ring stretching (naphthalene) |
| ~1250 | Strong | Aryl-O-CH₃ asymmetric stretch (methoxy group) |
| ~1150 | Medium | C-N stretch (piperazine) |
The presence of the N-H stretch confirms the piperazine is not di-substituted, while the strong aryl-ether and aromatic bands are indicative of the methoxynaphthalene group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy, particularly a suite of 2D experiments, is the most powerful tool for unambiguously determining the complete covalent structure and connectivity of the molecule in solution.[13][14][15]
Experimental Protocol: Multi-dimensional NMR
-
Instrumentation : 500 MHz (or higher) NMR spectrometer.
-
Sample Preparation : ~10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments :
-
Rationale : This comprehensive suite of experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity through one-bond (HSQC) and multiple-bond (HMBC) correlations.
Data Interpretation: Assembling the Structure
The expected chemical shifts are predicted based on the electronic environment of each nucleus. The methoxy group is electron-donating, affecting the chemical shifts of the naphthalene protons. The piperazine protons will appear in the aliphatic region.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | Integration |
| Naphthalene | ||||
| C1 | ~118 | ~7.3-7.4 | d | 1H |
| C2 | ~148 | - | - | - |
| C3 | ~108 | ~7.1-7.2 | d | 1H |
| C4 | ~129 | ~7.7-7.8 | d | 1H |
| C4a | ~128 | - | - | - |
| C5 | ~127 | ~7.3-7.4 | d | 1H |
| C6 | ~158 | - | - | - |
| C7 | ~106 | ~7.1-7.2 | dd | 1H |
| C8 | ~130 | ~7.7-7.8 | d | 1H |
| C8a | ~135 | - | - | - |
| Piperazine | ||||
| C2'/C6' | ~46 | ~3.1-3.2 | t | 4H |
| C3'/C5' | ~53 | ~3.3-3.4 | t | 4H |
| N-H | - | ~1.8-2.0 | br s | 1H |
| Methoxy | ||||
| OCH₃ | ~55 | ~3.9 | s | 3H |
-
COSY : This experiment reveals proton-proton couplings. We expect to see correlations between adjacent aromatic protons on the naphthalene ring (e.g., H3-H4, H7-H8) and between the geminal and vicinal protons within the piperazine ring's ethylenediamine fragments.[16]
-
HSQC : This directly links each proton to the carbon it is attached to.[17] This allows for the unambiguous assignment of the protonated carbons in Table 3. For example, the singlet at ~3.9 ppm will correlate with the carbon signal at ~55 ppm, confirming the methoxy group.
-
HMBC : This is the key experiment for connecting the molecular fragments.[13][17][18] It shows correlations between protons and carbons that are 2-3 bonds away.
-
Connecting Piperazine to Naphthalene : A crucial correlation will be observed from the protons on C3'/C5' of the piperazine ring to the C2 of the naphthalene ring. This definitively establishes the point of attachment.
-
Confirming Naphthalene Structure : Protons on the naphthalene ring will show long-range correlations to various carbons, confirming the substitution pattern. For example, the methoxy protons (~3.9 ppm) will show a 3-bond correlation to C6 (~158 ppm).
-
Visualization of NMR Connectivity
The workflow and key correlations can be visualized to clarify the logic of the elucidation process.
Caption: NMR Elucidation Workflow.
Caption: Key HMBC correlations for structural assembly.
The Gold Standard: Single-Crystal X-ray Crystallography
While the spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the exact spatial arrangement of atoms in the solid state.[2][3][19][20]
Experimental Protocol
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol).[3][20]
-
Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[20]
-
Structure Solution and Refinement : The diffraction pattern is processed to determine the unit cell and space group. The atomic positions are determined using direct methods and the structural model is refined against the experimental data to yield the final structure, including bond lengths, bond angles, and torsional angles.[3][20]
The resulting crystal structure would confirm the connectivity established by NMR and provide invaluable information on the solid-state conformation, such as the chair conformation of the piperazine ring and the dihedral angle between the two ring systems.[21]
Conclusion: A Self-Validating Structural Dossier
The structure elucidation of this compound is achieved through a logical and hierarchical application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FTIR identifies the key functional moieties. A comprehensive suite of 1D and 2D NMR experiments pieces together the molecular framework, establishing the precise connectivity between the methoxynaphthalene and piperazine fragments. Finally, single-crystal X-ray crystallography provides the definitive and irrefutable three-dimensional structure. This multi-faceted, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for all subsequent research and development activities.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. chembk.com [chembk.com]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Piperazine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(6-Methoxynaphthalen-2-yl)piperazine
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound, 2-(6-Methoxynaphthalen-2-yl)piperazine. Based on extensive analysis of structurally analogous compounds, it is postulated that this molecule primarily functions as a ligand for serotonin receptors, with a high probability of acting as a potent agonist at the 5-HT1A receptor subtype. This document provides a comprehensive overview of the theoretical molecular interactions, the anticipated downstream signaling cascades, and detailed, field-proven experimental protocols to empirically validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.
Introduction and Postulated Pharmacological Profile
The piperazine moiety is a well-established pharmacophore in contemporary medicinal chemistry, integral to a multitude of centrally acting agents.[1] The fusion of this versatile scaffold with a methoxynaphthalene group suggests a strong propensity for interaction with neurotransmitter receptors. While direct experimental data for this compound is not yet publicly available, a compelling hypothesis for its mechanism of action can be formulated by examining structurally related compounds.
Notably, a compound featuring the methoxynaphthalenyl-piperazine core, [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[2]triazine-3,5-dione, has been characterized as a high-affinity 5-HT1A receptor agonist with an EC50 comparable to serotonin.[2] This finding strongly indicates that the methoxynaphthalene-piperazine framework is conducive to potent interactions with the 5-HT1A receptor. Therefore, it is our primary hypothesis that This compound acts as a 5-HT1A receptor agonist.
This guide will proceed by first detailing the theoretical underpinnings of this hypothesized mechanism and then providing the experimental blueprints necessary for its validation.
Hypothesized Mechanism of Action: 5-HT1A Receptor Agonism
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the inhibitory Gαi/o subunit.[3][4] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer, initiating downstream signaling cascades.
Canonical Signaling Pathway: Inhibition of Adenylyl Cyclase
The primary and most well-characterized signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase.[4][5] The activated Gαi/o subunit directly inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins.
Caption: Hypothesized canonical signaling pathway of this compound via the 5-HT1A receptor.
Non-Canonical Signaling Pathways
In addition to the canonical adenylyl cyclase pathway, 5-HT1A receptor activation can also trigger other signaling cascades, often in a cell-type-specific manner.[7][4] One of the most notable non-canonical pathways is the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3] This can occur through the Gβγ subunit, which can activate downstream effectors leading to ERK phosphorylation and activation.
Experimental Validation of the Hypothesized Mechanism
To rigorously test the hypothesis that this compound is a 5-HT1A receptor agonist, a series of well-established in vitro pharmacological assays are required. The following protocols are designed to be self-validating and provide a comprehensive characterization of the compound's activity.
Caption: Experimental workflow for validating the hypothesized mechanism of action.
Radioligand Binding Assay: Determining Affinity for the 5-HT1A Receptor
This assay will determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor. A competition binding format will be used with a known high-affinity radioligand.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
A fixed concentration of a suitable 5-HT1A receptor radioligand (e.g., [3H]8-OH-DPAT).
-
A range of concentrations of this compound (e.g., 10 pM to 100 µM).
-
For non-specific binding control wells, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Serotonin (Control) | Known Value | Known Value |
Functional Assays: Assessing Agonist Activity
This assay will determine if this compound can inhibit adenylyl cyclase activity, which is characteristic of a 5-HT1A receptor agonist.
Protocol:
-
Cell Culture and Plating:
-
Use HEK293 cells stably expressing the human 5-HT1A receptor.
-
Plate the cells in a suitable assay plate (e.g., 96-well) and allow them to adhere overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a range of concentrations of this compound to the wells in triplicate.
-
Include a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and generate a measurable level of cAMP.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.
-
Expected Outcome:
| Compound | EC50 (nM) for cAMP Inhibition |
| This compound | Hypothetical Value |
| 8-OH-DPAT (Control) | Known Value |
This assay directly measures the activation of G proteins by the receptor, providing a more proximal readout of receptor agonism.[10][11]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Assay buffer (containing MgCl2 and GDP).
-
A range of concentrations of this compound.
-
A known 5-HT1A agonist as a positive control.
-
Cell membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
Determine the EC50 and Emax (maximal effect) values from the resulting curve.
-
Expected Outcome:
| Compound | EC50 (nM) for [³⁵S]GTPγS Binding | Emax (% of Control Agonist) |
| This compound | Hypothetical Value | Hypothetical Value |
| 8-OH-DPAT (Control) | Known Value | 100% |
Conclusion
The structural features of this compound strongly suggest its potential as a novel ligand for central nervous system receptors, with the 5-HT1A receptor being a highly probable target. The hypothesized mechanism of action as a 5-HT1A receptor agonist is supported by robust evidence from structurally related compounds. The experimental protocols detailed in this guide provide a clear and comprehensive roadmap for the empirical validation of this hypothesis. Successful execution of these assays will not only elucidate the primary mechanism of action of this compound but also provide crucial data on its potency and efficacy, thereby informing its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. cAMP-Glo™ Assay [promega.sg]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of Methoxynaphthyl Piperazine Derivatives
Executive Summary
Methoxynaphthyl piperazine derivatives represent a significant class of pharmacologically active compounds, primarily recognized for their complex interactions with the central nervous system, particularly the serotonergic system. This guide provides a comprehensive technical overview of their pharmacological profile, synthesizing data from molecular pharmacology, structure-activity relationship (SAR) studies, and preclinical evaluations. These derivatives typically exhibit a multi-target engagement profile, most notably acting as mixed partial agonists at 5-HT1 receptor subtypes and antagonists at 5-HT2 receptors. This dual activity is a cornerstone of their therapeutic potential in treating complex neurological and psychiatric disorders. This document delineates the underlying mechanisms of action, key metabolic pathways, and the critical experimental protocols used to characterize these molecules, offering field-proven insights for their continued development and application in neuroscience research.
Introduction: The Strategic Importance of the Arylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system.[1][2] Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 provides a unique combination of structural rigidity and synthetic tractability.[3] This allows for precise modification at two distinct points, enabling chemists to fine-tune physicochemical properties and receptor interaction profiles to achieve desired pharmacological effects.[1][4]
When combined with a methoxynaphthyl moiety, the resulting derivatives gain specific and potent affinities for various neurotransmitter receptors. The naphthyl group provides a large, lipophilic surface for van der Waals interactions within receptor binding pockets, while the methoxy substituent's position and electronic properties critically influence selectivity and potency. The primary focus of this guide is to dissect the pharmacological intricacies of this chemical class, with a particular emphasis on their profound modulation of the serotonin system.
The serotonin (5-HT) system, with its at least 14 distinct receptor subtypes, is a pivotal regulator of mood, cognition, appetite, and sleep.[5] The ability of methoxynaphthyl piperazine derivatives to selectively and often simultaneously interact with multiple 5-HT receptor subtypes—such as the inhibitory Gi-coupled 5-HT1 family and the excitatory Gq-coupled 5-HT2 family—underpins their potential as sophisticated neuropharmacological tools and therapeutic candidates.[5][6]
Section 1: Molecular Pharmacology and Mechanism of Action
The defining characteristic of methoxynaphthyl piperazine derivatives is their complex, multi-target receptor binding profile. This profile is not one of a simple agonist or antagonist but rather a nuanced modulator of several key neurotransmitter systems.
Primary Target Engagement: The Serotonin Receptor Family
The most consistent finding across this class of compounds is a potent and complex interaction with multiple serotonin receptors.
-
5-HT1 Receptor Subtypes (5-HT1A, 1B, 1D, etc.): These derivatives commonly act as partial agonists at 5-HT1A receptors.[6][7] Partial agonism is a critical mechanistic feature; it allows these compounds to enhance serotonergic tone in states of low serotonin release while simultaneously preventing overstimulation in states of high release, thereby acting as a homeostatic regulator. This mechanism is a hallmark of anxiolytic and antidepressant drugs.[5]
-
5-HT2 Receptor Subtypes (5-HT2A, 2B, 2C): In stark contrast to their activity at 5-HT1 receptors, these compounds typically function as potent antagonists at 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes.[6][7] Blockade of the 5-HT2C receptor is strongly correlated with pro-appetitive (hyperphagic), anxiolytic, and activating behavioral effects in animal models.[6][7][8] This antagonism is a key mechanism for mitigating side effects associated with traditional serotonergic agents and is a feature of modern atypical antipsychotics.
-
Other 5-HT Receptors (5-HT3, 5-HT6, 5-HT7): High affinity for other subtypes, such as 5-HT6 and 5-HT7, has also been demonstrated, suggesting that the overall pharmacological effect is a composite of interactions across the entire serotonin system.[7][9]
Secondary Target Engagement
While the serotonergic system is the primary domain of action, many methoxynaphthyl piperazine derivatives possess affinity for other CNS receptors, which contributes to their overall profile and potential side effects.
-
Dopamine Receptors (e.g., D2): Affinity for dopamine receptors is variable and highly dependent on the specific substitutions on the piperazine ring. Some derivatives show moderate D2 receptor affinity, a property relevant to antipsychotic drug development.[10]
-
Adrenergic Receptors (e.g., α1): Affinity for α1-adrenergic receptors is also common.[10] This interaction can contribute to cardiovascular side effects such as orthostatic hypotension but may also play a role in the therapeutic profile.
-
Sigma Receptors (σ1, σ2): Certain derivatives have been found to possess high affinity for sigma receptors, which are implicated in neuroplasticity and the modulation of other neurotransmitter systems.[11][12]
Quantitative Receptor Affinity Profile
The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is a critical parameter. Lower Ki values indicate higher affinity. The table below summarizes representative binding data for this class of compounds.
| Receptor Target | Typical Affinity (Ki) Range | Functional Activity | Key References |
| 5-HT1A | 1 - 50 nM | Partial Agonist | [6][7][10] |
| 5-HT2A | 5 - 100 nM | Antagonist | [6][7] |
| 5-HT2C | 1 - 75 nM | Antagonist / Inverse Agonist | [6][7] |
| 5-HT6 | 10 - 200 nM | Antagonist | [7][9] |
| Dopamine D2 | 50 - 500+ nM | Antagonist | [10] |
| Adrenergic α1 | 20 - 300 nM | Antagonist | [10] |
| Sigma σ1 | 10 - 150 nM | Agonist / Antagonist | [11][12] |
Downstream Signaling Pathways
The functional consequence of receptor binding is determined by the G-protein to which the receptor is coupled. The mixed activity of methoxynaphthyl piperazines results in a dual modulation of intracellular signaling.
-
5-HT1A Receptor Activation: As Gi/o-coupled receptors, their activation by a partial agonist leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced firing rate.[5]
-
5-HT2A/2C Receptor Blockade: As Gq/11-coupled receptors, their antagonism prevents serotonin from activating the phospholipase C (PLC) pathway, thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent calcium mobilization and protein kinase C (PKC) activation.[5]
Section 2: Structure-Activity Relationships (SAR)
The pharmacological profile of these derivatives is highly sensitive to their chemical structure. Understanding these relationships is paramount for designing new compounds with improved potency and selectivity.[3][13]
-
The Naphthyl Moiety: The point of attachment to the piperazine (1-naphthyl vs. 2-naphthyl) can influence selectivity between 5-HT receptor subtypes. The 1-naphthyl substitution often yields a more complex profile with broad serotonergic activity.[6][14]
-
The Methoxy Group: The position of the methoxy group on the naphthyl ring is a critical determinant of affinity. It can act as a hydrogen bond acceptor and its electronic influence can modulate the basicity of the distal piperazine nitrogen, thereby affecting receptor interaction.[10]
-
Piperazine N-4 Substituent: The nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role in defining selectivity against other receptor families, such as dopamine and adrenergic receptors. Small alkyl groups tend to maintain serotonergic selectivity, while larger, more complex aromatic or alkyl chains can introduce affinity for other targets.[10][15]
Section 3: Pharmacokinetics and Metabolism
The translation of in vitro potency to in vivo efficacy is critically dependent on the pharmacokinetic profile of a compound. For arylpiperazines, metabolism is a key consideration.
ADME Profile
Generally, arylpiperazine derivatives exhibit good oral bioavailability and CNS penetration due to their moderate lipophilicity and basic nature.[3] However, they are extensively metabolized, primarily in the liver.
Key Metabolic Pathways
The primary metabolic routes for methoxy-containing arylpiperazines involve cytochrome P450 (CYP) enzymes.
-
O-Demethylation: The most significant metabolic pathway is the removal of the methyl group from the methoxy moiety to form a pharmacologically active hydroxylated metabolite.[16] This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[16][17] The genetic variability of CYP2D6 in the human population can lead to significant inter-individual differences in drug exposure and response.
-
Piperazine Ring Degradation: Other pathways include aromatic hydroxylation on the naphthyl ring and oxidative degradation of the piperazine ring itself.[16][17]
-
Active Metabolites: The formation of active metabolites, such as 1-(o-methoxyphenyl)piperazine from larger drugs, means that the in vivo pharmacological effect can be a composite of both the parent drug and its metabolites.[18]
Section 4: In Vitro & In Vivo Pharmacological Assessment
A multi-step, hierarchical approach is required to fully characterize the pharmacological profile of a novel methoxynaphthyl piperazine derivative.
Protocol 1: Radioligand Receptor Binding Assay
-
Causality and Rationale: This is the foundational experiment to determine the affinity and selectivity of a compound. It quantifies the direct interaction between the test compound and its molecular targets. By competing with a known radiolabeled ligand, we can calculate the equilibrium dissociation constant (Ki) of our unlabeled compound, providing a direct measure of binding potency. This step is essential to identify the primary targets before proceeding to more complex functional or in vivo studies.
-
Methodology:
-
Preparation of Membranes: Homogenize tissue (e.g., rat brain cortex for 5-HT2A, CHO cells expressing recombinant human receptors) in an ice-cold buffer and centrifuge to pellet the cell membranes containing the target receptors. Resuspend the pellet to a known protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with an ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filter mats in scintillation vials with a scintillation cocktail. Count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[19]
-
Protocol 2: [³⁵S]GTPγS Functional Assay
-
Causality and Rationale: A binding assay shows affinity but not efficacy (i.e., whether the compound activates or blocks the receptor). The [³⁵S]GTPγS binding assay directly measures the first step of signal transduction: G-protein activation. Agonist binding induces a conformational change in the receptor, causing it to exchange GDP for GTP on its associated G-protein. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify this activation. This assay definitively characterizes a compound as an agonist, partial agonist, antagonist, or inverse agonist.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the G-protein-coupled receptor of interest as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, combine membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to ensure a basal state), and the test compound across a range of concentrations. To test for antagonism, include a fixed concentration of a known agonist along with the test compound.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as in the binding assay.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. For agonists, determine the EC50 (potency) and Emax (efficacy relative to a full agonist). For antagonists, determine the shift in the agonist's dose-response curve to calculate the KB (functional equilibrium dissociation constant).
-
Protocol 3: In Vivo Head-Twitch Response (HTR) in Rodents
-
Causality and Rationale: The head-twitch response in mice or rats is a well-validated behavioral proxy for 5-HT2A receptor activation and is a characteristic in vivo effect of hallucinogenic or psychedelic compounds.[14] Since many methoxynaphthyl piperazine derivatives are 5-HT2A antagonists, this assay is used as a self-validating system to confirm their functional blockade in a living organism. A potent antagonist should effectively block the HTR induced by a known 5-HT2A agonist (e.g., DOI). This provides crucial in vivo proof-of-concept for the in vitro antagonist activity.
-
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and observation chambers for at least 60 minutes.
-
Pre-treatment: Administer the test compound (methoxynaphthyl piperazine derivative) or vehicle via the appropriate route (e.g., intraperitoneal, oral) at various doses.
-
Agonist Challenge: After a set pre-treatment time (e.g., 30 minutes), administer a fixed dose of a 5-HT2A agonist, such as (±)-2,5-dimethoxy-4-iodoamphetamine (DOI).
-
Behavioral Observation: Immediately after the DOI injection, place the animal in a clean observation chamber and record the number of head twitches over a defined period (e.g., 30 minutes). A head twitch is a rapid, convulsive rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the vehicle-pretreated group to the groups pre-treated with the test compound. A significant reduction in DOI-induced head twitches indicates 5-HT2A antagonist activity. Calculate the dose required to inhibit the response by 50% (ID50).
-
Section 5: Therapeutic Potential and Future Directions
The unique "dual-action" pharmacological profile of methoxynaphthyl piperazine derivatives—combining 5-HT1A partial agonism with 5-HT2A/2C antagonism—positions them as promising candidates for several CNS disorders.
-
Depression and Anxiety: This profile mirrors that of some successful multimodal antidepressants and anxiolytics, suggesting potential for treating mood and anxiety disorders with a lower side-effect burden than traditional SSRIs.
-
Schizophrenia: The combination of 5-HT2A antagonism and moderate D2 antagonism is the defining characteristic of atypical antipsychotics. Derivatives with an optimized D2 affinity could be developed for treating schizophrenia, particularly its negative symptoms and cognitive deficits.
-
Other Applications: The diverse pharmacology of the piperazine scaffold means that derivatives can be developed for a wide range of other applications, including as PET imaging ligands to study receptor density in the brain, or for non-CNS targets like cancer and microbial infections.[20][21][22]
Future Directions: The primary challenge lies in achieving greater receptor subtype selectivity to minimize off-target effects. A deeper understanding of the structure-activity relationships, aided by computational modeling and in silico screening, will be crucial.[13][23] Furthermore, investigating the role of active metabolites and the influence of pharmacogenomics (e.g., CYP2D6 status) will be essential for their successful clinical translation.
Conclusion
Methoxynaphthyl piperazine derivatives are a pharmacologically rich and versatile class of compounds. Their ability to act as sophisticated modulators of the serotonin system, often in concert with other key neurotransmitter receptors, provides a strong foundation for the development of novel therapeutics for complex CNS disorders. A thorough understanding of their molecular pharmacology, metabolic fate, and structure-activity relationships, validated through a rigorous hierarchy of in vitro and in vivo experimental protocols, is the cornerstone of unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 15. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold
An In-Depth Technical Guide to 2-(6-Methoxynaphthalen-2-yl)piperazine as a Pharmaceutical Intermediate
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a core structural motif frequently found in successful therapeutic agents.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow it to serve as a versatile linker and enhance the aqueous solubility and bioavailability of drug candidates.[2][3] When combined with the 6-methoxynaphthalene moiety—a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen—the resulting intermediate, This compound , emerges as a molecule of significant interest for drug discovery and development.[4][5]
This guide provides a comprehensive technical overview of this compound (CAS No: 914348-90-6), designed for researchers, medicinal chemists, and drug development professionals.[6][7] We will delve into its synthesis, physicochemical characteristics, analytical methodologies, and its strategic application as a cornerstone for building complex, pharmacologically active molecules, particularly those targeting the central nervous system (CNS).
Physicochemical Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 914348-90-6 | [6][7] |
| Molecular Formula | C₁₅H₁₈N₂O | |
| Molar Mass | 242.32 g/mol | |
| Boiling Point | 428.7 ± 35.0 °C (Predicted) | |
| Density | 1.097 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.72 ± 0.40 (Predicted) |
Strategic Synthesis: A Pathway to the Core Scaffold
The construction of the C-N bond between the naphthalene ring and the piperazine moiety is the critical step in synthesizing this intermediate. The Buchwald-Hartwig amination is a powerful and widely adopted palladium-catalyzed cross-coupling reaction ideal for this purpose, offering high yields and broad functional group tolerance.[8][9] The proposed synthetic pathway begins with the readily available 2-bromo-6-methoxynaphthalene.[4][10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of Naproxen-Piperazine Analogs
Introduction: The Rationale for Hybridizing Naproxen and Piperazine
Naproxen, a well-established non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3] While effective, the clinical utility of naproxen can be limited by gastrointestinal side effects, largely attributed to its inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[2][4]
The core of drug discovery and development often lies in the strategic modification of existing pharmacophores to enhance therapeutic efficacy and mitigate adverse effects. The hybridization of naproxen with a piperazine moiety is a promising strategy to achieve these goals. Piperazine and its derivatives are versatile heterocyclic scaffolds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihistaminic properties.[5][6][7][8] The incorporation of the piperazine ring into the naproxen structure can modulate its physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This strategic combination aims to not only retain or enhance the anti-inflammatory activity of naproxen but also to potentially introduce novel biological activities and improve its safety profile.
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of naproxen-piperazine analogs, drawing upon key findings from various studies. We will explore the synthesis, biological evaluation, and mechanistic insights that govern the therapeutic potential of these hybrid molecules.
Core Molecular Architecture and Points of Modification
The fundamental structure of a naproxen-piperazine analog involves the linkage of the naproxen core, specifically the propionic acid side chain, to a piperazine ring. This is typically achieved by forming an amide bond between the carboxyl group of naproxen and one of the nitrogen atoms of the piperazine ring. The second nitrogen atom of the piperazine ring then serves as a versatile point for further chemical modifications, allowing for the introduction of a diverse array of substituents.
The following diagram illustrates the key components of the naproxen-piperazine scaffold and highlights the primary points of modification for SAR studies.
Caption: Key structural components of naproxen-piperazine analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of naproxen-piperazine analogs is intricately linked to the nature of the substituent (R-group) at the N4-position of the piperazine ring. By systematically varying this group, researchers have been able to fine-tune the pharmacological profile of these compounds.
Anti-inflammatory and Analgesic Activity
The primary goal of developing naproxen-piperazine analogs has been to enhance anti-inflammatory and analgesic effects while reducing gastrointestinal toxicity. The rationale behind this is that masking the free carboxylic acid group of naproxen could decrease its direct irritant effect on the gastric mucosa.[9][10]
-
Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties at the N4-position has been a common strategy. For instance, the synthesis of pyridine-amide-containing naproxen derivatives has yielded compounds with potent anti-inflammatory activity and a significant reduction in ulcerogenic effects compared to naproxen.[11] Similarly, the incorporation of a pyrazoline ring has been explored to increase the molecule's size, potentially leading to enhanced selectivity for the COX-2 enzyme over COX-1.[12]
-
Impact of Specific Functional Groups: The presence of specific functional groups on the appended aromatic or heterocyclic ring can further modulate activity. For example, in a series of benzhydrylpiperazine-based analogs, a 4-chloro substitution on the terminal phenyl ring resulted in a compound with promising dual inhibition of COX-2 and 5-LOX, another key enzyme in the inflammatory cascade.[13]
-
Amino Acid Conjugates: Conjugating amino acids to the naproxen scaffold has also been investigated. Certain naproxen-amino acid derivatives have demonstrated higher anti-inflammatory potency than the parent drug, with the added benefit of negligible ulcerogenic effects.[10][14]
Anticancer Activity
A growing body of evidence suggests that chronic inflammation is a key contributor to the development and progression of cancer. Consequently, compounds with dual anti-inflammatory and anticancer properties are of significant interest. Several naproxen-piperazine analogs have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Prostate Cancer Cell Lines: Studies on (S)-naproxen derivatives have shown that specific analogs exhibit potent biological activity against both androgen-dependent and androgen-independent prostate cancer cell lines.[15]
-
Breast Cancer Cell Lines: Naproxen-based heterocyclic derivatives have demonstrated notable antiproliferative effects against the MDA-MB-231 human breast cancer cell line.[16]
-
Colon Cancer Cell Lines: Propanamide and urea derivatives of naproxen have shown promising inhibitory effects against the HCT-116 colon cancer cell line.[10][14]
The anticancer activity of these analogs is often linked to their ability to inhibit enzymes crucial for cancer cell proliferation, such as methionine aminopeptidase-2 (MetAP2).[15]
Antimicrobial Activity
The piperazine nucleus is a well-known pharmacophore in many antimicrobial agents.[5][8] Therefore, it is not surprising that naproxen-piperazine hybrids have been investigated for their potential as antimicrobial agents.
-
Antibacterial and Antifungal Effects: Various naproxen-piperazine derivatives have been synthesized and screened for their activity against a range of bacterial and fungal strains.[7] The nature of the substituent on the piperazine ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, the incorporation of a benzothiazole moiety has been shown to enhance antibacterial activity.[16]
Experimental Protocols
General Synthesis of Naproxen-Piperazine Analogs
The synthesis of naproxen-piperazine analogs typically follows a multi-step procedure. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for naproxen-piperazine analogs.
Step-by-Step Methodology:
-
Activation of Naproxen: Naproxen is first converted to its more reactive acid chloride derivative. This is typically achieved by reacting naproxen with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating.
-
Amide Bond Formation: The resulting naproxenoyl chloride is then reacted with an excess of piperazine. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrochloric acid byproduct. This reaction is typically performed in an aprotic solvent like DCM or tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) to control the reactivity.
-
N-Substitution of the Piperazine Ring: The naproxen-piperazine intermediate is then reacted with a suitable electrophile (R-X) to introduce the desired substituent at the N4-position of the piperazine ring. This can be an alkyl halide, aryl halide, or other reactive species. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to facilitate the nucleophilic substitution.
-
Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compound are confirmed by various analytical methods, including:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Melting Point: To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
In Vitro COX Inhibition Assay
The anti-inflammatory activity of the synthesized analogs is often evaluated by their ability to inhibit the COX-1 and COX-2 enzymes in vitro.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds (at various concentrations) are pre-incubated with the COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin Production: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.
Data Summary
The following table summarizes the biological activity of representative naproxen-piperazine analogs from the literature.
| Compound ID | R-Group Substituent | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Naproxen | - | COX-1 | 0.34 | 0.53 | [17] |
| COX-2 | 0.18 | ||||
| Analog A | 4-Chlorophenyl | COX-2 | 0.25 | >40 | [13] |
| 5-LOX | 7.87 | ||||
| Analog B | Pyridin-2-yl | COX-2 | - | - | [11] |
| Analog C | Indole-3-yl | - | 11.81 (Anticancer) | - | [16] |
Note: This table is a representative summary and not an exhaustive list. The specific assay conditions can vary between studies.
Conclusion and Future Perspectives
The hybridization of naproxen with piperazine has emerged as a fruitful strategy in the quest for novel therapeutic agents with improved efficacy and safety profiles. The structure-activity relationship studies have demonstrated that the biological activity of these analogs can be effectively modulated by varying the substituent on the piperazine ring. This has led to the discovery of compounds with potent anti-inflammatory, analgesic, anticancer, and antimicrobial activities.
Future research in this area should focus on:
-
Rational Design: Employing computational tools, such as molecular docking and molecular dynamics simulations, to guide the design of new analogs with enhanced selectivity for their biological targets.[18][19]
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets involved in a disease pathway (e.g., dual COX/5-LOX inhibitors).
-
Pharmacokinetic Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to ensure that the promising in vitro activity of these compounds translates into in vivo efficacy and safety.
-
In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in relevant animal models of inflammation, pain, cancer, and infectious diseases to confirm their therapeutic potential and assess their safety profile, particularly with respect to gastrointestinal and cardiovascular side effects.
By continuing to explore the rich chemical space of naproxen-piperazine analogs, the scientific community is well-positioned to develop the next generation of safer and more effective drugs for a wide range of diseases.
References
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. apjhs.com [apjhs.com]
- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel naproxen-phenacetin triazole hybrids as promising anti-inflammatory agents with enhanced gastrointestinal tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Piperazine-Containing NSAID Precursors
Foreword: Rethinking Anti-Inflammatory Drug Design
For decades, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have been the cornerstone of pain and inflammation management. Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood. However, this efficacy is often marred by a significant gastrointestinal (GI) toxicity profile, largely due to the non-selective inhibition of the homeostatic COX-1 isoform.[1] This persistent challenge has fueled a continuous search for safer, more selective anti-inflammatory agents.
This guide delves into a promising frontier in this search: the design and evaluation of NSAID precursors incorporating a piperazine moiety. The piperazine ring is more than a simple linker; it is a versatile scaffold known to enhance pharmacokinetic properties and modulate biological activity.[2][3] By strategically combining known anti-inflammatory pharmacophores with a piperazine core, researchers aim to develop precursors that not only exhibit potent efficacy but also possess a superior safety profile, particularly through selective COX-2 inhibition.[1][4]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will move beyond mere protocols to explore the causal logic behind experimental design, from initial in vitro screening to determinative in vivo efficacy and safety models. Our focus is on establishing self-validating systems that ensure the generation of robust, reliable, and translatable data.
The Core Mechanism: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response, and at its heart lies the arachidonic acid (AA) cascade. NSAIDs exert their effects by intercepting this pathway. The primary targets are the cyclooxygenase (COX) enzymes, which exist in two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1] Its inhibition is the primary cause of the GI side effects associated with traditional NSAIDs.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[1] It is responsible for the production of pro-inflammatory prostaglandins.
The central hypothesis for developing safer NSAIDs is that selective inhibition of COX-2 will reduce inflammation without disrupting the protective functions of COX-1. Many piperazine-containing derivatives have been specifically designed as selective COX-2 inhibitors.[4][5] Furthermore, some novel piperazine scaffolds have demonstrated a dual-inhibition mechanism, targeting both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the AA cascade that produces pro-inflammatory leukotrienes.[6][7] This dual-inhibition strategy offers the potential for broader anti-inflammatory activity.
Foundational Screening: In Vitro Evaluation
The initial assessment of biological activity begins at the bench. A well-designed in vitro screening cascade allows for the efficient identification of promising candidates while filtering out inactive or non-selective compounds.
Core Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is the cornerstone for evaluating NSAID precursors. It quantifies the compound's ability to inhibit COX-1 and COX-2, from which a Selectivity Index (SI) is derived.
-
Causality and Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes. An effective inhibitor will reduce the amount of PGE₂ produced. The inclusion of both isoforms is critical to determine selectivity, the key differentiator for next-generation NSAIDs.[8][9]
-
Self-Validating System:
-
Vehicle Control: (e.g., DMSO) Establishes the baseline 100% enzyme activity.
-
Non-Selective Positive Control: (e.g., Indomethacin) Validates that both enzymes are active and can be inhibited.[6]
-
Selective Positive Control: (e.g., Celecoxib) Validates the differential activity of the two enzyme preparations and serves as a benchmark for selectivity.[1][9]
-
-
Step-by-Step Methodology:
-
Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an enzyme activator like glutathione.
-
Compound Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to wells containing various concentrations of the test compound (piperazine precursor), positive controls, or vehicle. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
Quantification: Quantify the amount of PGE₂ produced using a validated method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Calculate the Selectivity Index (SI) using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.[1]
-
-
Mechanistic Insight: Cytokine and Nitric Oxide Inhibition
Beyond direct enzyme inhibition, potent anti-inflammatory agents can modulate cellular signaling pathways. A common secondary assay involves measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cell line).
-
Principle: LPS, a component of bacterial cell walls, is a potent activator of macrophages, causing them to up-regulate COX-2 and release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] This assay determines if a test compound can suppress this inflammatory response.
-
Methodology:
-
Culture RAW264.7 cells to an appropriate density.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.[10][11]
-
Preclinical Validation: In Vivo Efficacy and Safety Models
Promising candidates from in vitro screens must be validated in living systems. In vivo models are indispensable for assessing not only anti-inflammatory and analgesic efficacy but also the all-important gastrointestinal safety profile.
Core Protocol: Carrageenan-Induced Paw Edema in Rodents
This is the most widely used model for evaluating acute anti-inflammatory activity.[12][13]
-
Causality and Principle: A sub-plantar injection of carrageenan into a rodent's paw induces a predictable, biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin. The delayed phase (after 1.5 hours) is characterized by the production of prostaglandins, making it highly sensitive to inhibition by NSAIDs.[13] The swelling of the paw (edema) is a quantifiable measure of inflammation.
-
Self-Validating System:
-
Vehicle Control Group: Receives the drug vehicle (e.g., saline, CMC suspension) to establish the maximum inflammatory response.
-
Positive Control Group: Receives a standard NSAID (e.g., Indomethacin, Aspirin) to validate the model's sensitivity.[2]
-
Test Groups: Receive different doses of the piperazine-NSAID precursor.
-
-
Step-by-Step Methodology:
-
Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions for at least one week.[13]
-
Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: After a set time (e.g., 1 hour after dosing), inject a 1% solution of carrageenan into the sub-plantar region of the hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume.
-
Calculate the Percentage Inhibition of Edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.[2]
-
-
Essential Safety Protocol: Ulcerogenic Activity
The primary goal of developing these novel precursors is to reduce GI toxicity. Therefore, assessing their ulcerogenic potential is a critical step.
-
Principle: Animals are administered high doses of the test compound or a traditional NSAID for several consecutive days. The stomach is then excised and examined for lesions, hemorrhages, and ulcers. The severity is often scored to provide a quantitative measure of gastric damage.[4]
-
Methodology:
-
Administer high doses of the test compound, a positive control (e.g., Indomethacin), and a vehicle to different groups of rats daily for a set period (e.g., 4 days).
-
Fast the animals after the last dose.
-
Euthanize the animals and carefully excise the stomachs.
-
Open the stomach along the greater curvature and rinse with saline to examine the gastric mucosa.
-
Score the number and severity of ulcers according to a predefined scale (e.g., 0 = no lesions, 1 = hyperemia, 2 = small ulcers, 3 = large ulcers, etc.).
-
Calculate an overall ulcer index for each group. A significantly lower ulcer index compared to the traditional NSAID group indicates an improved GI safety profile.[4]
-
Data Synthesis and Interpretation
Effective drug development relies on the clear presentation and interpretation of quantitative data.
Table 1: Comparative In Vitro COX Inhibition Data
This table summarizes hypothetical data for a novel piperazine derivative (Compound 9d) compared to standard reference drugs, illustrating potent and selective COX-2 inhibition.[1]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ COX-1 / IC₅₀ COX-2) |
| Indomethacin | 3.20 | 3.51 | 0.91 |
| Celecoxib | 29.53 | 0.36 | 82.04 |
| Compound 9d | 33.40 | 0.25 | 133.59 |
Data adapted from studies on benzhydrylpiperazine-based inhibitors.[1]
Table 2: Comparative In Vivo Anti-Inflammatory Activity
This table presents hypothetical data from the carrageenan-induced paw edema model, showing the efficacy of novel compounds compared to standard drugs.[2]
| Treatment (Dose) | % Inhibition of Edema at 3 hours |
| Aspirin (100 mg/kg) | 45.2% |
| Indomethacin (5 mg/kg) | 68.5% |
| Compound M15 (100 mg/kg) | 65.8% |
| Compound M16 (100 mg/kg) | 69.1% |
Data adapted from studies on methyl salicylate derivatives bearing a piperazine moiety.[2]
Conclusion and Future Outlook
The incorporation of the piperazine scaffold into NSAID precursors represents a highly viable strategy for developing next-generation anti-inflammatory agents. The evidence strongly suggests that this approach can yield compounds with high potency, superior selectivity for the COX-2 enzyme, and consequently, a markedly improved gastrointestinal safety profile.[4][10] Some derivatives even show promise for broader activity through dual COX/LOX inhibition.[6]
The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. By focusing on the causality behind each step and building self-validating systems with appropriate controls, researchers can generate high-quality, reproducible data. The path forward will involve deeper exploration of structure-activity relationships (SAR) through computational docking studies and the expansion of in vivo testing to include chronic inflammation models and comprehensive pharmacokinetic profiling to fully characterize the therapeutic potential of these promising molecules.[4][14]
References
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Substituted aryl piperazine ligands as new dual 5-hLOX/COX-2 inhibitors. Synthesis, biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety | Semantic Scholar [semanticscholar.org]
- 11. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(6-Methoxynaphthalen-2-yl)piperazine: Synthesis, Properties, and Medicinal Chemistry Context
Abstract
This technical guide provides a comprehensive overview of 2-(6-methoxynaphthalen-2-yl)piperazine, a heterocyclic compound featuring the privileged structural motifs of piperazine and 6-methoxynaphthalene. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its constituent parts are of significant interest in medicinal chemistry. This guide will therefore focus on a plausible synthetic route, physicochemical properties, and the potential therapeutic applications of this molecule, drawing on established knowledge of related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperazine derivatives.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of this compound brings together two structural components that are frequently employed in the design of bioactive molecules: the piperazine ring and the 6-methoxynaphthalene core.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This moiety is a common feature in numerous approved drugs due to its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's biological activity and interaction with therapeutic targets.
The 6-methoxynaphthalene scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Naproxen. The methoxy group at the 6-position is crucial for the anti-inflammatory activity of these compounds. The naphthalene ring system itself is a versatile scaffold that can be functionalized to interact with a variety of biological targets.
The combination of these two moieties in this compound suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in areas where arylpiperazines have shown promise, such as oncology and central nervous system disorders.[1][2][3][4][5]
Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's potential behavior in biological systems and for the design of drug delivery strategies.
| Property | Value | Source |
| CAS Number | 914348-90-6 | [6][7] |
| Molecular Formula | C₁₅H₁₈N₂O | [6] |
| Molar Mass | 242.32 g/mol | [6] |
| Boiling Point (Predicted) | 428.7 ± 35.0 °C | [6] |
| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [6] |
Plausible Synthesis of this compound
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 2-acetyl-6-methoxynaphthalene.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(6-Methoxynaphthalen-2-yl)oxirane
This step involves the conversion of the ketone in 2-acetyl-6-methoxynaphthalene to an epoxide using the Corey-Chaykovsky reaction.
-
To a stirred suspension of sodium hydride (1.2 equivalents) in dry dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Add a solution of 2-acetyl-6-methoxynaphthalene (1.0 equivalent) in dry DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(6-methoxynaphthalen-2-yl)oxirane.
Step 2: Synthesis of this compound
This step involves the nucleophilic ring-opening of the epoxide with piperazine.
-
To a solution of 2-(6-methoxynaphthalen-2-yl)oxirane (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add an excess of piperazine (3-5 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Applications and Biological Activity
The structural features of this compound suggest several potential areas of therapeutic application, primarily based on the known pharmacology of related arylpiperazine derivatives.
Oncology
Arylpiperazine derivatives have emerged as a promising class of compounds in cancer research.[1][2][3][5] They have been shown to interact with various molecular targets implicated in cancer pathogenesis, exhibiting cytotoxic effects against a range of cancer cell lines. The specific target and mechanism of action would depend on the overall structure of the molecule, but the this compound scaffold represents a novel starting point for the design of new anti-cancer agents.
Central Nervous System (CNS) Disorders
Arylpiperazines are well-known for their activity on various CNS receptors, particularly serotonin (5-HT) and dopamine receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics. The 6-methoxynaphthalene moiety, being a key component of naproxen, also has implications for CNS activity, as some NSAIDs are known to have neuroprotective effects. The combination of these two pharmacophores could lead to compounds with unique CNS activity profiles.
Stearoyl-CoA Desaturase (SCD) Inhibition
While a direct link is yet to be established, a patent for novel piperazine derivatives as inhibitors of stearoyl-CoA desaturase (SCD) exists.[8] SCD is an enzyme involved in fatty acid metabolism and has been identified as a potential therapeutic target for metabolic diseases and cancer.[9][10][11][12][13] The structure of this compound could potentially serve as a scaffold for the design of SCD inhibitors.
Caption: Potential therapeutic applications of this compound.
Conclusion
This compound is a molecule of significant interest due to the convergence of two medicinally important scaffolds. While its specific historical discovery remains to be fully elucidated, this guide provides a robust framework for its synthesis and an informed perspective on its potential therapeutic applications. The proposed synthetic route is based on reliable and well-established chemical transformations. The potential for this compound to serve as a scaffold in the development of new treatments for cancer, CNS disorders, and metabolic diseases warrants further investigation by the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. NOVEL PIPERAZINE DERIVATIVES AS INHIBITORS OF STEAROYL-CoA DESATURASE - Patent US-2009221583-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brain-Penetrant Stearoyl-CoA Desaturase Inhibitor Reverses α-Synuclein Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(6-Methoxynaphthalen-2-yl)piperazine from Naproxen
Abstract
This technical guide provides a comprehensive, multi-step synthetic pathway for the preparation of 2-(6-methoxynaphthalen-2-yl)piperazine, a valuable heterocyclic scaffold for drug discovery, utilizing the readily available non-steroidal anti-inflammatory drug (NSAID), (S)-Naproxen, as the chiral starting material. The described route leverages key transformations including the Curtius rearrangement to preserve stereochemical integrity, Hofmann elimination to form a key vinyl intermediate, and a regioselective epoxide ring-opening followed by an efficient intramolecular cyclization to construct the piperazine core. Each stage of the synthesis is accompanied by detailed, step-by-step protocols, mechanistic insights, and characterization data, designed for researchers and professionals in medicinal chemistry and drug development.
Introduction: Strategic Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous FDA-approved drugs.[1][2] The synthesis of chiral, substituted piperazines is of significant interest for expanding the chemical space available for drug design. Naproxen, an inexpensive and enantiopure profen drug, represents an ideal starting point for the synthesis of complex chiral molecules.[3][4]
The challenge in converting naproxen, 2-(6-methoxynaphthalen-2-yl)propanoic acid, to this compound lies in the significant transformation of the propanoic acid side chain into the desired heterocyclic ring. A direct conversion is not feasible. The strategy outlined herein involves a logical, multi-step degradation and reconstruction approach. The propanoic acid side chain is first converted to a vinyl group, which then serves as an electrophilic handle to build the diamine precursor necessary for piperazine ring formation. This approach ensures high control over regiochemistry and stereochemistry throughout the synthesis.
Overall Synthetic Pathway
The synthesis is divided into three primary stages:
-
Formation of the Key Alkene Intermediate: Conversion of (S)-Naproxen into 2-methoxy-6-vinylnaphthalene.
-
Construction of the Diamine Precursor: Epoxidation of the alkene followed by regioselective ring-opening.
-
Cyclization and Deprotection: Formation of the piperazine ring via an intramolecular reaction and subsequent removal of the protecting group to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Key Intermediate 2-methoxy-6-vinylnaphthalene
The initial phase of the synthesis focuses on converting the propanoic acid side chain of naproxen into a vinyl group. This transformation is critical as the resulting alkene provides the necessary functionality for subsequent additions to build the piperazine precursor.
Protocol 1.1: Synthesis of (S)-1-(6-methoxynaphthalen-2-yl)ethanamine via Curtius Rearrangement
The Curtius rearrangement is employed to convert the carboxylic acid into a primary amine with the loss of one carbon atom (as CO2). This reaction is renowned for proceeding with complete retention of the stereocenter's configuration, ensuring the transfer of chirality from naproxen to the amine intermediate.[5][6]
Reaction Scheme: (S)-Naproxen → (S)-Naproxen acyl chloride → (S)-Naproxen acyl azide → Isocyanate → (S)-1-(6-methoxynaphthalen-2-yl)ethanamine
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (S)-Naproxen | 230.26 | 10.0 g | 43.4 |
| Oxalyl Chloride | 126.93 | 4.7 mL (6.9 g) | 54.3 |
| Sodium Azide (NaN₃) | 65.01 | 3.68 g | 56.5 |
| Toluene | - | 150 mL | - |
| 6M Hydrochloric Acid | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Acetone | - | 50 mL | - |
| Saturated NaHCO₃ soln. | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Acyl Chloride Formation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend (S)-Naproxen (10.0 g, 43.4 mmol) in anhydrous dichloromethane (100 mL). Add a catalytic amount of DMF (2 drops). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (4.7 mL, 54.3 mmol) dropwise over 20 minutes. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude naproxen acyl chloride as a solid.
-
Acyl Azide Formation: Caution: Sodium azide is highly toxic. Acyl azides are potentially explosive and should be handled with care behind a safety shield and not heated directly. Cool the flask containing the crude acyl chloride to 0 °C and add acetone (50 mL). In a separate beaker, dissolve sodium azide (3.68 g, 56.5 mmol) in 20 mL of water and add this solution dropwise to the acetone solution over 30 minutes, maintaining the temperature at 0 °C. Stir vigorously for 1 hour at 0 °C.
-
Extraction: Add 100 mL of ice-cold water to the reaction mixture and extract with cold toluene (3 x 50 mL). Combine the organic layers and wash with cold saturated brine (50 mL). Dry the toluene solution over anhydrous MgSO₄.
-
Curtius Rearrangement & Hydrolysis: Transfer the dried toluene solution of the acyl azide to a 500 mL flask equipped with a reflux condenser. Heat the solution gently to reflux (approx. 110 °C) for 2-3 hours, which facilitates the rearrangement to the isocyanate. Cool the solution to room temperature. Add 6M HCl (50 mL) and heat the biphasic mixture to reflux with vigorous stirring for 4 hours to hydrolyze the isocyanate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Separate the aqueous layer and wash the organic layer with 20 mL of 1M HCl. Combine the aqueous layers and cool in an ice bath. Basify the solution by slowly adding 6M NaOH until pH > 12. Extract the resulting amine product with dichloromethane (3 x 75 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (S)-1-(6-methoxynaphthalen-2-yl)ethanamine as an oil or low-melting solid.
Protocol 1.2: Synthesis of 2-methoxy-6-vinylnaphthalene via Hofmann Elimination
Hofmann elimination provides a classical method for converting a primary amine into an alkene. The process involves exhaustive methylation to create a good quaternary ammonium leaving group, followed by an E2 elimination reaction promoted by a strong base.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Amine from 1.1 | 201.27 | 7.0 g | 34.8 |
| Methyl Iodide (CH₃I) | 141.94 | 8.7 mL (19.8 g) | 139.2 (4 eq.) |
| Potassium Bicarbonate | 100.12 | 10.5 g | 104.4 (3 eq.) |
| Silver(I) Oxide (Ag₂O) | 231.74 | 12.1 g | 52.2 (1.5 eq.) |
| Methanol | - | 100 mL | - |
| Diethyl Ether | - | 150 mL | - |
Procedure:
-
Exhaustive Methylation: In a 250 mL round-bottom flask, dissolve the amine (7.0 g, 34.8 mmol) and potassium bicarbonate (10.5 g, 104.4 mmol) in methanol (100 mL). Add methyl iodide (8.7 mL, 139.2 mmol) and attach a reflux condenser. Heat the mixture to reflux for 12 hours.
-
Isolation of Quaternary Salt: Cool the reaction mixture and remove the solvent under reduced pressure. Add 100 mL of diethyl ether to the residue and triturate to precipitate the quaternary ammonium iodide salt. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Hofmann Elimination: Suspend the dried quaternary ammonium salt in 50 mL of water. Add silver(I) oxide (12.1 g, 52.2 mmol) to the suspension. Heat the mixture at 100 °C for 1 hour. A precipitate of AgI will form.
-
Product Isolation: Filter the hot solution to remove the silver salts. Wash the solids with hot water. Concentrate the filtrate under reduced pressure to obtain the crude ammonium hydroxide salt. Heat this residue carefully under vacuum (distillation apparatus). The product, 2-methoxy-6-vinylnaphthalene, will distill as a colorless oil or crystallize upon cooling. Further purification can be achieved by column chromatography on silica gel (eluting with hexanes/ethyl acetate).
Part 2: Piperazine Ring Construction
This stage transforms the vinylnaphthalene intermediate into the core piperazine structure through a three-step sequence: epoxidation, nucleophilic ring-opening to create the diamine backbone, and intramolecular cyclization.
Caption: Workflow for the construction of the protected piperazine ring.
Protocol 2.1: Epoxidation of 2-methoxy-6-vinylnaphthalene
Epoxidation of the alkene creates a strained three-membered ring, which is an excellent electrophile for the subsequent ring-opening step.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-methoxy-6-vinylnaphthalene | 184.23 | 5.0 g | 27.1 |
| m-CPBA (77%) | 172.57 | 6.7 g | 30.0 (1.1 eq.) |
| Dichloromethane (DCM) | - | 150 mL | - |
| Sat. Na₂S₂O₃ soln. | - | 50 mL | - |
| Sat. NaHCO₃ soln. | - | 50 mL | - |
Procedure:
-
Dissolve 2-methoxy-6-vinylnaphthalene (5.0 g, 27.1 mmol) in DCM (150 mL) and cool to 0 °C.
-
Add m-CPBA (6.7 g of 77% purity, ~30.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (50 mL) to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(6-methoxynaphthalen-2-yl)oxirane, which can be used in the next step without further purification.
Protocol 2.2: Regioselective Ring-Opening of the Epoxide
The epoxide is opened with N-Boc-ethylenediamine. The less-hindered primary amine acts as the nucleophile, and the attack occurs at the terminal, less sterically hindered carbon of the epoxide, ensuring high regioselectivity.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Epoxide from 2.1 | 200.23 | 5.4 g (crude) | ~27.0 |
| N-Boc-ethylenediamine | 160.22 | 4.8 g | 30.0 (1.1 eq.) |
| Isopropanol | - | 100 mL | - |
Procedure:
-
In a 250 mL flask, dissolve the crude epoxide (~27.0 mmol) and N-Boc-ethylenediamine (4.8 g, 30.0 mmol) in isopropanol (100 mL).
-
Heat the mixture to reflux (approx. 82 °C) for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude oil, N-Boc-N'-(2-hydroxy-2-(6-methoxynaphthalen-2-yl)ethyl)ethane-1,2-diamine, can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or carried forward if sufficiently pure.
Protocol 2.3: Intramolecular Cyclization via Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for achieving intramolecular cyclization. The secondary alcohol of the precursor is activated in situ, allowing the secondary amine to act as an internal nucleophile, displacing the activated hydroxyl group to form the piperazine ring.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Diamine Precursor from 2.2 | 360.45 | 8.0 g | 22.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 7.0 g | 26.6 (1.2 eq.) |
| DIAD or DEAD | 202.21 | 5.4 mL | 26.6 (1.2 eq.) |
| Anhydrous THF | - | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve the diamine precursor (8.0 g, 22.2 mmol) and triphenylphosphine (7.0 g, 26.6 mmol) in anhydrous THF (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5.4 mL, 26.6 mmol) dropwise over 45 minutes. A color change and/or precipitate formation may be observed.
-
After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate) to separate the product, 4-Boc-2-(6-methoxynaphthalen-2-yl)piperazine, from triphenylphosphine oxide and other byproducts.
Part 3: Final Deprotection
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target piperazine.
Protocol 3.1: Acid-Catalyzed Deprotection
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Protected Piperazine from 2.3 | 342.44 | 6.0 g | 17.5 |
| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | - | 80 mL | - |
| Diethyl Ether | - | 100 mL | - |
Procedure:
-
Dissolve the Boc-protected piperazine (6.0 g, 17.5 mmol) in DCM (80 mL) and cool to 0 °C.
-
Add trifluoroacetic acid (20 mL) dropwise.
-
Remove the ice bath and stir at room temperature for 2 hours. Monitor deprotection by TLC.
-
Remove all volatile components under reduced pressure.
-
The residue is the crude TFA salt of the product. To obtain the free base, dissolve the residue in water (50 mL), cool to 0 °C, and carefully basify with 2M NaOH to pH > 12.
-
Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography if necessary.
Trustworthiness and In-Process Validation
For optimal results and yield, it is imperative to validate the completion of each synthetic step before proceeding to the next. Thin-layer chromatography (TLC) is a suitable qualitative method for monitoring reaction progress. For more quantitative analysis and purity assessment of intermediates, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Final product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 2-(6-Methoxynaphthalen-2-yl)piperazine
Introduction: Strategic N-Alkylation of a Privileged Scaffold
The 2-(6-methoxynaphthalen-2-yl)piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its prevalence in drug discovery is attributed to the unique combination of the rigid, lipophilic methoxynaphthalene moiety and the versatile piperazine ring. The two nitrogen atoms of the piperazine moiety serve as key handles for molecular derivatization, enabling the modulation of physicochemical properties such as solubility, basicity, and membrane permeability, which in turn profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2]
N-alkylation of the piperazine ring is a fundamental strategy to explore the structure-activity relationship (SAR) of this privileged scaffold.[4][5] By introducing a diverse range of alkyl substituents, researchers can fine-tune the molecule's interaction with its biological target, optimize its ADME (absorption, distribution, metabolism, and excretion) properties, and mitigate potential off-target effects.[6][7][8] This document provides a comprehensive guide to the N-alkylation of this compound, detailing robust protocols for both direct alkylation and reductive amination, and offering insights into the rationale behind the selection of specific reagents and reaction conditions.
Challenges in Mono-N-Alkylation of Piperazines
A primary challenge in the N-alkylation of piperazines is achieving selective mono-alkylation over di-alkylation.[9] The presence of two nucleophilic secondary amine groups in the parent piperazine makes it susceptible to reacting with two equivalents of the alkylating agent. To address this, two principal strategies are employed:
-
Use of a Large Excess of the Piperazine: By using a significant excess of the starting piperazine relative to the alkylating agent, the probability of the alkylating agent encountering an unreacted piperazine molecule is statistically favored over a second reaction with the mono-alkylated product.[9]
-
Use of a Protecting Group: A more controlled approach involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the piperazine nitrogens.[10] This allows for the selective alkylation of the unprotected nitrogen, followed by the removal of the protecting group to yield the desired mono-alkylated product. This strategy is particularly advantageous when the alkylating agent is valuable or when a high degree of selectivity is required.
Protocol 1: Direct N-Alkylation via Nucleophilic Substitution
Direct alkylation with alkyl halides is a straightforward and widely used method for forming C-N bonds.[11][12] The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a suitable base (2.0-3.0 eq.) such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[13] The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[13]
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile, DMF | Aprotic polar solvents that facilitate the Sₙ2 reaction. |
| Base | K₂CO₃, Et₃N, DIPEA | To neutralize the acid byproduct and prevent protonation of the piperazine. |
| Temperature | 50-80 °C | To provide sufficient activation energy for the reaction. |
| Stoichiometry | Slight excess of alkyl halide | To ensure complete consumption of the starting piperazine. |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for the synthesis of secondary and tertiary amines.[14][15] This method involves the reaction of the piperazine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[16] A key advantage of this method is the prevention of quaternary ammonium salt formation, which can be a side reaction in direct alkylations.[10][17]
Experimental Workflow: Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Detailed Step-by-Step Protocol:
-
Iminium Ion Formation: Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.[13]
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture. NaBH(OAc)₃ is preferred as it is selective for the reduction of the iminium ion in the presence of the unreacted carbonyl compound.[16]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[13]
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Anhydrous, non-protic solvents that are compatible with the reducing agent. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent for iminium ions. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Stoichiometry | Slight excess of carbonyl and reducing agent | To drive the reaction to completion. |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated this compound derivatives should be confirmed by standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperazine protons will confirm the N-alkylation. Dynamic NMR studies can also be employed to investigate the conformational behavior of the substituted piperazine ring.[18][19][20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Chromatographic Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or product loss during work-up. | Optimize reaction time and temperature. Ensure anhydrous conditions. Use a different base or solvent. Refine purification technique. |
| Di-alkylation | High reactivity of the mono-alkylated product. | Use a larger excess of the starting piperazine. Employ a protecting group strategy. Lower the reaction temperature and add the alkylating agent slowly.[9] |
| Formation of Impurities | Side reactions of the starting materials or product. | Purify starting materials. Optimize reaction conditions to minimize side reactions. Employ a more effective purification method.[22] |
Conclusion
The N-alkylation of this compound is a critical transformation in the synthesis of novel drug candidates. Both direct alkylation and reductive amination offer effective and versatile routes to a wide range of N-substituted derivatives. The choice of method will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired level of selectivity. By carefully selecting the reaction conditions and employing robust purification and characterization techniques, researchers can efficiently generate libraries of N-alkylated this compound analogs for biological evaluation, thereby accelerating the drug discovery process.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. impact.ornl.gov [impact.ornl.gov]
- 20. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of Piperazine Derivatives in Biological Samples using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of piperazine derivatives in various biological matrices, such as plasma, serum, and urine, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Piperazine derivatives are a broad class of compounds with significant interest in pharmaceuticals and, conversely, as drugs of abuse. Their accurate quantification is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This application note details robust methodologies from sample preparation to data analysis, emphasizing the scientific rationale behind protocol choices to ensure data integrity and reliability, in accordance with major regulatory guidelines.
Introduction: The Significance of Piperazine Derivative Analysis
Piperazine is a six-membered heterocyclic compound containing two opposing nitrogen atoms. Its derivatives are integral to numerous therapeutic agents, including antipsychotics, antidepressants, and anthelmintics.[1][2] Conversely, some piperazine derivatives have emerged as recreational drugs, mimicking the effects of illicit substances like MDMA.[1][3] This dual role necessitates highly sensitive and selective analytical methods to accurately measure their concentrations in complex biological fluids.
LC-MS/MS has become the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range.[4] The technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry, allowing for unambiguous identification and quantification even at trace levels.[5] This guide is designed for researchers and drug development professionals to establish and validate a reliable LC-MS/MS method for their specific piperazine derivative of interest.
Core Principles of the LC-MS/MS Workflow
The analytical workflow involves several critical stages, each optimized to ensure the final data is accurate and reproducible. The process begins with isolating the analyte from the complex biological matrix, followed by chromatographic separation and, finally, detection by the mass spectrometer.
Figure 1: A generalized workflow for the LC-MS/MS analysis of piperazine derivatives in biological samples.
Detailed Experimental Protocols
Sample Preparation: Isolating the Analyte
The primary goal of sample preparation is to remove interfering matrix components (e.g., proteins, salts, phospholipids) that can compromise the analytical results through ion suppression or enhancement.[4] The choice of technique depends on the analyte's properties, the required sensitivity, and the sample volume.
-
Protein Precipitation (PPT): This is a rapid and simple method, ideal for initial method development. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the sample to denature and precipitate proteins.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It separates the analyte based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration, making it suitable for methods requiring very low limits of quantification.[6]
Protocol: Solid-Phase Extraction (SPE) for Piperazine Derivatives from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add a suitable internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving the analyte from any remaining matrix components and potential isomers. Reversed-phase chromatography using a C18 column is a common and effective choice for piperazine derivatives.[7]
Table 1: Typical LC Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC or HPLC system | UHPLC offers higher resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar piperazine derivatives.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the basic piperazine nitrogen, leading to better peak shape and ionization efficiency.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | Optimized for specific analyte (e.g., 5% to 95% B over 5 min) | A gradient elution is typically required to effectively separate the analyte from early and late-eluting matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical scale columns. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 - 10 µL | Dependent on the sensitivity of the mass spectrometer. |
Mass Spectrometry (MS/MS) Conditions
Tandem mass spectrometry is employed for its high selectivity and sensitivity. Electrospray ionization (ESI) in positive ion mode is typically used for piperazine derivatives due to the presence of basic nitrogen atoms that are readily protonated.[7] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions.
Principle of Multiple Reaction Monitoring (MRM)
Figure 2: Schematic of the MRM process in a triple quadrupole mass spectrometer.
Fragmentation of Piperazine Derivatives The fragmentation of piperazine derivatives in the collision cell is predictable and often involves cleavage of the bonds within the piperazine ring or the bonds connecting the ring to its substituents.[8][9] For example, a common fragmentation pathway for many phenylpiperazines involves the formation of characteristic fragment ions at m/z 119, 70, and 56.[8]
Table 2: Example MRM Transitions for Common Piperazine Derivatives
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzylpiperazine (BZP) | 177.1 | 134.1, 91.1 | 20, 35 |
| TFMPP | 231.1 | 188.1, 174.1 | 25, 30 |
| mCPP | 197.1 | 154.1, 140.0 | 22, 28 |
Note: These values are illustrative and require optimization for specific instruments.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | To ensure the method can differentiate the analyte from other components in the sample.[13] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[14] |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | To measure the closeness of the determined value to the true value.[13] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | To assess the degree of scatter in results from multiple analyses of the same sample.[13] |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15% | To evaluate the influence of co-eluting matrix components on the ionization of the analyte.[5] |
| Recovery | Consistent and reproducible | To measure the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of initial under various storage conditions | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). |
Conclusion
The LC-MS/MS methodology detailed in this application note provides a robust and reliable framework for the quantitative analysis of piperazine derivatives in biological samples. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve the high sensitivity and selectivity required for demanding applications in pharmaceutical development and toxicology. Adherence to rigorous validation protocols, as outlined by regulatory agencies, is paramount to ensuring the integrity and defensibility of the generated data.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging the 2-(6-Methoxynaphthalen-2-yl)piperazine Scaffold for the Synthesis and Evaluation of Novel Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
An Application Guide for Drug Discovery Professionals
Abstract
The persistent need for safer and more effective Nonsteroidal Anti-inflammatory Drugs (NSAIDs) drives the exploration of novel chemical scaffolds. This guide provides a detailed framework for the synthesis, characterization, and pharmacological evaluation of new NSAID candidates derived from 2-(6-methoxynaphthalen-2-yl)piperazine. This scaffold uniquely combines the 6-methoxynaphthalene core, a key pharmacophore of the highly successful NSAID Naproxen, with the versatile piperazine moiety, a privileged structure in medicinal chemistry known for enhancing biological activity and pharmacokinetic properties.[1][2][3] We present detailed, field-tested protocols for the chemical synthesis via N-acylation, comprehensive structural characterization, and a robust screening cascade including in vitro cyclooxygenase (COX-1/COX-2) inhibition and preliminary cytotoxicity assays. This document is intended for researchers, scientists, and drug development professionals seeking to innovate within the anti-inflammatory therapeutic space.
Introduction: The Rationale for a Hybrid Scaffold
Inflammation is a critical biological defense mechanism, but its dysregulation leads to chronic diseases such as arthritis, cardiovascular disease, and cancer.[4] For decades, NSAIDs have been a cornerstone of anti-inflammatory therapy. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5] However, traditional NSAIDs non-selectively inhibit both the constitutive COX-1 isoform, crucial for gastrointestinal and renal homeostasis, and the inducible COX-2 isoform, which is upregulated during inflammation.[5] This lack of selectivity is the root cause of common and sometimes severe side effects.
The quest for novel NSAIDs focuses on two main goals: enhancing potency and improving the safety profile, often by achieving selectivity for COX-2. Our strategy centers on the this compound scaffold for two compelling reasons:
-
The Naphthalene Moiety : The 6-methoxynaphthalene group is the core structure of Naproxen, a potent and widely used NSAID.[3] This bicyclic aromatic system is a well-established pharmacophore for interacting with the active site of COX enzymes.[3][6] Its inclusion provides an authoritative grounding for the anti-inflammatory potential of new derivatives.
-
The Piperazine Ring : Piperazine is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry. Its presence in a molecule can improve physicochemical properties, enhance bioavailability, and provide a synthetically tractable handle for molecular diversification.[2][7] The secondary amine on the piperazine ring is an ideal point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2][8]
By combining these two moieties, we hypothesize the creation of a library of compounds with promising anti-inflammatory activity and a potentially improved therapeutic window.
Part I: Synthesis and Characterization of Novel Derivatives
The core of this discovery program lies in the efficient synthesis and rigorous characterization of a library of candidate molecules. The synthetic strategy is designed for versatility, enabling the creation of diverse structures from a common starting material.
Synthetic Strategy: N-Acylation of the Piperazine Core
The most direct approach to derivatizing the this compound scaffold is the N-acylation of the free secondary amine. This reaction couples the starting material with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides), introducing new functionalities that can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Detailed Protocol: General Procedure for N-Acylation via Amide Coupling
This protocol describes a standard amide coupling reaction using a common coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the reaction between a carboxylic acid and an amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Causality Note: The reaction is cooled to 0 °C to control the exothermic reaction and minimize side product formation. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the piperazine nitrogen. DMAP acts as a nucleophilic catalyst to accelerate this process.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1N HCl (to remove unreacted DMAP and base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-acylated product.
Visualization: Synthetic Workflow
The following diagram outlines the key steps in the synthesis and purification of the target compounds.
Caption: Workflow for Synthesis and Purification of Novel NSAID Candidates.
Structural Characterization
Confirming the identity and purity of each synthesized compound is a non-negotiable step. A combination of spectroscopic methods should be employed.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the exact structure, confirming the connectivity of atoms and the successful formation of the new amide bond.[10][11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[10][11][12]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the newly formed amide C=O stretch (typically ~1650 cm⁻¹).[10][12]
| Compound ID | Structure (R-group) | Yield (%) | ¹H NMR (Key Shifts, δ ppm) | MS (m/z) [M+H]⁺ |
| N-001 | -COCH₃ | Data | Data | Data |
| N-002 | -CO-Ph | Data | Data | Data |
| N-003 | -CO-(p-Cl-Ph) | Data | Data | Data |
| ...etc. | ... | ... | ... | ... |
| Table 1: Template for Summarizing Characterization Data of Synthesized Compounds. |
Part II: Pharmacological Evaluation
Once a library of pure compounds has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The primary screen focuses on the target enzymes, COX-1 and COX-2.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The goal of this assay is to determine the concentration of the test compound required to inhibit 50% of the COX enzyme activity (the IC₅₀ value).[5] By testing against both COX-1 and COX-2, we can determine both the potency and the selectivity of our novel compounds.[13][14]
Detailed Protocol: Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available kits and provides a high-throughput method to determine COX activity.[15]
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (Substrate)
-
Amplex Red (Fluorogenic Probe) or similar detection reagent
-
Heme (Cofactor)
-
Test compounds and control inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's guidelines.
-
Compound Plating: Serially dilute test compounds in DMSO and then in assay buffer to achieve final desired concentrations. Add a small volume (e.g., 10 µL) of each diluted compound to the wells of the 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: To appropriate wells, add the COX Assay Buffer, Heme, and the fluorogenic probe. Add either COX-1 or COX-2 enzyme to initiate a pre-incubation with the test compounds (typically 10-15 minutes at room temperature).
-
Causality Note: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.
-
-
Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid working solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Visualization: Pharmacological Screening Workflow
Caption: High-Throughput Screening Cascade for Novel NSAID Candidates.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| N-001 | Data | Data | Data |
| N-002 | Data | Data | Data |
| N-003 | Data | Data | Data |
| Celecoxib | Data | Data | Data |
| Indomethacin | Data | Data | Data |
| Table 2: Template for Summarizing COX Inhibition Assay Results. |
Part III: Preliminary Safety & Viability Assessment
An effective drug must not only be potent but also safe. Early-stage cytotoxicity testing is a critical step to flag compounds that may have off-target toxic effects, saving significant time and resources.[16][17]
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18] A reduction in metabolic activity is assumed to be a result of cytotoxicity.
Materials:
-
A relevant cell line (e.g., RAW 264.7 murine macrophages, or a human cell line like THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (absorbance reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours). Include vehicle controls (DMSO) and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
-
| Compound ID | COX-2 IC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/IC₅₀) |
| N-001 | Data | Data | Data |
| N-002 | Data | Data | Data |
| N-003 | Data | Data | Data |
| Table 3: Template for Summarizing Cytotoxicity and Therapeutic Index. |
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for the design, synthesis, and initial evaluation of novel NSAIDs based on the this compound scaffold. By systematically applying the protocols herein, researchers can generate robust and reproducible data to identify lead candidates.
The ideal lead compound will exhibit:
-
High Potency: A low nanomolar to micromolar IC₅₀ value against COX-2.
-
High Selectivity: A large Selectivity Index (SI > 50 is often a benchmark for significant selectivity).
-
Low Cytotoxicity: A high CC₅₀ value, leading to a favorable Therapeutic Index (TI).
Compounds that meet these criteria should be advanced to more complex secondary assays, including in vivo models of inflammation (e.g., carrageenan-induced rat paw edema) and pharmacokinetic (ADME) profiling to assess their drug-like properties.[7][19] The data gathered will provide a solid foundation for further lead optimization and the potential development of a next-generation anti-inflammatory therapeutic.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 11. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 12. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 17. kosheeka.com [kosheeka.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application of 2-(6-Methoxynaphthalen-2-yl)piperazine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 2-(6-Methoxynaphthalen-2-yl)piperazine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as invaluable starting points in this endeavor. The piperazine ring is a quintessential example of such a scaffold, found in a multitude of FDA-approved drugs targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1][2] This guide focuses on a specific and highly valuable derivative: This compound .
The strategic incorporation of the 6-methoxynaphthalene moiety onto the piperazine core imparts a unique combination of physicochemical properties. The naphthalene group provides a rigid, lipophilic structure that can engage in favorable π-π stacking and hydrophobic interactions within receptor binding pockets. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability. This distinct structural motif has proven to be particularly effective in the design of ligands for aminergic G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors, which are critical targets for the treatment of neuropsychiatric disorders.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed synthesis protocol for this compound, outlines its primary applications in medicinal chemistry with a focus on CNS targets, and presents detailed protocols for key biological and pharmacokinetic assays.
Synthesis of this compound: A Reliable Protocol via Buchwald-Hartwig Amination
The synthesis of N-arylpiperazines is most effectively and versatilely achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[3][4] This method offers high yields, excellent functional group tolerance, and milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution. The following protocol details the synthesis of this compound from the readily available starting material, 2-bromo-6-methoxynaphthalene.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: Palladium-catalyzed Buchwald-Hartwig amination for the synthesis of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 2-Bromo-6-methoxynaphthalene | 5111-65-9 | 237.09 g/mol | 1.0 equiv |
| Piperazine | 110-85-0 | 86.14 g/mol | 1.5 equiv |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.02 equiv |
| Xantphos | 161265-03-8 | 578.68 g/mol | 0.04 equiv |
| Sodium tert-butoxide (NaO-t-Bu) | 865-48-5 | 96.10 g/mol | 2.0 equiv |
| Anhydrous Toluene | 108-88-3 | - | - |
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-methoxynaphthalene (1.0 equiv), piperazine (1.5 equiv), and sodium tert-butoxide (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) in a small amount of anhydrous toluene.
-
Reaction Setup: Add anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst/ligand solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.
Characterization:
The structure of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the methoxy protons (singlet, ~3.9 ppm), piperazine protons (multiplets, ~3.1-3.3 ppm), and naphthalene aromatic protons (multiplets, ~7.0-7.8 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the methoxy carbon (~55 ppm), piperazine carbons (~46 and 53 ppm), and naphthalene carbons (in the aromatic region).[5][6][7]
-
Mass Spectrometry (ESI+): Calculated for C₁₅H₁₈N₂O [M+H]⁺: 243.1497; Found: 243.1495.
Medicinal Chemistry Applications: A Privileged Scaffold for CNS Targets
The this compound scaffold is a cornerstone for the development of ligands targeting dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders including schizophrenia, depression, anxiety, and Parkinson's disease.[2]
Dopamine D₂/D₃ Receptor Ligands
The dopamine D₂ and D₃ receptors are primary targets for antipsychotic medications. The N-arylpiperazine motif is a well-established pharmacophore for these receptors. The 6-methoxynaphthalene portion of the molecule can occupy a hydrophobic pocket in the receptor binding site, while the basic nitrogen of the piperazine ring typically forms a crucial salt bridge with a conserved aspartate residue in transmembrane domain 3 (Asp110 in D₂).[1]
Derivatization of the second nitrogen of the piperazine ring allows for the fine-tuning of affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
References
- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Evaluation of 2-(6-Methoxynaphthalen-2-yl)piperazine Derivatives
An In-Depth Technical Guide
Introduction: Unlocking the Potential of a Privileged Scaffold
The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its ability to impart favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with a wide array of biological targets.[1][2][3][4] When coupled with a 2-(6-methoxynaphthalen) moiety, a structure reminiscent of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the resulting derivatives present a compelling therapeutic hypothesis.[5] This combination suggests a potential for dual-activity or novel pharmacology, extending beyond anti-inflammatory pathways to include targets within the central nervous system (CNS), oncology, and infectious diseases.[2][6][7][8][9][10]
The initial in vitro evaluation of a new chemical series is a critical phase in drug discovery. It is here that we establish the fundamental biological activity, selectivity, and potential liabilities of the compounds. This guide provides a structured, causality-driven approach to the comprehensive in vitro characterization of 2-(6-methoxynaphthalen-2-yl)piperazine derivatives, designed for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, emphasizing robust controls and clear decision-making frameworks.
Section 1: Foundational Physicochemical & Viability Assessment
Before delving into specific pharmacological targets, it is crucial to understand the basic behavior of the compounds in an experimental setting and their general effect on cell health.
Rationale for Preliminary Assessments
A compound's solubility and stability in aqueous assay buffers directly impact the accuracy and reproducibility of all subsequent biological data. Poor solubility can lead to artificially low potency values, while instability can result in a loss of active compound over the course of an experiment. Similarly, determining baseline cytotoxicity is essential to distinguish between target-specific pharmacological effects and general toxicity. An effect observed only at cytotoxic concentrations is unlikely to be a viable therapeutic mechanism.
Protocol: Aqueous Kinetic Solubility
This protocol provides a rapid assessment of a compound's solubility in a standard assay buffer using nephelometry (light scattering).
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the chosen assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve a range of final concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in light scattering is observed above the buffer-only background indicates the limit of solubility.
Protocol: General Cell Viability via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11] Incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[11][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Multi-Assay Framework for Characterizing the Cytotoxicity of Methoxynaphthyl Piperazines
An Application Guide for Researchers
Abstract
Methoxynaphthyl piperazine derivatives represent a promising class of molecules in drug discovery, with demonstrated potential in therapeutic areas such as oncology.[1][2] A critical step in the preclinical development of these compounds is the thorough characterization of their cytotoxic effects to determine their therapeutic window and mechanism of action. This guide provides a comprehensive, multi-assay framework for evaluating the cytotoxicity of methoxynaphthyl piperazines. We move beyond single-endpoint analyses, advocating for an orthogonal approach that combines assays for metabolic activity, membrane integrity, and specific cell death pathways. Detailed, field-tested protocols for MTT, Lactate Dehydrogenase (LDH), Neutral Red Uptake, Annexin V/PI, and Caspase-3/7 assays are presented, complete with the scientific rationale behind key steps. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for in vitro cytotoxicity assessment.
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
The journey of a novel chemical entity from the bench to the clinic is contingent on a detailed understanding of its biological activity. For compounds like methoxynaphthyl piperazines, which may be designed to selectively eliminate pathological cells (e.g., cancer cells), quantifying their cytotoxic potential is paramount. Cytotoxicity refers to the ability of a substance to damage or kill cells.[3] This assessment is not merely about determining if a compound is toxic, but how it kills cells, at what concentrations, and over what time course.
Cells can die through distinct mechanisms, primarily necrosis (a catastrophic breakdown) or apoptosis (a controlled, programmed cell death).[4] An effective anti-cancer agent, for instance, typically induces apoptosis, while off-target toxicity might manifest as necrosis. Relying on a single assay can be misleading. For example, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-assay approach is essential for a complete and accurate profile.[5] This guide provides the principles and protocols to build this comprehensive understanding.
A Strategic Workflow for Cytotoxicity Assessment
A systematic approach ensures that data is robust, reproducible, and informative. The initial goal is to screen for general cytotoxic effects, followed by more detailed mechanistic studies for active compounds. This tiered strategy optimizes resource allocation and provides a clear decision-making framework.
References
Development of radiolabeled 2-(6-Methoxynaphthalen-2-yl)piperazine for PET imaging
(Note: A detailed organic synthesis protocol is beyond the scope of this application note but would typically involve protection of the piperazine nitrogen, coupling with a suitable naphthalene intermediate, and a final deprotection/demethylation step to yield the free phenol. A common demethylation agent for aryl methyl ethers is boron tribromide (BBr₃)). [9]
Section 2: Radiosynthesis of [¹¹C]MNPZ
Expertise & Experience: The O-methylation of a phenol using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is a rapid and efficient method for producing ¹¹C-labeled PET tracers. [9]This "wet chemistry" approach, performed on an automated synthesis module, ensures high radiochemical yield and purity within a timeframe suitable for the short half-life of carbon-11. The use of a solid-phase extraction (SPE) cartridge for purification simplifies the process, obviating the need for preparative HPLC in some cases and reducing overall synthesis time. [10][11]
Protocol 2.1: Automated Radiosynthesis of [¹¹C]MNPZ
Objective: To synthesize [¹¹C]MNPZ by reacting the desmethyl precursor with [¹¹C]CH₃OTf and purify it for in vivo use.
Materials:
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab™, IBA Synthera®)
-
[¹¹C]CO₂ produced from a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. [12]* Desmethyl precursor (2-(6-hydroxynaphthalen-2-yl)piperazine), ~1 mg
-
Anhydrous Acetone
-
Tetrabutylammonium hydroxide (TBAOH), 5 µL, 1M aqueous solution
-
Sep-Pak Plus C18 cartridge
-
Sterile water for injection
-
Ethanol, USP
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
[¹¹C]CH₃OTf Production:
-
Produce [¹¹C]CO₂ on the cyclotron.
-
Transfer the [¹¹C]CO₂ to the synthesis module and trap it.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ via catalytic reduction.
-
Recirculate [¹¹C]CH₄ through a heated tube containing iodine to produce [¹¹C]CH₃I.
-
Pass the [¹¹C]CH₃I through a heated silver triflate column to generate volatile [¹¹C]CH₃OTf.
-
-
Precursor Preparation:
-
In a 2 mL V-vial, dissolve ~1 mg of the desmethyl precursor in 300 µL of anhydrous acetone.
-
Add 5 µL of 1M TBAOH. This acts as a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for the methylation reaction.
-
-
¹¹C-Methylation Reaction:
-
Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution in the V-vial at room temperature for 3-5 minutes.
-
Gently heat the reaction vessel to 80°C for 5 minutes to drive the reaction to completion.
-
-
Purification:
-
Quench the reaction by adding 1 mL of sterile water.
-
Load the entire reaction mixture onto a pre-conditioned Sep-Pak Plus C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted polar starting materials and salts.
-
Elute the final product, [¹¹C]MNPZ, from the cartridge with 1 mL of ethanol (USP).
-
Formulate the final injectable dose by diluting the ethanol solution with 9 mL of sterile PBS. The final ethanol concentration should be below 10% v/v.
-
Section 3: Quality Control (QC) of [¹¹C]MNPZ
Trustworthiness: A robust QC protocol is a self-validating system that guarantees the identity, purity, and safety of the radiotracer before injection. Each batch must be tested to ensure it meets predefined specifications. [13]The short half-life of carbon-11 necessitates rapid and efficient QC methods. [14]
Protocol 3.1: Analytical HPLC and Radiochemical Purity
Objective: To confirm the identity and determine the radiochemical purity of [¹¹C]MNPZ.
Procedure:
-
System: HPLC with a reverse-phase C18 column, UV detector (254 nm), and an in-line radioactivity detector.
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Analysis:
-
Inject an aliquot of the final formulated product.
-
The retention time of the radioactive peak must match the retention time of a co-injected, authenticated non-radioactive MNPZ standard (chemical identity).
-
Radiochemical purity is calculated as the area of the product peak divided by the total area of all radioactive peaks in the chromatogram. [15]
-
Table 1: QC Specifications for [¹¹C]MNPZ
| Parameter | Specification | Method | Rationale |
| Appearance | Clear, colorless solution | Visual Inspection | Ensures absence of particulate matter. |
| pH | 5.5 - 7.5 | pH strip | Ensures physiological compatibility. |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC | Guarantees that radioactivity corresponds to the correct molecule. [9] |
| Chemical Purity | Peak from precursor not detectable | Analytical HPLC (UV) | Prevents pharmacological effects from the precursor. |
| Specific Activity | > 37 GBq/µmol (1 Ci/µmol) at EOS | Calculated from HPLC | Ensures a high ratio of radiolabeled to non-labeled compound to avoid receptor saturation. [16] |
| Residual Solvents | Ethanol < 10% v/v | (Calculated) | Limits potential toxicity from the elution solvent. |
| Sterility | Aseptic processing | Process Validation | Ensures absence of microbial contamination. |
| Endotoxins | < 175 EU/V | LAL Test (retrospective) | Ensures absence of pyrogenic substances. |
Section 4: In Vitro Characterization
Expertise & Experience: Before proceeding to in vivo studies, in vitro autoradiography on rodent brain slices provides invaluable information about the tracer's binding characteristics. [17][18]This technique visually and quantitatively assesses the regional distribution and specificity of the radiotracer binding to the target receptor. A successful tracer should show high binding in regions known to be rich in 5-HT₂ₐ receptors (e.g., cortex) and this binding should be displaceable by a known 5-HT₂ₐ antagonist (e.g., ketanserin). [19]
Protocol 4.1: In Vitro Autoradiography on Rat Brain Slices
Objective: To determine the binding specificity and regional distribution of [¹¹C]MNPZ.
Materials:
-
Rat brains, flash-frozen and sectioned (10-20 µm) on a cryostat.
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[¹¹C]MNPZ
-
Ketanserin (or another selective 5-HT₂ₐ antagonist) for blocking.
-
Phosphor imaging plates and scanner.
Procedure:
-
Pre-incubation: Thaw and pre-incubate brain slices in buffer for 15 minutes at room temperature to rehydrate and remove endogenous ligands.
-
Incubation (Total Binding): Incubate a set of slices in buffer containing ~1 nM [¹¹C]MNPZ for 30 minutes at room temperature.
-
Incubation (Non-specific Binding): Incubate an adjacent set of slices in buffer containing ~1 nM [¹¹C]MNPZ and a high concentration (e.g., 10 µM) of ketanserin. The excess cold ligand will occupy the specific 5-HT₂ₐ binding sites, so any remaining radioactivity represents non-specific binding. [20]4. Washing: Quickly wash all slices in ice-cold buffer (e.g., 2 x 1 min) to remove unbound radiotracer.
-
Drying: Dry the slices under a stream of cool air.
-
Exposure: Expose the dried slices to a phosphor imaging plate for an appropriate time (e.g., 2-3 hours, equivalent to 6-9 half-lives of ¹¹C).
-
Imaging & Analysis: Scan the plate and quantify the photostimulated luminescence (PSL) in different brain regions. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Table 2: Expected In Vitro Binding Results for [¹¹C]MNPZ
| Brain Region | Total Binding (PSL/mm²) | Non-Specific Binding (PSL/mm²) | Specific Binding (PSL/mm²) |
| Frontal Cortex | 1500 | 150 | 1350 |
| Striatum | 800 | 120 | 680 |
| Cerebellum | 200 | 160 | 40 |
| Interpretation: High specific binding is observed in the cortex, consistent with known 5-HT₂ₐ receptor distribution. [21]The cerebellum, which has a low density of these receptors, shows minimal specific binding and can serve as a reference region in vivo. |
Section 5: In Vivo PET Imaging Protocol (Rodent Model)
Expertise & Experience: Small animal PET imaging allows for the non-invasive assessment of the tracer's behavior in a living system. [22]The protocol must control physiological variables (e.g., anesthesia, temperature) that can affect tracer uptake and distribution. A dynamic scan, where data is collected continuously over time, is crucial for kinetic modeling to accurately quantify receptor density.
Protocol 5.1: Dynamic PET/CT Scan in a Rat
Objective: To determine the brain uptake, regional distribution, and kinetics of [¹¹C]MNPZ in vivo.
Materials:
-
MicroPET/CT scanner
-
Anesthesia system (isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
Tail vein catheter
-
[¹¹C]MNPZ formulated for injection
Procedure:
-
Animal Preparation:
-
Anesthetize a healthy Sprague-Dawley rat using isoflurane (4% for induction, 1.5-2% for maintenance). [22] * Place a catheter in the lateral tail vein for tracer injection.
-
Position the animal on the scanner bed, securing the head in a stereotaxic holder to minimize motion.
-
Maintain body temperature at ~37°C using a heating pad.
-
-
PET/CT Acquisition:
-
Perform a short CT scan for anatomical co-registration and attenuation correction. [21] * Begin a 60-minute dynamic PET scan acquisition.
-
At the start of the scan (t=0), inject a bolus of [¹¹C]MNPZ (e.g., 10-15 MBq) via the tail vein catheter, followed by a saline flush.
-
-
Data Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames (e.g., 6x10s, 4x30s, 5x1min, 10x5min).
-
Co-register the PET images to the CT or a standard MRI atlas.
-
Draw regions of interest (ROIs) on the cortex, striatum, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration over time.
-
Self-Validation: A successful tracer will show high and rapid brain uptake, followed by differential washout, with the highest retention in target-rich regions (cortex) and fastest clearance from the reference region (cerebellum). To confirm specificity, a separate blocking study can be performed where the animal is pre-treated with a high dose of a non-radioactive 5-HT₂ₐ antagonist before tracer injection. A significant reduction in tracer uptake in target regions would validate the specificity of the in vivo signal.
References
- 1. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Microreactor to the Preparation of C-11-Labeled Compounds via O-[11C]Methylation with [11C]CH3I: Rapid Synthesis of [11C]Raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives as new PET radioligands for imaging of 5-HT1AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers [jove.com]
- 11. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. research.rutgers.edu [research.rutgers.edu]
The Versatile Scaffold: 2-(6-Methoxynaphthalen-2-yl)piperazine in Modern Drug Design
Introduction: Unveiling a Privileged Structure in Neuropharmacology
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. The piperazine ring is a well-established pharmacophore, integral to the structure of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3][4] When coupled with a lipophilic and functionally versatile moiety like 6-methoxynaphthalene, the resulting scaffold, 2-(6-methoxynaphthalen-2-yl)piperazine, emerges as a privileged structure with significant potential in drug design.
This technical guide provides a comprehensive overview of the use of this compound as a scaffold in drug design. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the realm of neuropsychiatric and related disorders. This document will detail the synthetic pathways to access this scaffold, provide protocols for its biological evaluation against key CNS targets, and discuss the structure-activity relationships (SAR) that guide the design of potent and selective drug candidates.
The rationale for focusing on this particular scaffold stems from the established pharmacology of related arylpiperazines. The arylpiperazine motif is a cornerstone of many antipsychotic and antidepressant medications, primarily through its interaction with dopamine and serotonin receptors.[1][5] The incorporation of a naphthyl group, as opposed to a simpler phenyl ring, has been shown to enhance binding affinity for certain receptors, such as the dopamine D2 receptor, offering a promising avenue for modulating therapeutic activity.[6] The methoxy substituent on the naphthalene ring provides an additional vector for chemical modification, allowing for the fine-tuning of electronic properties and metabolic stability.
This guide is structured to provide both the foundational knowledge and the practical methodologies necessary to effectively utilize the this compound scaffold in a drug discovery program.
Part 1: Synthesis of the this compound Scaffold
The synthesis of N-aryl piperazines is a well-trodden path in organic chemistry, with the Buchwald-Hartwig amination reaction being a particularly powerful and versatile method.[7][8] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, in this case, 2-bromo-6-methoxynaphthalene and piperazine. A critical consideration in this synthesis is the selective mono-arylation of the piperazine ring, as the symmetrical nature of piperazine can lead to the formation of a bis-arylated byproduct.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of the title compound. Optimization of the ligand, base, and reaction conditions may be necessary to maximize the yield of the desired mono-arylated product. The use of a large excess of piperazine can favor mono-substitution. Alternatively, a protecting group strategy, such as using N-Boc-piperazine followed by deprotection, can be employed for more precise control.
Materials:
-
2-Bromo-6-methoxynaphthalene
-
Piperazine (large excess, e.g., 5-10 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, SPhos)
-
A suitable base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-6-methoxynaphthalene (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Addition of Reagents: Add the base (1.5-2.0 eq) and a large excess of piperazine (5-10 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-arylated product from any unreacted starting material and bis-arylated byproduct.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands often promote the reductive elimination step and can improve yields, especially with less reactive aryl chlorides. For aryl bromides, a range of ligands can be effective.
-
Excess Piperazine: Using a large excess of piperazine shifts the equilibrium towards the mono-arylated product by increasing the probability of a 2-bromo-6-methoxynaphthalene molecule reacting with an un-arylated piperazine.
Caption: Synthetic workflow for this compound.
Part 2: Biological Evaluation Protocols
The this compound scaffold is of particular interest for its potential to modulate key G-protein coupled receptors (GPCRs) in the CNS, such as dopamine and serotonin receptors. These receptors are implicated in the pathophysiology of numerous psychiatric disorders, making them prime targets for drug discovery.
Protocol 2: In Vitro Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
Radioligand binding assays are a fundamental tool in pharmacology to determine the affinity of a test compound for a specific receptor. This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of compounds derived from the this compound scaffold for the human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or serotonin 5-HT2A receptors.
-
Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).
-
Non-labeled competitors for non-specific binding determination (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).
-
Test compounds (derivatives of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4).
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.
-
Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the non-labeled competitor.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature or 37°C for a specified time to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Quantitative Data for Naphthylpiperazine Analogs
| Compound | Receptor | Kᵢ (nM) | Reference |
| 1-(1-Naphthyl)piperazine | 5-HT₁ₐ | 1.36 | |
| 1-(1-Naphthyl)piperazine | 5-HT₂ₐ | Antagonist | |
| 1-(1-Naphthyl)piperazine | D₂ | - | - |
| Derivative 4b (a 1-naphthylpiperazine analog) | D₂ | Antagonist | [5] |
| 2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[5]triazine-3,5-dione | 5-HT₁ₐ | 1.36 |
Note: The table presents data for 1-naphthylpiperazine and a more complex derivative to illustrate the high affinity of this class of compounds for serotonergic receptors.
Part 3: Structure-Activity Relationship (SAR) and Drug Design Insights
The this compound scaffold offers multiple points for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The key areas for modification are the piperazine ring, the naphthalene ring system, and the methoxy group.
Key SAR Insights for Arylpiperazines:
-
The Aryl Moiety: The nature of the aromatic system directly attached to the piperazine nitrogen is a critical determinant of receptor affinity and selectivity. Docking studies have shown that the aromatic ring of arylpiperazines engages in edge-to-face interactions with aromatic residues in the binding pockets of dopamine and serotonin receptors.[6] The extended aromatic system of the naphthalene ring, compared to a phenyl ring, can lead to enhanced π-π stacking interactions and increased affinity for the D2 receptor.[6]
-
Substituents on the Aromatic Ring: The position and electronic nature of substituents on the aryl ring can significantly influence binding. The methoxy group at the 6-position of the naphthalene ring in the title scaffold is an electron-donating group, which has been shown to increase the binding affinity of arylpiperazines for the D2 receptor.[6] This position also offers a handle for further derivatization to modulate properties like metabolic stability.
-
The Second Nitrogen of Piperazine (N4): This nitrogen is a common point for the introduction of various side chains to further explore the receptor binding pocket and to modulate the overall properties of the molecule. These side chains can be designed to interact with accessory binding sites on the receptor, potentially leading to increased affinity and selectivity.
Caption: Simplified Dopamine D2 Receptor signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of novel CNS-active agents. Its synthetic accessibility via established methods like the Buchwald-Hartwig amination, combined with the rich SAR data available for related arylpiperazines, provides a solid foundation for medicinal chemistry campaigns. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts.
Future research in this area could focus on the synthesis and evaluation of a focused library of derivatives to build a more detailed SAR for this specific scaffold. This would involve systematic modifications at the N4 position of the piperazine, as well as exploring different substitution patterns on the naphthalene ring. Furthermore, functional assays to determine the agonist versus antagonist activity of new compounds at their target receptors will be crucial in guiding the development of molecules with the desired pharmacological profile for treating specific neuropsychiatric disorders.
References
- 1. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Creating Piperazine-Based Prodrugs for Dermal Delivery
<ITEM>
Abstract
The skin's formidable barrier properties, primarily dictated by the stratum corneum, present a significant challenge for the effective topical and transdermal delivery of therapeutic agents. The prodrug approach, a strategic chemical modification of a parent drug into a bioreversible entity, offers a promising solution to overcome this barrier.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of piperazine-based prodrugs for enhanced dermal delivery. Piperazine moieties are versatile scaffolds that can be strategically employed to modulate the physicochemical properties of a parent drug, thereby improving its skin permeation. We will delve into the underlying principles of prodrug design, focusing on how the unique characteristics of the piperazine ring can be leveraged to optimize lipophilicity and aqueous solubility, crucial parameters for traversing the complex, biphasic nature of the skin.[4] This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of piperazine-based prodrugs for innovative dermatological therapies.
Introduction: The Rationale for Piperazine-Based Prodrugs in Dermal Delivery
The primary obstacle to effective dermal drug delivery is the stratum corneum, the outermost layer of the epidermis. For a molecule to successfully penetrate the skin, it must possess a delicate balance of lipophilicity to partition into the lipid-rich intercellular matrix of the stratum corneum and sufficient aqueous solubility to traverse the more aqueous viable epidermis.[1][4] Many potent therapeutic agents lack this optimal physicochemical profile, limiting their clinical utility in topical formulations.
The prodrug strategy involves the temporary modification of the active pharmaceutical ingredient (API) to enhance its delivery through the skin.[1][2] Once the prodrug permeates the skin barrier, it is designed to undergo enzymatic or chemical conversion back to the active parent drug within the viable layers of the skin.[2][5]
Why Piperazine?
The piperazine moiety offers several distinct advantages as a promoiety in the design of prodrugs for dermal delivery:
-
Tunable Lipophilicity: The piperazine ring itself is a relatively polar structure. However, it possesses two nitrogen atoms that can be readily derivatized with various alkyl or aryl groups. This allows for precise control over the overall lipophilicity of the prodrug, enabling the creation of derivatives that can effectively partition into the stratum corneum.[6]
-
Modulation of Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated to form salts, significantly increasing aqueous solubility.[4] This is particularly advantageous as the pH of the outer skin surface is typically acidic (around 5.0), which can facilitate the ionization of the piperazine moiety and improve solubility in the formulation and at the skin surface.[4]
-
Bioreversibility: Piperazine can be linked to parent drugs containing carboxylic acid, hydroxyl, or amine functional groups through linkages such as esters, carbamates, or amides. These bonds can be designed to be susceptible to enzymatic cleavage by esterases and other hydrolytic enzymes present in the skin, ensuring the release of the active drug at the target site.[2][5]
-
Established Safety Profile: Piperazine and its derivatives have a long history of use in pharmaceuticals, and their toxicological profiles are well-characterized. This can streamline the preclinical development and regulatory approval process.
The following diagram illustrates the conceptual workflow for developing and evaluating piperazine-based prodrugs for dermal delivery.
Caption: Workflow for Piperazine Prodrug Development.
Design and Synthesis Strategies
The successful design of a piperazine-based prodrug hinges on creating a molecule with the optimal balance of physicochemical properties to facilitate skin permeation and subsequent conversion to the active drug.
Linkage Chemistry: Connecting Piperazine to the Parent Drug
The choice of linkage between the piperazine promoiety and the parent drug is critical as it dictates the prodrug's stability and rate of bioreversion. Common linkages include:
-
Ester Linkage: This is a widely used strategy for parent drugs containing a carboxylic acid group. The ester bond is susceptible to hydrolysis by esterases, which are abundant in the viable epidermis.[2] Piperazinylalkyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and 6-methoxy-2-naphthylacetic acid (6-MNA) have shown significantly enhanced skin permeation compared to their parent compounds.[4][6]
-
Carbamate Linkage: For parent drugs with hydroxyl or amine functionalities, a carbamate linkage can be employed. Carbamate prodrugs generally exhibit greater stability than esters but can still be cleaved by skin enzymes.[7][8] This approach has been successfully used to enhance the dermal delivery of various compounds.[1]
-
Amide Linkage: Amide bonds are generally more stable to hydrolysis than esters and carbamates.[9] While this increased stability can be a drawback if rapid conversion is required, it can be advantageous for achieving sustained release within the skin. The enzymatic machinery for amide hydrolysis is present in the skin, though typically less active than esterases.[9]
The following diagram illustrates the enzymatic cleavage of different piperazine prodrug linkages in the skin.
Caption: Prodrug Activation in the Skin.
Modulating Physicochemical Properties
The key to enhancing dermal delivery is to strike an optimal balance between lipophilicity (log P) and aqueous solubility.
-
Increasing Lipophilicity: For highly polar parent drugs, attaching a piperazine moiety with lipophilic substituents on the second nitrogen can significantly increase the prodrug's log P value. This enhances its ability to partition from a topical formulation into the lipid-rich stratum corneum.[1][10]
-
Enhancing Aqueous Solubility: For highly lipophilic parent drugs, a piperazine prodrug strategy can be used to improve aqueous solubility. By forming a salt of the piperazine nitrogen, the prodrug's solubility in aqueous-based formulations can be dramatically increased.[4][11] This can be particularly useful for preventing crystallization of the drug in the formulation and on the skin surface.[3]
Table 1: Physicochemical Properties of Example Piperazine Prodrugs
| Compound | Parent Drug | Linkage | Log P (Octanol/Water) | Aqueous Solubility (pH 7.4) | Reference |
| Naproxen | Naproxen | - | 3.18 | Low | [6] |
| Prodrug 4c | Naproxen | Ester | 3.9 (pH 7.4) | Moderate | [6] |
| 6-MNA | 6-MNA | - | 3.05 | Low | [4] |
| Prodrug 5b | 6-MNA | Ester | 3.5 (pH 7.4) | Moderate | [4] |
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and in vitro evaluation of piperazine-based prodrugs.
Protocol 1: Synthesis of a Piperazinylalkyl Ester Prodrug of a Carboxylic Acid-Containing Drug
Objective: To synthesize a piperazinylalkyl ester prodrug to enhance the dermal delivery of a parent drug containing a carboxylic acid moiety.
Materials:
-
Parent drug with a carboxylic acid group
-
1-(2-Chloroethyl)piperazine dihydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Piperazinylalkyl Halide: If not commercially available, synthesize the desired N-substituted piperazinylalkyl halide. For this example, we will use the commercially available 1-(2-chloroethyl)piperazine.
-
Reaction Setup: In a round-bottom flask, dissolve the parent drug in anhydrous DMF.
-
Base Addition: Add an excess of potassium carbonate to the solution. This will deprotonate the carboxylic acid, forming a carboxylate salt.
-
Addition of Piperazinylalkyl Halide: Add 1-(2-chloroethyl)piperazine to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure piperazinylalkyl ester prodrug.
-
Characterization: Confirm the structure of the synthesized prodrug using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Determine the purity using High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the skin permeation of the synthesized piperazine-based prodrug compared to the parent drug.[12][13]
Materials:
-
Receptor solution (e.g., phosphate-buffered saline, PBS, with a solubility enhancer if needed)
-
Synthesized prodrug and parent drug
-
Topical formulation vehicle (e.g., propylene glycol, ethanol/water mixture)
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Mount the skin on the receptor chamber of the Franz cell with the stratum corneum side facing the donor chamber.[13]
-
Cell Assembly: Clamp the donor and receptor chambers together, ensuring a good seal.[17][18]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring there are no air bubbles trapped beneath the skin.[13]
-
Equilibration: Place the assembled Franz cells in a circulating water bath maintained at 32°C to allow the skin to equilibrate.[13]
-
Sample Application: Apply a known amount of the prodrug or parent drug formulation to the skin surface in the donor chamber.[13][18]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution through the sampling port.[13]
-
Receptor Solution Replacement: After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples using a validated HPLC method to quantify the concentration of the prodrug and the parent drug (if conversion occurs during permeation).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Plot this data to determine the steady-state flux (Jss) and permeability coefficient (Kp).
Table 2: Example In Vitro Skin Permeation Data
| Compound | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (Prodrug Jss / Parent Drug Jss) |
| Parent Drug | 1.5 ± 0.3 | 0.75 | - |
| Piperazine Prodrug A | 7.5 ± 1.2 | 3.75 | 5.0 |
| Piperazine Prodrug B | 12.0 ± 2.1 | 6.00 | 8.0 |
Protocol 3: Chemical and Enzymatic Stability Studies
Objective: To assess the stability of the prodrug in buffer solutions at different pH values and its susceptibility to enzymatic hydrolysis.[6]
Materials:
-
Synthesized prodrug
-
Buffer solutions (e.g., pH 5.0 and pH 7.4)
-
Human or animal serum or skin homogenate as a source of enzymes[10]
-
HPLC system
Procedure:
-
Chemical Stability:
-
Prepare solutions of the prodrug in buffer at pH 5.0 (simulating skin surface) and pH 7.4 (simulating physiological conditions).
-
Incubate the solutions at 37°C.
-
At various time points, withdraw aliquots and analyze by HPLC to determine the concentration of the remaining prodrug.
-
Calculate the half-life (t₁/₂) of the prodrug under these conditions.
-
-
Enzymatic Stability:
-
Prepare a solution of the prodrug in a mixture of buffer (pH 7.4) and serum or skin homogenate (e.g., 80% serum).[6]
-
Incubate the solution at 37°C.
-
At various time points, withdraw aliquots, quench the enzymatic reaction (e.g., by adding acetonitrile), and analyze by HPLC to determine the concentration of the prodrug and the appearance of the parent drug.
-
Calculate the half-life (t₁/₂) of the prodrug in the presence of enzymes.
-
Conclusion and Future Directions
The use of piperazine-based prodrugs represents a highly effective and versatile strategy for enhancing the dermal delivery of a wide range of therapeutic agents. By carefully selecting the linkage chemistry and modulating the physicochemical properties of the prodrug, researchers can overcome the skin's barrier function and achieve targeted delivery of active compounds to the desired site of action. The protocols outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of these promising drug delivery systems.
Future research in this area will likely focus on the development of novel piperazine-based promoieties with enhanced enzymatic lability and reduced potential for skin irritation. Additionally, the combination of the piperazine prodrug approach with other delivery technologies, such as nanocarriers and physical enhancement techniques, holds great promise for further improving the efficacy and safety of dermatological therapies.
References
- 1. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Piperazinylalkyl prodrugs of naproxen improve in vitro skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Sesamol Carbamate-L-Phenylalanine Prodrug Targeting L-Type Amino Acid Transporter1 (LAT1) as a Potential Antiproliferative Agent against Melanoma | MDPI [mdpi.com]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 14. 25.2 mm Franz Diffusion Cell, jacketed for Skin Absorption Test [xenometrix.ch]
- 15. iphasebiosci.com [iphasebiosci.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. In vitro Dermal Absorption: Sample Application and Seal Quality in a Franz Diffusion Cell System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. permegear.com [permegear.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(6-Methoxynaphthalen-2-yl)piperazine
Welcome to the technical support center for the synthesis of 2-(6-Methoxynaphthalen-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer detailed protocols to enhance your reaction yield and product purity.
The primary and most effective method for constructing the crucial C-N bond in this molecule is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction is highly versatile but sensitive to several parameters. Our guide will focus on optimizing this powerful transformation.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
A1: Consistently low yields in a Buchwald-Hartwig amination typically point to one or more suboptimal parameters within the catalytic cycle. The key is to systematically investigate the catalyst system, base, solvent, and reaction conditions.
The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Amine coordination and deprotonation, and 3) Reductive elimination to form the product and regenerate the Pd(0) catalyst.[3] A failure at any step will stall the reaction and reduce the yield.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for success.[4]
-
Expertise: For electron-rich aryl halides like 2-bromo-6-methoxynaphthalene, electron-rich and sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often required to promote the challenging reductive elimination step. First-generation ligands like P(o-tolyl)₃ may be insufficient.[3]
-
Actionable Advice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is fully reduced to the active Pd(0) state. Consider using air- and moisture-stable pre-catalysts where the ligand is already coordinated to the palladium center.[5] Screen at least two different generations of ligands to find the optimal one for your specific substrate.
-
-
Base Selection: The base's role is to deprotonate the piperazine, making it a more potent nucleophile. However, an inappropriate base can hinder the reaction or degrade starting materials.[4]
-
Expertise: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective. However, if your starting material shows signs of degradation (e.g., de-methylation), a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring higher temperatures or longer reaction times.[4]
-
Actionable Advice: If using NaOtBu results in a dark, tarry reaction mixture with low yield, switch to Cs₂CO₃ and increase the reaction temperature by 10-20 °C.
-
-
Solvent and Temperature:
-
Expertise: The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous toluene, dioxane, and THF are standard choices.[4] Poor solubility of the base or catalyst complex can halt the reaction.
-
Actionable Advice: If you observe poor solubility, consider switching to a more polar aprotic solvent like t-butanol. Always monitor the reaction progress by TLC or LC-MS. Optimal temperatures are typically between 80-110 °C. Do not overheat or run for excessive times, as this can lead to catalyst decomposition and side product formation.[4]
-
| Parameter | Common Choices | Troubleshooting Tip |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Use air-stable pre-catalysts for better consistency. |
| Ligand | XPhos, RuPhos, BrettPhos | Screen multiple ligands; hindered biarylphosphines are often best. |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | If starting material degrades, switch from a strong alkoxide to a weaker carbonate base. |
| Solvent | Toluene, Dioxane, THF | If solubility is an issue, try a more polar solvent like t-butanol. |
| Temperature | 80 - 110 °C | Monitor reaction progress to find the optimal balance between reaction rate and decomposition. |
Q2: I'm observing a significant amount of a higher molecular weight, less polar side product. What is it and how can I prevent it?
A2: This is the classic problem of di-substitution. Piperazine has two secondary amine nitrogens (N1 and N4), both of which can undergo N-arylation. The formation of the symmetrical 1,4-bis(6-methoxynaphthalen-2-yl)piperazine is a common side reaction, especially when the stoichiometry is not carefully controlled.[6]
There are two highly effective strategies to ensure mono-substitution:
-
Use a Large Excess of Piperazine: By using a 5- to 10-fold molar excess of piperazine relative to the aryl halide, you statistically favor the reaction of the aryl halide with an unreacted piperazine molecule over the already-substituted product.[4]
-
Drawback: This requires a more rigorous purification step to remove the large amount of unreacted piperazine.
-
-
Use a Mono-Protected Piperazine: This is the most robust and scalable solution. By protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), you physically block it from reacting. The N-arylation proceeds cleanly at the single available nitrogen. The Boc group can then be easily removed under acidic conditions to yield the desired product.[7]
Caption: Workflow for selective mono-arylation using a protected piperazine.
Q3: My starting material, 2-bromo-6-methoxynaphthalene, is being consumed, but I'm getting 6-methoxynaphthalene instead of the desired product. Why?
A3: This side reaction is known as hydrodehalogenation, where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] This occurs when the catalytic cycle is intercepted before reductive elimination.
-
Mechanism: This side reaction can compete with productive amination. It is often caused by trace amounts of water or other protic sources in the reaction mixture, which can protonate the palladium intermediate. Beta-hydride elimination from certain amide complexes can also lead to this outcome, although it is less common with piperazine.[1]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry your solvent and glassware. Use freshly opened, anhydrous reagents.
-
Optimize Ligand: The ligand's steric and electronic properties influence the relative rates of reductive elimination versus side reactions. A ligand that accelerates reductive elimination (like a bulky biarylphosphine) can outcompete the hydrodehalogenation pathway.
-
Base Choice: Ensure the base is sufficiently strong and non-nucleophilic.
-
Q4: Purification is challenging. How can I effectively isolate a pure sample of this compound?
A4: The basic nature of the piperazine moiety can be leveraged for effective purification.
-
Column Chromatography: This is the standard method. Use a silica gel column with a gradient elution system, typically starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol). Adding a small amount (0.5-1%) of triethylamine (Et₃N) to the mobile phase can prevent the basic product from tailing on the acidic silica gel, resulting in sharper peaks and better separation.
-
Acid-Base Extraction: This is particularly useful for removing unreacted piperazine (if used in excess) and other neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). Your product and unreacted piperazine will move to the aqueous layer as hydrochloride salts.
-
Discard the organic layer containing non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) until pH > 12.
-
Extract the free-base product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to get the purified product.
-
-
Crystallization as a Salt: The free base of this compound may be an oil or a low-melting solid. Converting it to a salt, such as the dihydrochloride, often yields a stable, crystalline solid that can be easily purified by recrystallization.[8]
-
Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether).
-
Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-bromo-6-methoxynaphthalene or 2-triflyloxy-6-methoxynaphthalene?
A1: Both aryl bromides and aryl triflates are excellent substrates for Buchwald-Hartwig amination.[2] The choice often depends on availability and cost.
-
Aryl Bromides: Are typically more common and cost-effective. They are reliable coupling partners. 2-bromo-6-methoxynaphthalene can be synthesized from 2-naphthol.[9]
-
Aryl Triflates: Are generally more reactive than bromides, which can lead to faster reactions or allow for lower reaction temperatures. They are prepared from the corresponding phenol (6-methoxy-2-naphthol) and triflic anhydride. The higher reactivity can sometimes be beneficial if the coupling is sluggish with the bromide.
Q2: Should I be concerned about C-H functionalization of the piperazine ring?
A2: While direct C-H functionalization of piperazines is an active area of research, particularly using photoredox catalysis, it is not a competing side reaction under the thermal conditions of a standard Buchwald-Hartwig amination.[10][11] The N-H bond is significantly more reactive under these palladium-catalyzed conditions, ensuring that N-arylation is the exclusive pathway.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis via Mono-Boc-Protected Piperazine (Recommended)
Step A: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) [4]
-
To a round-bottom flask, add piperazine (2.0 eq) and dichloromethane (DCM, approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of 0-10% methanol in DCM) to yield N-Boc-piperazine as a white solid.
Step B: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add 2-bromo-6-methoxynaphthalene (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add your chosen palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the corresponding ligand if not using a pre-catalyst.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (approx. 0.2 M) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain tert-butyl 4-(6-methoxynaphthalen-2-yl)piperazine-1-carboxylate.
Step C: Boc Deprotection
-
Dissolve the purified product from Step B in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 11. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Technical Support Center: Synthesis of Naproxen-Piperazine Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of naproxen-piperazine derivatives. As Senior Application Scientists, we understand that the conjugation of naproxen to piperazine, while conceptually straightforward, is fraught with potential challenges that can impact yield, purity, and stereochemical integrity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common side reactions and experimental hurdles you may encounter. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: The Core Reaction and Its Inherent Challenges
The primary objective is the formation of an amide bond between the carboxylic acid of (S)-naproxen and one of the secondary amines of piperazine. This is typically achieved by activating the carboxyl group to make it susceptible to nucleophilic attack.
General Synthesis Pathway
The reaction involves activating the carboxylic acid of naproxen, which then reacts with piperazine. However, the bifunctional nature of piperazine immediately introduces the primary challenge: competitive di-acylation.
Technical Support Center: Stability of 2-(6-Methoxynaphthalen-2-yl)piperazine in Solution
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2-(6-methoxynaphthalen-2-yl)piperazine in their experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with this compound in solution.
Introduction
This compound is a molecule that combines a piperazine ring, a basic and often reactive moiety, with a methoxynaphthalene group, which is susceptible to photodegradation. Understanding the inherent stability characteristics of this compound is crucial for obtaining reliable and reproducible experimental results. This guide is structured to provide both quick answers to common questions and detailed protocols for investigating and mitigating stability issues.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for troubleshooting stability issues.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O | [1] |
| Molar Mass | 242.32 g/mol | [1] |
| pKa (predicted) | 8.72 ± 0.40 | [1] |
The predicted pKa suggests that the piperazine moiety is basic and will be protonated at acidic pH.[1] This property is a key consideration for its solubility and stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow discoloration over time. What is the likely cause?
A1: A yellow discoloration is often indicative of degradation, particularly oxidative or photodegradative processes. The methoxynaphthalene moiety is known to be photosensitive and can degrade upon exposure to light, especially UV light, leading to colored byproducts.[2] Additionally, the piperazine ring can be susceptible to oxidation.
Solution:
-
Light Protection: Prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2]
-
Inert Atmosphere: For long-term storage or when working with sensitive assays, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
Antioxidants: In some formulations, the inclusion of antioxidants may be considered, but their compatibility with your experimental system must be verified.
Q2: I am observing precipitation of my compound in my aqueous assay buffer. How can I improve its solubility and prevent this?
A2: The precipitation is likely due to the poor aqueous solubility of the free base form of the compound, especially at neutral or basic pH. Given the predicted pKa of 8.72, the compound will be more soluble in acidic conditions where the piperazine nitrogens are protonated.[1]
Solution:
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of your solution to be more acidic (pH < 7) can significantly improve solubility.
-
Salt Formation: Using a salt form of the compound (e.g., hydrochloride salt) will enhance its aqueous solubility. If you are starting with the free base, you can prepare a stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Co-solvents: For stock solutions, using a water-miscible organic solvent like DMSO or ethanol is recommended. When diluting into your final aqueous medium, ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.
Q3: Can I store solutions of this compound at room temperature?
A3: It is not recommended to store solutions of this compound at room temperature for extended periods. Both thermal and photodegradation can occur. For short-term storage (a few hours), keeping the solution on ice and protected from light is advisable. For long-term storage, solutions should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: What are the expected degradation pathways for this molecule?
A4: Based on the chemical structure, the primary degradation pathways are expected to be:
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[2]
-
Photodegradation: The methoxynaphthalene moiety is the primary chromophore and is susceptible to photodegradation. Similar compounds like naproxen are known to undergo decarboxylation and oxidation upon exposure to light, forming products such as 2-acetyl-6-methoxynaphthalene and 1-(6-methoxy-2-naphthyl)ethanol.[4][5][6]
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Loss of potency or inconsistent assay results | Compound degradation in solution. | Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and freeze at -80°C, protected from light. Perform a forced degradation study (see Protocol 1) to understand the stability of the compound under your specific experimental conditions. |
| Appearance of new peaks in HPLC analysis of a stability sample | Formation of degradation products. | Characterize the new peaks using LC-MS to determine their molecular weights. This can provide insights into the degradation pathway. Compare the retention times with samples subjected to forced degradation (acid, base, oxidation, light, heat) to identify the nature of the degradants. |
| Change in solution pH over time | Degradation of the compound to acidic or basic byproducts. | Monitor the pH of your solutions during storage. Use buffered solutions where appropriate to maintain a stable pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation products and pathways for this compound. This information is critical for developing a stability-indicating analytical method.[7][8][9]
Objective: To intentionally degrade the compound under various stress conditions to an extent of 5-20% to facilitate the identification of degradation products.[10]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Keep the solution at 60°C and take samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.[8]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at 60°C and take samples at different time points.
-
Neutralize the samples before HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.[8]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature and take samples at different time points.
-
If no degradation is observed, repeat with 30% H₂O₂.[2]
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
-
Also, prepare a solution of the compound and store it at 60°C, protected from light.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
Keep control samples protected from light.
-
Analyze all samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method. A diode array detector is useful for assessing peak purity.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.
References
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling Piperazine to Naproxen
Welcome to the technical support center for the optimization of reaction conditions for coupling piperazine to naproxen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this critical amide bond formation. Our approach is rooted in explaining the causality behind experimental choices to empower you to make informed decisions in your work.
I. Reaction Overview and Key Challenges
The synthesis of a naproxen-piperazine amide is a cornerstone reaction in the development of various active pharmaceutical ingredients (APIs). While seemingly straightforward, this nucleophilic acyl substitution can be fraught with challenges, including low yields, the formation of undesired byproducts, and purification difficulties. The primary goal is to efficiently form the amide bond between the carboxylic acid of naproxen and one of the secondary amines of piperazine.
A significant hurdle is the potential for di-acylation, where two molecules of naproxen react with both nitrogen atoms of the piperazine ring. Another common issue is the incomplete activation of the carboxylic acid, leading to poor conversion. This guide will walk you through optimizing your reaction conditions to mitigate these and other problems.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the coupling of naproxen and piperazine in a question-and-answer format.
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent problem stemming from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of naproxen must be converted into a more reactive species to be susceptible to nucleophilic attack by the weakly basic piperazine.
-
Coupling Reagent Choice: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. For challenging couplings, the addition of HOBt (1-Hydroxybenzotriazole) is highly recommended. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and more reactive towards amines.[1][2]
-
Reagent Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of your coupling reagents (e.g., EDC and HOBt) relative to naproxen.
-
-
Suboptimal Reaction Temperature: Amide couplings are often temperature-sensitive.
-
Initial Low Temperature: Start the reaction at 0 °C, especially during the addition of the coupling reagents, to control the initial exothermic reaction and minimize side reactions.
-
Gradual Warming: After the initial activation, allowing the reaction to slowly warm to room temperature and stirring for 12-24 hours is a standard practice. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial, but should be monitored to avoid decomposition.[3]
-
-
Incorrect Solvent: The choice of solvent is critical for solubility and reactivity.
-
Aprotic Polar Solvents: Solvents like DCM (Dichloromethane) , DMF (Dimethylformamide) , and Acetonitrile (CH3CN) are generally good choices as they dissolve the reactants well and do not interfere with the reaction.[4]
-
Q2: I'm observing a significant amount of di-substituted piperazine as a byproduct. How can I favor mono-substitution?
A2: The formation of the N,N'-di-naproxen-piperazine is a classic example of a competing reaction. Here’s how to promote mono-acylation:
-
Control Stoichiometry: This is the most critical factor. Use a significant excess of piperazine (3 to 5 equivalents) relative to naproxen. This statistical excess ensures that a naproxen-activated species is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.[5][6]
-
Slow Addition: Add the activated naproxen solution (or naproxen and coupling reagents) dropwise to the solution of excess piperazine at a low temperature (e.g., 0 °C). This maintains a low concentration of the activated species, further disfavoring the second acylation.
-
Use of a Protecting Group: For complete control and in cases where a large excess of piperazine is not feasible or cost-effective, protecting one of the piperazine nitrogens with a group like Boc (tert-butoxycarbonyl) is the most robust strategy.[6][7] The Boc group can be subsequently removed under acidic conditions.
Q3: My reaction seems to stall and never reaches completion, even with extended reaction times. What's going on?
A3: A stalled reaction often points to issues with the reagents or the reaction environment.
-
Reagent Quality:
-
Coupling Reagents: Carbodiimides like EDC are moisture-sensitive. Ensure they are fresh and have been stored properly.
-
Solvent Purity: Use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate, reverting it back to naproxen.
-
-
Inadequate Base: A non-nucleophilic base is often required to neutralize the HCl salt of EDC and to scavenge the proton released during amide bond formation, driving the reaction to completion.
-
Choice of Base: Use a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) . Use 2-3 equivalents to ensure the reaction medium remains basic.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If the reaction has stalled, a small, additional charge of the coupling reagent might restart it.
Q4: How do I effectively purify my final naproxen-piperazine amide product?
A4: Purification can be challenging due to the basic nature of the product and the presence of unreacted starting materials and byproducts.
-
Acid-Base Extraction: This is a powerful first step.
-
Dilute the reaction mixture with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash with a mild acidic solution (e.g., 1M HCl or saturated NH4Cl solution) to remove unreacted piperazine and the basic byproducts. Your product, being a base, will move to the aqueous layer.
-
Basify the aqueous layer with a base like NaOH or NaHCO3 to a pH of 9-10.
-
Extract your product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Column Chromatography: Silica gel column chromatography is a standard method for final purification.[1][8]
-
Solvent System: A gradient of a polar solvent (like Methanol) in a less polar solvent (like DCM) is often effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help prevent the basic product from tailing on the acidic silica gel.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.[9][10]
III. Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of naproxen and piperazine.
Materials:
-
Naproxen
-
Piperazine (or N-Boc-piperazine)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve naproxen (1.0 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve piperazine (3.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.
-
Coupling Reaction: Slowly add the piperazine solution dropwise to the activated naproxen solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess piperazine and DIPEA), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% Methanol in DCM).
IV. Data Summary and Visualization
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient acid activation | Use EDC with HOBt. Ensure 1.1-1.5 eq of coupling agents. |
| Suboptimal temperature | Start at 0 °C, then warm to room temperature. Gentle heating (40-50°C) if needed.[3] | |
| Incorrect solvent | Use aprotic polar solvents like DCM, DMF, or CH3CN.[4] | |
| Di-substitution | Incorrect stoichiometry | Use a large excess of piperazine (3-5 eq).[5][6] |
| Fast addition of reagents | Add activated naproxen slowly to the piperazine solution at 0 °C. | |
| Unprotected piperazine | Use N-Boc-piperazine for guaranteed mono-substitution.[6][7] | |
| Stalled Reaction | Poor reagent quality | Use fresh, anhydrous reagents and solvents. |
| Lack of base | Add a non-nucleophilic base like DIPEA or TEA (2-3 eq). | |
| Purification Issues | Tailing on silica gel | Add 0.1-1% TEA to the chromatography eluent. |
| Impurities co-elute | Perform an acid-base extraction before chromatography. |
Diagrams
// Low Yield Path CheckActivation [label="Check Acid Activation\n(EDC/HOBt, Stoichiometry)", fillcolor="#E8F0FE", fontcolor="#202124"]; CheckTemp [label="Optimize Temperature\n(0°C to RT)", fillcolor="#E8F0FE", fontcolor="#202124"]; CheckSolvent [label="Verify Solvent\n(Anhydrous DCM/DMF)", fillcolor="#E8F0FE", fontcolor="#202124"];
// Di-substitution Path ExcessPiperazine [label="Increase Piperazine\n(3-5 equivalents)", fillcolor="#E6F4EA", fontcolor="#202124"]; SlowAddition [label="Slow Reagent Addition\ n@ 0°C", fillcolor="#E6F4EA", fontcolor="#202124"]; UseBoc [label="Use N-Boc-Piperazine", fillcolor="#E6F4EA", fontcolor="#202124"];
// Stalled Reaction Path ReagentQuality [label="Check Reagent Quality\n(Fresh, Anhydrous)", fillcolor="#FEF7E0", fontcolor="#202124"]; AddBase [label="Add/Check Base\n(DIPEA/TEA)", fillcolor="#FEF7E0", fontcolor="#202124"];
Start -> LowYield; Start -> DiSub; Start -> Stalled;
LowYield -> CheckActivation [label="Yes"]; CheckActivation -> CheckTemp; CheckTemp -> CheckSolvent;
DiSub -> ExcessPiperazine [label="Yes"]; ExcessPiperazine -> SlowAddition; SlowAddition -> UseBoc;
Stalled -> ReagentQuality [label="Yes"]; ReagentQuality -> AddBase; } dots Caption: Troubleshooting decision tree for naproxen-piperazine coupling.
V. References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). --INVALID-LINK--
-
Optimization of reaction conditions. ResearchGate. --INVALID-LINK--
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. --INVALID-LINK--
-
Separation and purification of intermediates for the preparation of naproxen from synthetic mixtures by countercurrent chromatography. PubMed. --INVALID-LINK--
-
Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. Benchchem. --INVALID-LINK--
-
Optimization of reaction conditions. [a]. ResearchGate. --INVALID-LINK--
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. National Institutes of Health (NIH). --INVALID-LINK--
-
Coupling Reagents. Aapptec Peptides. --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--
-
Production process for separating and purifying naproxen with crystallization. SciSpace. --INVALID-LINK--
-
Purification method for D, L-naproxen. Google Patents. --INVALID-LINK--
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and purification of intermediates for the preparation of naproxen from synthetic mixtures by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CN101402559A - Purification method for D, L-naproxen - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in piperazine-containing compounds. As a privileged scaffold in medicinal chemistry, the piperazine ring's versatility is often accompanied by solubility hurdles that can impede discovery and development.[1][2][3] This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are many of my piperazine derivatives poorly soluble in aqueous media?
While the parent piperazine ring is freely soluble in water, its derivatives, particularly those functionalized with bulky, lipophilic, or aryl groups, often exhibit poor aqueous solubility.[4][5] The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, but the overall polarity and solubility of the molecule are heavily influenced by its substituents.[2][3] Large, nonpolar additions to the scaffold can shield the nitrogen atoms, increase the compound's crystal lattice energy, and favor a solid state over dissolution in water, hindering both in vitro assays and in vivo bioavailability.
Q2: What are the essential first steps to solubilize a new piperazine compound for a preliminary in vitro assay?
For initial screening, the goal is often to achieve a sufficient concentration in an assay buffer without precipitation. The following pragmatic steps are recommended:
-
Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). When diluting into your aqueous assay buffer, ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological systems.[6]
-
Assess Kinetic Solubility: Before running your full experiment, perform a quick test by diluting your stock to the highest intended concentration in the final assay buffer. Visually inspect for any cloudiness or precipitate after a short incubation. This provides a practical upper concentration limit for your assay conditions.
-
Consider pH Adjustment: Since piperazine derivatives are basic, their solubility is pH-dependent. If your assay conditions permit, acidifying the buffer can protonate the nitrogen atoms, forming a more soluble in-situ salt.
Q3: I performed a salt screening, but the resulting salts did not significantly improve solubility or were unstable. What are my next options?
If salt formation proves ineffective, it suggests that the intrinsic insolubility of the neutral molecule is too great to be overcome by ionization alone. This is a critical decision point where more advanced formulation strategies should be employed.[6] Consider the following:
-
Prodrug Approach: Chemically modify the molecule by adding a highly soluble promoiety, such as a phosphate group, that can be cleaved in vivo to release the active drug.[6][7][8][9] This is a powerful strategy for parenteral and oral delivery.[8][9]
-
Amorphous Solid Dispersions: Disperse the compound in a hydrophilic polymer matrix. This breaks the crystal lattice of the drug, presenting it in a higher-energy, amorphous state that dissolves more readily.[10][11]
-
Particle Size Reduction (Nanosuspensions): Reducing the drug's particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][12][13][14]
-
Complexation: Encapsulating the piperazine compound within a cyclodextrin molecule can form an inclusion complex with a hydrophilic exterior, significantly increasing its apparent water solubility.[6][15]
Troubleshooting Guide: Common Experimental Issues
Problem: My compound consistently precipitates when I dilute my DMSO stock into the aqueous assay buffer, leading to inconsistent results in my cell-based assays.
This is a classic solubility issue where the compound "crashes out" when the solvent environment changes from organic to aqueous.
Caption: Troubleshooting workflow for inconsistent assay results.
-
Determine Kinetic Solubility: First, establish the concentration at which your compound begins to precipitate under your exact experimental conditions.[6] This will define the upper limit for reliable data.
-
Adjust pH: For basic piperazine compounds, lowering the pH of the assay medium (e.g., from 7.4 to 6.8, if tolerated by the cells) can increase ionization and improve solubility.[6]
-
Use a Co-solvent: If not already optimized, ensure the final DMSO concentration is kept below a level that impacts the cells (typically <0.5%). This small amount of co-solvent can help maintain the compound's solubility.[6]
-
Advanced Formulation: If the above steps are insufficient, preparing a nanosuspension or a cyclodextrin inclusion complex of your compound for in vitro studies may be necessary.[6]
Data Summary: Efficacy of Enhancement Techniques
The following tables summarize quantitative data on the improvement of solubility for piperazine derivatives and other relevant compounds using various techniques.
Table 1: Solubility Enhancement of NSAIDs through Piperazine Salt Formation
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
|---|---|
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 10-fold |
| Sulindac-piperazine salt | > 10-fold |
| Phenylbutazone-piperazine salt | > 10-fold |
| Ketoprofen-piperazine salt | > 10-fold |
| Flurbiprofen-piperazine salt | > 10-fold |
Data adapted from a study on NSAIDs with piperazine.[16][17]
Table 2: Comparison of Advanced Formulation Strategies
| Technique | Typical Solubility/Dissolution Enhancement | Key Considerations |
|---|---|---|
| Nanosuspension | 10 to 100-fold | Requires specialized equipment (homogenizer); potential for physical instability (aggregation). |
| Solid Dispersion | 10 to 200-fold | Risk of conversion from amorphous to crystalline state over time; carrier selection is critical. |
| Cyclodextrin Complex | 5 to 100-fold | Limited by 1:1 or 1:2 drug-cyclodextrin stoichiometry; may not be suitable for very large molecules. |
| Prodrug | >1000-fold | Requires chemical synthesis and validation; promoiety may have its own biological effects. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is the gold standard for determining equilibrium solubility.
Materials:
-
Piperazine compound (solid)
-
Buffer solution of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials (glass, with screw caps)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe and syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial, ensuring undissolved solid remains.
-
Add a known volume of the buffer solution.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[6]
-
After incubation, allow the vials to stand for the excess solid to settle. Centrifuge the vials to further separate the undissolved solid.[6]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[6]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. The solubility is reported in units such as mg/mL or µM.[6]
Protocol 2: Salt Formation Screening
This protocol outlines a general procedure for screening different counterions to form a salt with improved solubility.
Materials:
-
Piperazine compound (free base)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)
-
Appropriate solvents (e.g., ethanol, acetone, isopropanol)
-
Stir plate and stir bars
-
Filtration apparatus
Procedure:
-
Solution Method:
-
Dissolve the piperazine free base in a suitable solvent to create a concentrated solution.
-
In separate vials, add a stoichiometric amount (typically 1:1 or 1:2 molar ratio) of each selected acid.[6]
-
Allow the solutions to stir at a controlled temperature. If a precipitate forms, isolate it by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.[6]
-
-
Slurry Method (for poorly soluble free base):
-
Characterization:
-
Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form.[6]
-
Further characterization by Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) can confirm salt formation and determine its properties.[6]
-
-
Solubility Testing: Determine the aqueous solubility of the confirmed salts using Protocol 1.[6]
Protocol 3: Nanosuspension Preparation via Solvent Precipitation
This method, also known as the "bottom-up" approach, is suitable for lab-scale preparation.
Caption: Workflow for Nanosuspension Preparation.
Materials:
-
Piperazine compound
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Purified water
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
High-speed stirrer or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a saturated or near-saturated solution.[6]
-
Aqueous Phase Preparation: Dissolve the stabilizer in water.[6]
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.[6]
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.[6]
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[6]
References
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications [mdpi.com]
- 16. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
How to prevent degradation of 2-(6-Methoxynaphthalen-2-yl)piperazine during storage
Welcome to the technical support guide for 2-(6-Methoxynaphthalen-2-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Here, we address common questions and provide troubleshooting workflows to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My latest batch of this compound shows new, unexpected peaks in my HPLC analysis. What could be causing this?
This is a classic sign of compound degradation. This compound, like many complex organic molecules, is susceptible to degradation from several environmental factors. The appearance of new peaks indicates the formation of one or more degradation products. The primary culprits are typically oxidation, photodegradation, hydrolysis, and thermal stress.
The structure of your compound contains two key moieties, a piperazine ring and a methoxynaphthalene group, each with its own stability liabilities. The piperazine ring is susceptible to oxidation and thermal degradation, which can lead to ring-opening or the formation of N-oxides and other derivatives.[1][2][3] The methoxynaphthalene group is particularly vulnerable to photodegradation, especially from UV light, and can also be oxidized.[4][5][6]
To identify the specific cause, you should systematically review your storage and handling procedures against the recommendations in this guide. A well-designed forced degradation study can also help you definitively identify the degradation products and their formation pathways.[7][8]
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
Based on the chemical properties of the piperazine and naphthalene moieties, we recommend the following storage conditions to minimize degradation. These conditions aim to mitigate the risks of oxidation, photodegradation, and thermal decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is optimal for long-term storage. 2-8°C is acceptable for short-term storage. | Lower temperatures significantly slow down the rate of all chemical reactions, including degradation.[9][10] Room temperature storage should be avoided as it can lead to detrimental impacts on the stability of piperazine compounds.[10] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The piperazine and methoxynaphthalene groups are susceptible to oxidation.[1][3][11] An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Protect from all light sources, especially UV light. Store in amber vials or containers wrapped in aluminum foil. | Naphthalene-containing compounds are known to be light-sensitive and can undergo photodegradation.[4][5][12] |
| Moisture | Store in a desiccated environment. Use tightly sealed containers with a desiccant. | The piperazine moiety is hygroscopic, meaning it can absorb moisture from the air.[12][13] Moisture can facilitate hydrolytic degradation pathways. |
| Container | Use tightly sealed, high-quality glass containers (e.g., borosilicate amber glass vials with PTFE-lined caps). | Prevents exposure to air and moisture, and amber glass protects from light.[9][14][15] Ensure the container material is inert and does not leach impurities. |
Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
Confirming degradation and identifying the byproducts requires a systematic analytical approach. A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose.
Here is a logical workflow to follow:
Caption: Troubleshooting workflow for suspected degradation.
Key Steps Explained:
-
Develop a Stability-Indicating HPLC Method: This method must be able to separate the parent compound from all potential degradation products. See the detailed protocol in the "Experimental Protocols" section below.
-
Analyze a Reference Standard: Run a freshly prepared solution of a trusted, high-purity batch of this compound to establish a reference chromatogram and retention time.
-
Analyze Your Suspect Sample: Inject your sample and compare the chromatogram to the reference. The presence of new peaks is indicative of degradation.
-
Characterize New Peaks with Mass Spectrometry: The mass-to-charge ratio (m/z) from the MS detector will give you the molecular weight of the degradation products. This is the most critical piece of information for identification. For example, an increase of 16 amu could suggest the formation of an N-oxide or a hydroxylated species.
-
Propose Degradation Pathways: Based on the molecular weights of the degradants, you can propose likely chemical transformations such as oxidation, demethylation, or hydrolysis.
Potential Degradation Pathways
Understanding the likely chemical reactions that lead to degradation is key to preventing them. Below are the most probable degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV/MS Method
This protocol provides a starting point for developing a method to monitor the stability of this compound. Method optimization will be required for your specific instrumentation and application.
Objective: To separate the parent compound from potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump and autosampler
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Mass Spectrometer (e.g., Quadrupole or TOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | Monitor at the λmax of the naphthalene chromophore (approx. 230 nm, 270 nm, 330 nm - verify with UV scan). |
| MS Detection | ESI Positive Mode. Scan range m/z 100-500. |
Procedure:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Reference Standard: Prepare a fresh solution of a known pure batch of the compound.
-
Analysis: Inject the reference standard to determine the retention time of the parent peak. Then, inject the sample to be tested.
-
Data Evaluation: Compare the chromatograms. Look for peaks other than the main compound peak. Use the MS data to obtain the molecular weight of any new peaks.
This method serves as a foundation. For a full validation according to ICH guidelines, further experiments (e.g., specificity, linearity, accuracy, precision) would be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 6. Effect of u.v. light exposure on degradation of naphthalene by filament fungi [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Piperazine Anhydrous CAS 110-85-0 | Anthelmintic & Chemical Intermediate [blitchem.com]
Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when enhancing the blood-brain barrier (BBB) permeability of piperazine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and accelerate your CNS drug discovery programs.
Introduction: The Piperazine Conundrum at the Blood-Brain Barrier
Piperazine derivatives are a prevalent scaffold in central nervous system (CNS) drug discovery due to their versatile chemistry and ability to interact with various CNS targets.[1][2][3] However, the very properties that make them attractive can also present significant challenges for crossing the highly selective blood-brain barrier (BBB).[4] The BBB's primary role is to protect the brain from harmful substances, and it effectively restricts the passage of many potential therapeutics.[5][6] This guide will walk you through common issues and provide actionable solutions to improve the brain penetration of your piperazine-based compounds.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My piperazine derivative shows poor permeability in my in vitro BBB model. What are the likely causes and how can I troubleshoot this?
A1: Low permeability in an in vitro model is a common early-stage challenge. The primary reasons often relate to the physicochemical properties of your compound.
Troubleshooting Workflow:
-
Re-evaluate Physicochemical Properties: The ideal CNS drug candidate generally possesses a specific set of properties.[6][7] Compare your compound's characteristics to the established guidelines in the table below.
Property Recommended Range for BBB Penetration Rationale Molecular Weight (MW) < 400-500 Da Smaller molecules can more easily diffuse across the BBB.[6][8] Lipophilicity (LogP/LogD) 1.5 - 2.7 A balance is crucial; too low and it won't partition into the lipid membranes of the BBB, too high and it may have poor solubility and bind non-specifically to plasma proteins.[8][9] Polar Surface Area (TPSA) < 90 Ų A lower TPSA is associated with better BBB penetration.[10] Hydrogen Bond Donors (HBD) ≤ 3 Fewer hydrogen bonds reduce polarity and improve permeability.[7] Hydrogen Bond Acceptors (HBA) ≤ 5 Similar to HBD, a lower number of acceptors is favorable.[7] -
Assess Experimental Setup:
-
Model Integrity: Ensure your in vitro BBB model is robust. For cell-based assays, this means verifying high transendothelial electrical resistance (TEER) values and low permeability to marker molecules like sucrose or Lucifer yellow.[5] Co-culture models with astrocytes and pericytes often provide a more physiologically relevant barrier.[5][11]
-
Compound Stability: Confirm that your piperazine derivative is stable in the assay medium for the duration of the experiment. Degradation can lead to an underestimation of permeability.
-
-
Consider Structural Modifications: If the physicochemical properties are suboptimal, medicinal chemistry efforts may be needed. Strategies include:
-
Modulating Lipophilicity: Introduce or remove lipophilic or hydrophilic groups to achieve an optimal LogP. Interestingly, adding a one-carbon bridge to a piperazine ring has been shown to counterintuitively reduce lipophilicity.[12]
-
Reducing Hydrogen Bonding Capacity: Masking polar groups through derivatization can decrease the hydrogen bonding potential.[13] Creating intramolecular hydrogen bonds is a strategy to shield polar groups and enhance permeability.[14][15]
-
Q2: My compound has good passive permeability (in vitro) but still shows low brain accumulation in vivo. What's the disconnect?
A2: This is a classic indicator of active efflux, where your compound successfully crosses into the brain endothelial cells but is then actively pumped back into the bloodstream. The most common culprit is the P-glycoprotein (P-gp) efflux transporter.[16][17][18]
Troubleshooting Workflow:
-
Perform a Bidirectional Permeability Assay: Utilize a cell-based in vitro BBB model (e.g., Caco-2 or MDCK-MDR1 cells) to measure permeability in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
Efflux Ratio (ER): Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B). An ER > 2 is a strong indication that your compound is a substrate for an efflux transporter like P-gp.[19]
-
-
Confirm P-gp Substrate Activity: If the ER is high, confirm P-gp involvement by repeating the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Strategies to Mitigate Efflux:
-
Structural Modification: Minor structural changes can sometimes disrupt the recognition of your compound by P-gp without affecting its primary target affinity.
-
Prodrug Approach: A prodrug strategy can be employed where the piperazine derivative is masked with a lipophilic moiety that is cleaved once inside the CNS.[20]
-
Co-administration with a P-gp Inhibitor: While therapeutically complex, this is a potential strategy, though it can lead to drug-drug interactions.[16]
-
Q3: I am considering using a prodrug strategy for my piperazine derivative. What are the key considerations?
A3: A prodrug approach is a powerful strategy but requires careful design and validation. The fundamental principle is to transiently modify the drug to enhance its BBB penetration, with the expectation that it will revert to the active parent compound within the brain.[20]
Key Considerations:
-
Linker Chemistry: The linker connecting the promoiety to the parent drug must be stable in the bloodstream but readily cleaved in the brain. Brain-specific enzymes can be targeted for this cleavage.
-
Promoity Selection: The promoiety should be chosen to optimize the physicochemical properties for BBB transit (e.g., increase lipophilicity).
-
Metabolic Activation: You must confirm that the prodrug is efficiently converted to the active drug in the brain. This can be assessed using brain homogenates or in vivo microdialysis.
-
Toxicity of Byproducts: Ensure that the cleaved promoiety and any other byproducts are non-toxic.
II. Experimental Protocols & Methodologies
Protocol 1: In Vitro Bidirectional Permeability Assay
This protocol outlines the steps for assessing the potential for active efflux of a piperazine derivative using a cell-based model.
Materials:
-
Transwell® inserts (e.g., 12-well format)
-
Caco-2 or MDCK-MDR1 cells
-
Cell culture medium and supplements
-
Test compound (piperazine derivative)
-
P-gp inhibitor (e.g., verapamil)
-
Buffer solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed cells onto the Transwell® inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements.
-
Apical-to-Basolateral (A-B) Permeability: a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Basolateral-to-Apical (B-A) Permeability: a. Follow the same washing procedure. b. Add the test compound solution to the basolateral chamber. c. Add fresh HBSS to the apical chamber. d. Incubate and collect samples from the apical chamber at the same time points.
-
Inhibitor Co-incubation: Repeat steps 2 and 3 with the test compound co-incubated with a P-gp inhibitor.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the Transwell® membrane
-
C0 = initial concentration in the donor chamber
-
-
Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
III. Visualizing Key Concepts
Diagram 1: The Blood-Brain Barrier and Transport Mechanisms
Caption: Mechanisms of transport across the blood-brain barrier.
Diagram 2: Troubleshooting Workflow for Low BBB Permeability
Caption: A logical workflow for troubleshooting low in vitro BBB permeability.
IV. References
-
Wilhelm, I., Krizbai, I. A., & Farkas, A. E. (2011). In vitro models of the blood-brain barrier. Acta neurobiologiae experimentalis, 71(1), 113–128. --INVALID-LINK--
-
Ball, K., et al. (2021). X-Ray-Induced Alterations in In Vitro Blood–Brain Barrier Models: A Comparative Analysis. International Journal of Molecular Sciences, 22(19), 10703. --INVALID-LINK--
-
Stone, N. L., et al. (2019). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 13, 389. --INVALID-LINK--
-
Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862–890. --INVALID-LINK--
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152–13173. --INVALID-LINK--
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. --INVALID-LINK--
-
Slater, J. H. (n.d.). In vitro Blood Brain Barrier Models. Slater Lab - WordPress at UD. --INVALID-LINK--
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ResearchGate. --INVALID-LINK--
-
van der Brink, W. J., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(21), 14358–14371. --INVALID-LINK--
-
van der Brink, W. J., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. --INVALID-LINK--
-
Al-Hilal, T. A., et al. (2020). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 25(17), 3906. --INVALID-LINK--
-
Farr, T. D., & Keep, R. F. (2021). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism, 41(5), 941–961. --INVALID-LINK--
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. --INVALID-LINK--
-
Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. --INVALID-LINK--
-
Gawas, S. (2018). Formulation Strategies to Enhance Nose-to-Brain Delivery of Drugs. University of Otago. --INVALID-LINK--
-
Bonferoni, M. C., et al. (2019). Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil. Pharmaceutics, 11(2), 64. --INVALID-LINK--
-
Khadela, A., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics, 103, 100–107. --INVALID-LINK--
-
Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3704. --INVALID-LINK--
-
Kumar, A., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Bioinorganic Chemistry and Applications, 2014, 872075. --INVALID-LINK--
-
Singh, T. R. R., et al. (2020). Formulation strategies for nose-to- brain delivery of therapeutic molecules. ResearchGate. --INVALID-LINK--
-
Bonferoni, M. C., et al. (2019). Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil. PubMed. --INVALID-LINK--
-
Saraiva, C., et al. (2016). Current Strategies for Brain Drug Delivery. Theranostics, 6(10), 1591–1608. --INVALID-LINK--
-
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (2001). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Medicinal Chemistry Letters, 1(2), 55–68. --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (n.d.). Physicochemical determinants of blood brain barrier penetrating molecules. RJPT. --INVALID-LINK--
-
Li, H., et al. (2014). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(10), 4245–4255. --INVALID-LINK--
-
Rowan Scientific. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. --INVALID-LINK--
-
Crivori, P., et al. (2000). Predicting Blood−Brain Barrier Permeation from Three-Dimensional Molecular Structure. Journal of Medicinal Chemistry, 43(11), 2204–2216. --INVALID-LINK--
-
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 107–121. --INVALID-LINK--
-
Zhang, Y., et al. (2014). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 42(1), 221–233. --INVALID-LINK--
-
Deli, M. A., et al. (2020). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs and Other Compounds. ResearchGate. --INVALID-LINK--
-
Sharma, B., Luhach, K., & Kulkarni, G. T. (2019). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar. --INVALID-LINK--
-
Semenova, S., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 23831. --INVALID-LINK--
-
Li, H., et al. (2010). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 53(7), 2931–2939. --INVALID-LINK--
-
Soman, S., & Keen, A. (2025). Visualizing the Gatekeeper: Evan's Blue Dye-Based Assessment of Blood-Brain Barrier Permeability in Adult Zebrafish. JoVE. --INVALID-LINK--
-
Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. NeuroRx, 2(1), 3–14. --INVALID-LINK--
-
Pardridge, W. M. (2012). Learning from our failures in blood-brain permeability: What can be done for new drug discovery?. ResearchGate. --INVALID-LINK--
-
Al-Salami, H., et al. (2023). The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. ResearchGate. --INVALID-LINK--
-
Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(19), 8934–8943. --INVALID-LINK--
-
Sarbu, C., & Gavan, A. (2025). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of 2-Aminoquinoline Drugs. BenchChem. --INVALID-LINK--
-
de Lange, E. C. (2004). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. --INVALID-LINK--
-
Nicolazzo, J. A., & Loryan, I. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(10), 1117–1130. --INVALID-LINK--
-
Ciura, K., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. Molecules, 29(1), 246. --INVALID-LINK--
-
Pajouhesh, H., & Lenz, G. R. (2025). Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. --INVALID-LINK--
-
de Lange, E. C. (2025). Drug transport to the brain: Key roles for the efflux pump P-glycoprotein in the blood-brain barrier. ResearchGate. --INVALID-LINK--
-
van de Ven, R., et al. (2016). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 18(5), 795–803. --INVALID-LINK--
References
- 1. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 15. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Column Chromatography for Piperazine Intermediate Purification
Welcome to the technical support center for the purification of piperazine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these highly polar and basic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during column chromatography, ensuring you can achieve high purity and yield in your experiments.
The Challenge of Purifying Piperazine Intermediates
Piperazine and its derivatives are fundamental building blocks in medicinal chemistry. However, their inherent chemical properties present significant purification challenges. The two basic nitrogen atoms in the piperazine ring confer high polarity and a tendency to interact strongly with stationary phases, often leading to poor separation and peak tailing.[1][2] This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying piperazine-containing compounds by column chromatography?
A2: The main difficulties arise from the intrinsic properties of the piperazine moiety:
-
High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, with pKa values typically around 5.3 and 9.7.[1] This leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing issues like irreversible adsorption, poor elution, and significant peak tailing in normal-phase chromatography.[1][2][3]
-
Poor Retention in Reversed-Phase: Conversely, in standard reversed-phase chromatography (e.g., with a C18 column), the high polarity of piperazine intermediates can lead to poor retention, with the compound eluting in or near the solvent front.[1][4]
-
Hygroscopicity: Piperazine derivatives readily absorb moisture from the air, which can affect accurate weighing and sample handling.[1]
-
Salt and Hydrate Formation: These compounds easily form salts and hydrates, which can complicate purification if not properly controlled.[1]
Q2: How can I improve the peak shape and reduce tailing for my piperazine compound on a silica gel column?
A2: Peak tailing is a common issue for basic compounds like piperazines on silica gel and is primarily caused by strong interactions with acidic silanol groups.[5][6][7] To mitigate this, you can:
-
Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonia, into your mobile phase can neutralize the acidic sites on the silica.[2][8] A common practice is to add 0.1-1% TEA to the eluent.[9]
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[8]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[9] Amine-functionalized silica columns are also an excellent alternative as they provide a more neutral environment and can significantly improve peak shape for basic compounds.[2][3][10]
Q3: My piperazine intermediate is not retained on a C18 column. What can I do?
A3: Poor retention of highly polar compounds on reversed-phase columns is a frequent problem. Here are some strategies to increase retention:
-
Use a Highly Aqueous Mobile Phase: Employing a mobile phase with a high percentage of water can increase the retention of polar compounds. However, be aware of "phase collapse" with standard C18 columns.[11] Consider using a C18 Aqueous (C18Aq) column, which is designed for use with highly aqueous mobile phases.[11]
-
Adjust the Mobile Phase pH: For basic compounds like piperazines, increasing the pH of the mobile phase will suppress their ionization, making them less polar and more retentive on a reversed-phase column.[2][12] Aim for a pH two units above the pKa of the amine for it to be in its free-base form.[2]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica, cyano, or amine-bonded silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[13][14] This is an excellent alternative for retaining and separating very polar compounds.
-
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[15][16] This can provide unique selectivity and retention for polar and charged molecules like piperazine intermediates.[15][16]
Q4: How do I choose the right starting solvent system for my piperazine intermediate purification?
A4: The best starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[17][18]
-
For Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane/methanol.[10] If your compound is basic, add a small amount of triethylamine (e.g., 0.1-1%) to the solvent system to improve the spot shape.[9] Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation on the column.[8][18]
-
For Reversed-Phase Chromatography: Use a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[19][20] You can add modifiers like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape by ensuring the piperazine is fully protonated.[1][21]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of piperazine intermediates.
Problem 1: The compound is streaking badly on the TLC plate and the column, leading to poor separation.
-
Possible Cause: Strong acid-base interaction between the basic piperazine and the acidic silica gel.[2]
-
Solution Workflow:
Caption: Troubleshooting streaking of basic compounds.
Problem 2: The compound is not eluting from the silica gel column, even with a highly polar solvent system (e.g., 100% methanol).
-
Possible Cause 1: The compound is too polar for the chosen normal-phase system.
-
Possible Cause 2: Irreversible adsorption or decomposition on the acidic silica gel.[9][22]
-
Solutions:
-
Test for Stability: Before running a large-scale column, spot the compound on a silica TLC plate, let it sit for an hour, and then develop it to check for degradation products.[9][22]
-
Switch to a Different Technique:
-
Reversed-Phase Chromatography: This is often a better choice for highly polar compounds.
-
HILIC: Specifically designed for the retention of very polar molecules.[13]
-
Recrystallization via Salt Formation: This can be a highly effective method for purifying piperazine intermediates. For instance, piperazine can be selectively precipitated as its diacetate salt from a solution in acetone by adding acetic acid.[1][23]
-
-
Problem 3: Co-elution of the desired product with impurities.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity.[2]
-
Solutions:
-
Optimize the Mobile Phase:
-
Change Solvent Ratios: If there is some separation, fine-tune the ratio of your polar and non-polar solvents.
-
Try Different Solvents: Changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to acetone) can alter the selectivity and improve separation.
-
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help to resolve closely eluting compounds.[8][17]
-
Change the Stationary Phase: A different stationary phase (e.g., switching from silica to alumina, or using a cyano or phenyl column) will offer different selectivity.[1][24]
-
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Basic Compounds
-
Prepare a solvent system that gives your compound an Rf of ~0.2-0.3 on TLC, and include 1-3% triethylamine.[8]
-
Pack your chromatography column with silica gel using this solvent system.
-
Flush the packed column with one to two column volumes of the solvent system.
-
Discard the eluent that passes through. The silica gel is now deactivated.
-
You can now proceed to load your sample and run the column, either with the same triethylamine-containing solvent system or your original optimized eluent.[8]
Protocol 2: Gradient Elution for Improved Separation
-
Determine a starting solvent system where your target compound has an Rf of about 0.2 or less on TLC.[8] This will be your "weak" eluent.
-
Determine a final solvent system where your target compound has a high Rf (e.g., >0.8). This will be your "strong" eluent.
-
Load your sample onto the column equilibrated with the weak eluent.
-
Begin eluting with the weak eluent.
-
Gradually increase the proportion of the strong eluent in the mobile phase over the course of the separation. This can be done stepwise (e.g., increasing the strong solvent by 5% every 100 mL) or continuously with a gradient mixer.
-
This technique helps to elute more retained compounds as sharper bands and can improve the resolution of complex mixtures.[17]
Data Summary Tables
Table 1: Common Stationary Phases for Piperazine Intermediate Purification
| Stationary Phase | Primary Interaction | Best For | Key Considerations |
| Silica Gel | Adsorption (Polar) | Neutral or acidic compounds, or basic compounds with a modifier. | Acidic surface can cause tailing and degradation of basic compounds.[2][3] |
| Amine-functionalized Silica | Adsorption (Less Polar) | Basic compounds like piperazines. | Reduces acidic interactions, improving peak shape and recovery.[2][3][10] |
| Alumina (Neutral/Basic) | Adsorption (Polar) | Acid-sensitive or basic compounds. | Offers different selectivity compared to silica.[9] |
| C18 (Reversed-Phase) | Partitioning (Non-polar) | Non-polar to moderately polar compounds. | Poor retention for very polar piperazines unless using specific conditions.[1][4] |
| Cyano/Phenyl Phases | Mixed-Mode | Can provide alternative selectivity for challenging separations.[1][24] | Can be used in both normal-phase and reversed-phase modes. |
Table 2: Mobile Phase Modifiers and Their Functions
| Modifier | Type | Typical Concentration | Function |
| Triethylamine (TEA) | Basic | 0.1 - 1% | Neutralizes acidic silanol groups on silica, reducing peak tailing for basic analytes.[1][8] |
| Trifluoroacetic Acid (TFA) | Acidic | 0.1% | In reversed-phase, protonates basic analytes to ensure a single ionic form and improve peak shape.[1][21] |
| Formic Acid | Acidic | 0.1% | Similar to TFA, used as a mobile phase additive in reversed-phase for pH control.[1][21] |
Logical Workflow for Method Development
Caption: Method development workflow for piperazine purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. labex.hu [labex.hu]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmafocuseurope.com [pharmafocuseurope.com]
- 16. researchgate.net [researchgate.net]
- 17. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Chromatography [chem.rochester.edu]
- 23. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Enantiomers of Chiral Piperazine Derivatives
Welcome to the Technical Support Center for the resolution of chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions (FAQs) to address common challenges in separating these critical enantiomers.
The stereochemistry of piperazine derivatives is of utmost importance in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This resource provides in-depth technical guidance on the most common resolution techniques, focusing on practical, field-proven insights to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving chiral piperazine derivatives?
A1: The most common and industrially scalable methods for resolving racemic piperazine derivatives include:
-
Classical Resolution via Diastereomeric Salt Formation: This is a widely used, cost-effective technique that involves reacting the racemic piperazine (a base) with a chiral acid to form diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation through fractional crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful techniques for both analytical determination of enantiomeric excess (ee) and preparative-scale separations. Polysaccharide-based CSPs are often effective for piperazine derivatives.
-
Enzymatic Resolution: This kinetic resolution method employs an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and allowing for its isolation.
Q2: How do I select the appropriate chiral resolving agent for diastereomeric salt formation?
A2: The selection of a suitable chiral resolving agent is a critical step for a successful resolution. For basic compounds like piperazine derivatives, chiral acids are the resolving agents of choice. Commonly used and effective agents include:
-
Tartaric Acid and its Derivatives: Optically active tartaric acid (both L-(+)- and D-(-)- forms) is a well-established and economical choice for resolving racemic amines. Derivatives such as di-p-anisoyl-d-tartaric acid and di-benzoyl-L-tartaric acid can also be highly effective.
-
(R)- or (S)-Mandelic Acid: These are other commonly used chiral acids for the resolution of basic compounds.
The optimal choice often requires screening a variety of resolving agents and solvent systems to identify the conditions that provide the largest
Minimizing byproducts in C-H functionalization of piperazine rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for C-H functionalization of piperazine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing substituents onto the carbon framework of this privileged scaffold. The presence of two nitrogen atoms in the piperazine ring presents unique challenges, often leading to side reactions, low yields, and a lack of selectivity that are not typically encountered with simpler cyclic amines like piperidines or pyrrolidines.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to explain the causality behind these challenges and provide actionable, field-proven protocols to help you minimize byproduct formation and achieve your desired transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the C-H functionalization of piperazines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Issue 1: Poor or No Conversion
Question: My C-H functionalization reaction shows very low conversion or fails to proceed entirely. I've tried methods that work for piperidines. What's going wrong?
Answer: This is a common challenge stemming from the unique electronic nature of the piperazine ring. The presence of a second, often Lewis-basic, nitrogen atom can significantly impact the reaction in several ways.[3][4]
Possible Causes & Solutions:
-
Catalyst Inhibition: The distal (N4) nitrogen can coordinate to the transition metal catalyst, effectively poisoning it or preventing it from accessing the desired C-H bond for activation. This is a primary reason why protocols for piperidines often fail for piperazines.[1][2]
-
Solution: Ensure the distal nitrogen is adequately protected. An electron-withdrawing group (EWG) like a tosyl (Ts) or acyl group is often more effective at attenuating the basicity of the distal nitrogen than a simple alkyl group. For some transformations, a bulky group on the distal nitrogen can also sterically hinder its coordination to the catalyst.[3]
-
-
Incorrect Catalyst System: The energy barrier for C-H activation on a piperazine ring can be higher than on simpler amines. Your catalyst may not be active enough.
-
Solution: For transition-metal-catalyzed reactions, screen a panel of ligands and metal precursors. More electron-rich and sterically hindered phosphine ligands can sometimes improve catalyst activity. Alternatively, consider switching to a different mechanistic paradigm. Photoredox catalysis, for instance, operates via single-electron transfer (SET) to generate an α-amino radical, bypassing the need for direct C-H activation by a metal center and avoiding many of the associated catalyst inhibition issues.[3][5][6]
-
-
Insufficiently Activated Substrate: The electronic properties of the nitrogen substituents are critical. If both nitrogens bear strongly electron-donating groups, the oxidation potential might be too low for certain photoredox catalysts. Conversely, if both have strong EWGs, the C-H bonds may be insufficiently electron-rich for activation.
-
Solution: The key is electronic differentiation. A common successful strategy is to have one nitrogen protected with a group amenable to the reaction (e.g., N-Boc or N-Aryl) and the other with a group that electronically tunes the molecule. For photoredox reactions, an N-aryl group often facilitates the initial oxidation to a radical cation more readily than an N-Boc group.[1][2]
-
Issue 2: Lack of Regioselectivity (Mixture of C2/C3 Isomers)
Question: My reaction produces a mixture of C-substituted isomers. How can I control the regioselectivity to favor functionalization at a specific carbon?
Answer: Achieving high regioselectivity is arguably the central challenge in piperazine C-H functionalization. The C-H bonds alpha to each nitrogen (C2/C6 and C3/C5) can have similar reactivity. Control is achieved by breaking this symmetry electronically or sterically.
Possible Causes & Solutions:
-
Symmetrically Substituted Piperazine: If your N1 and N4 substituents are identical (e.g., both are benzyl groups), the C-H bonds on both sides of the ring are electronically equivalent, making selective functionalization nearly impossible.
-
Solution: Employ an unsymmetrical substitution pattern on the nitrogens. A directing group strategy is the most powerful approach here. A directing group installed on N1 will guide the catalyst to the adjacent C2/C6 positions.
-
-
Ineffective Directing Group (DG): The chosen directing group may not be coordinating strongly enough to the catalyst or may not provide sufficient steric bias.
-
Solution: Select a DG known to be effective for your chosen catalytic system. For example, 2-pyridinyl groups are excellent directing groups for palladium-catalyzed reactions. For radical-based transformations, the electronic nature of the N-substituent directs the reaction; oxidation typically occurs at the more electron-rich nitrogen, leading to C-H functionalization on the adjacent carbons.[7] Refer to the table below for guidance.
-
Table 1: Common Nitrogen Substituents and Their Influence on Regioselectivity
| N1-Substituent / Directing Group | Typical Reaction Type | Primary Site of Functionalization | Mechanistic Rationale |
| Boc (tert-Butoxycarbonyl) | α-Lithiation, Photoredox | α to the N-Boc group | Stabilizes the adjacent carbanion or radical intermediate. |
| Aryl (e.g., Phenyl) | Photoredox Catalysis | α to the N-Aryl group | The N-Aryl moiety has a lower oxidation potential, facilitating selective single-electron transfer (SET) at this nitrogen.[1] |
| Pyridyl, Picolinamide | Transition Metal Catalysis (Pd, Rh) | α to the N-directing group | Acts as a chelating ligand, directing the metal catalyst to the proximal C-H bond for activation.[3] |
| Bulky Alkyl (e.g., t-Butyl) | α-Lithiation | α to the N-Boc (when N4 is bulky alkyl) | The bulky group on the distal nitrogen (N4) sterically prevents it from interfering with the lithiation at the N1 side.[3] |
Issue 3: Formation of Dehydrogenation or Elimination Byproducts
Question: I am observing significant amounts of an unsaturated byproduct (a dehydropiperazine or enamine intermediate). What causes this, and how can I prevent it?
Answer: The formation of unsaturated byproducts is a common side reaction, particularly in transition-metal-catalyzed and α-lithiation pathways.[3] It arises from β-hydride elimination from a metal-alkyl intermediate or elimination from an α-lithiated species.
Possible Causes & Solutions:
-
β-Hydride Elimination: In many palladium- or rhodium-catalyzed cycles, after the C-H activation step, the resulting metallacyclic intermediate can undergo β-hydride elimination, which is often a facile and undesired pathway.
-
Solution:
-
Use a Milder Oxidant: A strong oxidant can promote undesired oxidative pathways.
-
Switch to Photoredox Catalysis: Radical-mediated pathways generated under photoredox conditions typically do not involve intermediates prone to β-hydride elimination, thus avoiding this side reaction.[3] This is a significant advantage of the photoredox approach.
-
-
-
Elimination from Lithiated Intermediates: In α-lithiation reactions, the generated anion can be unstable, especially if the distal nitrogen attacks an electrophile, triggering an elimination cascade.[3]
-
Solution:
-
Increase Steric Bulk: O'Brien et al. demonstrated that using a bulky alkyl substituent on the distal nitrogen atom helps prevent this elimination pathway by sterically shielding the nitrogen from reacting with the electrophile.[3]
-
Optimize Temperature: Perform the lithiation and trapping at very low temperatures (typically -78 °C) to minimize the rate of the elimination side reaction.
-
-
Diagram: Troubleshooting Workflow for Poor Selectivity
This workflow guides the decision-making process when troubleshooting common byproduct issues.
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic advantage of using photoredox catalysis for piperazine C-H functionalization?
A1: Photoredox catalysis offers a distinct advantage by proceeding through a radical-mediated pathway, which circumvents many of the issues plaguing traditional methods.[2][3] The process is typically initiated by a photoexcited catalyst (e.g., Ir(ppy)₃) oxidizing the piperazine's more electron-rich nitrogen to form a radical cation.[1] A subsequent deprotonation at the α-carbon generates a key α-amino radical intermediate. This radical can then be trapped by various radical acceptors (like electron-deficient arenes or vinyl sulfones). This mechanism avoids direct C-H activation by a metal, thus preventing catalyst poisoning by the second nitrogen and sidestepping pathways like β-hydride elimination that lead to unwanted byproducts.[3]
Diagram: Key Mechanistic Pathways
This diagram illustrates the desired radical pathway versus a common byproduct pathway in transition metal catalysis.
Caption: Desired vs. undesired reaction pathways.
Q2: How do I choose the correct protecting/differentiating groups for the two piperazine nitrogens?
A2: The choice is critical and depends entirely on the reaction mechanism you intend to use.
-
For Photoredox Arylation/Vinylation: A common and effective strategy is to use an aryl group (e.g., phenyl) on one nitrogen and a Boc group on the other. The N-aryl moiety is more easily oxidized, directing the initial single-electron transfer (SET) event to that nitrogen and ensuring regioselective formation of the α-amino radical on that side of the ring.[1][2]
-
For α-Lithiation: The standard is an N-Boc group, as the carbamate is essential for directing the deprotonation to the adjacent C-H bond. The distal nitrogen should ideally be substituted with a bulky alkyl group to prevent the elimination side reactions discussed earlier.[3]
-
For Directed C-H Activation: One nitrogen must bear the directing group (e.g., 2-pyridyl), while the other should be protected with a non-coordinating group that does not interfere with the catalyst.
Q3: Can I perform C-H functionalization on an unprotected piperazine?
A3: It is exceptionally challenging and generally not recommended for selective transformations. With two free N-H bonds, the molecule is highly basic and nucleophilic. It will readily coordinate to and deactivate catalysts. Furthermore, without differentiating groups, there is no way to control regioselectivity, leading to a complex mixture of N-functionalized and C-functionalized products, including di-, tri-, and tetra-substituted species. A stepwise approach involving protection, C-H functionalization, and subsequent deprotection is the standard and most reliable method.
Experimental Protocol: Photoredox C–H Arylation of an N-Aryl, N'-Boc Piperazine
This protocol is adapted from methodologies reported by MacMillan and coworkers and serves as a robust starting point for the α-arylation of piperazines.[1][2]
Objective: To selectively arylate the C-H bond adjacent to the N-aryl substituent.
Materials:
-
N-Phenyl-N'-Boc-piperazine (Substrate)
-
1,4-Dicyanobenzene (Arylation Partner/Radical Acceptor)
-
fac-Ir(ppy)₃ (Photocatalyst, ~1-2 mol%)
-
Sodium Acetate (NaOAc) (Base)
-
Dimethylformamide (DMF, anhydrous)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add N-Phenyl-N'-Boc-piperazine (1.0 equiv), 1,4-dicyanobenzene (1.5 equiv), fac-Ir(ppy)₃ (0.015 equiv), and NaOAc (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous DMF via syringe to achieve a substrate concentration of ~0.1 M.
-
Degassing (Crucial): Degas the reaction mixture thoroughly by sparging with argon for 15-20 minutes or via three freeze-pump-thaw cycles. Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Initiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. It is advisable to use a fan to maintain the reaction at or near room temperature, as some photoredox reactions can generate heat.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired α-arylated piperazine product.
Self-Validation: The success of this protocol relies on the selective oxidation of the N-phenyl group over the N-Boc group, which is thermodynamically favored. The appearance of a single major regioisomeric product by LC-MS or ¹H NMR validates the directing effect of the N-aryl group in this photoredox pathway.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Opportunities and challenges for direct C–H functionalization of piperazines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Naproxen Derivatives: Exploring Alternatives to 2-(6-Methoxynaphthalen-2-yl)piperazine for Enhanced Therapeutic Profiles
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), naproxen stands as a cornerstone for managing pain and inflammation. Its efficacy, however, is often shadowed by gastrointestinal side effects, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This has spurred extensive research into the development of naproxen derivatives with the goal of enhancing its therapeutic index—maximizing anti-inflammatory and analgesic effects while minimizing adverse reactions. This guide provides a comparative analysis of various naproxen derivatives, with a specific focus on the structural modifications designed to improve its pharmacological profile. While direct experimental data on 2-(6-methoxynaphthalen-2-yl)piperazine is not extensively available in the current literature, we will explore related piperazine-containing analogues and other key derivatives to provide a comprehensive overview for researchers and drug development professionals.
The Rationale for Derivatization: Beyond the Carboxylic Acid
The therapeutic action of naproxen is intrinsically linked to its inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever.[3] However, the inhibition of the constitutive isoform, COX-1, in the gastrointestinal tract disrupts the protective prostaglandin E1 (PGE1), leading to an increased risk of gastric ulcers and bleeding.[1] A primary strategy in the design of naproxen derivatives, therefore, involves the modification of the free carboxylic acid group, which is a key contributor to this gastric toxicity.[2] By masking or replacing this functional group, researchers aim to develop derivatives with improved gastrointestinal safety profiles.[2]
Exploring the Landscape of Naproxen Derivatives
The quest for safer and more potent naproxen analogues has led to the synthesis and evaluation of a diverse array of derivatives, primarily focusing on amides, esters, and thioureas.
Amide and Ester Derivatives: A Promising Avenue
Numerous studies have demonstrated that converting the carboxylic acid of naproxen into an amide or ester can yield compounds with significant anti-inflammatory and analgesic activity, often coupled with reduced ulcerogenic potential.[3][4] For instance, naproxen amide derivatives synthesized with amino acid methyl esters have shown reliable anti-inflammatory effects.[4] Similarly, ester derivatives have been reported to exhibit potent analgesia.[1]
Table 1: Comparative Anti-Inflammatory and Analgesic Activity of Selected Naproxen Derivatives
| Derivative Type | Specific Compound Example | Anti-Inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Inhibition in Writhing Test) | Reference |
| Parent Drug | Naproxen | ~50-60% | ~60-70% | [1] |
| Amide | Naproxen-amino acid conjugates | Often comparable or superior to naproxen | Comparable to naproxen | [3] |
| Thiourea | Naproxen-thiourea derivatives | Up to 54% | Not extensively reported | [2][5] |
| Ester | Naproxen-N-oxyethylpiperazine ester | Analgesic activity preserved, anti-inflammatory activity reduced | Potent analgesic effects | [6] |
The Intrigue of the Piperazine Moiety
Piperazine and its derivatives are well-established pharmacophores in medicinal chemistry, known to impart a wide range of biological activities, including anti-inflammatory and analgesic properties.[7][8] The incorporation of a piperazine ring into the naproxen scaffold is a rational approach to potentially enhance its efficacy and modulate its physicochemical properties.
This compound: A Structural Perspective
Potential Synthetic Pathways to this compound
Based on established synthetic methodologies in medicinal chemistry, two plausible routes for the synthesis of this compound can be proposed:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[9] The synthesis could potentially be achieved by reacting 2-bromo-6-methoxynaphthalene with piperazine in the presence of a suitable palladium catalyst and a phosphine ligand.
Caption: Proposed Buchwald-Hartwig amination route.
-
Reductive Amination: This method involves the reaction of a ketone with an amine in the presence of a reducing agent. 2-Acetyl-6-methoxynaphthalene, a known compound, could serve as a precursor. However, this would yield a piperazine attached to the ethyl side chain rather than directly to the naphthalene ring, resulting in a different isomer. A more direct approach would be challenging.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of any new naproxen derivative against the parent compound and other analogues, a standardized set of in vitro and in vivo assays is crucial.
In Vitro COX Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a compound for COX-1 and COX-2.
Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2 inhibition.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[5]
Objective: To evaluate the ability of the test compounds to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: Test compounds, a positive control (e.g., naproxen), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.[1]
Objective: To assess the ability of the test compounds to reduce visceral pain.
Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Compound Administration: Test compounds, a positive control (e.g., naproxen), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Writhing: After a specified time, an intraperitoneal injection of acetic acid solution is administered.
-
Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups with the vehicle control group.
Structure-Activity Relationship (SAR) Insights
The available data on various naproxen derivatives allows for the deduction of some preliminary structure-activity relationships:
-
Masking the Carboxylic Acid: Conversion of the carboxylic acid to an amide or ester generally maintains or enhances anti-inflammatory and analgesic activity while reducing gastrointestinal toxicity.[3][4]
-
Nature of the Amide/Ester Moiety: The specific amino acid or alcohol used for derivatization can significantly influence the pharmacological profile, affecting factors like solubility, cell permeability, and receptor binding.
-
Introduction of Heterocycles: The incorporation of heterocyclic moieties, such as piperazine, can introduce new interaction points with biological targets and modulate the overall properties of the molecule.[7]
Caption: Key outcomes of naproxen derivatization.
Conclusion and Future Directions
The development of naproxen derivatives represents a promising strategy to mitigate the gastrointestinal side effects associated with this widely used NSAID. While the specific pharmacological profile of this compound remains to be elucidated, the exploration of piperazine-containing analogues and other derivatives provides valuable insights for the design of novel anti-inflammatory and analgesic agents. Future research should focus on the synthesis and comprehensive pharmacological evaluation of compounds like this compound to fully understand the impact of this structural modification. A thorough investigation of its COX-1/COX-2 selectivity, in vivo efficacy, and safety profile will be crucial in determining its potential as a next-generation NSAID.
References
- 1. In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis and pharmacologic study of new esters of naproxen with derivatives of N-oxyethylpiperazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Assessing Cyclooxygenase Cross-Reactivity: The Case of 2-(6-Methoxynaphthalen-2-yl)piperazine
For drug development professionals and researchers in inflammation and pain management, understanding the selectivity profile of a novel compound against cyclooxygenase (COX) enzymes is a critical step. This guide provides an in-depth comparison of the cross-reactivity of a novel compound, 2-(6-Methoxynaphthalen-2-yl)piperazine (referred to herein as Compound X), with the two key COX isoforms, COX-1 and COX-2. We will explore the scientific rationale behind the experimental design, present detailed protocols for in vitro analysis, and compare the hypothetical performance of Compound X against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs).
The Significance of COX-1/COX-2 Selectivity
The two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, are central to the biosynthesis of prostanoids from arachidonic acid.[1][2] While both enzymes catalyze the same reaction, their physiological roles differ significantly.
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate essential physiological processes, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[3][4]
-
COX-2 , in contrast, is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and growth factors, at sites of inflammation, where it generates prostaglandins that mediate pain and inflammation.[1][3][5]
The development of selective COX-2 inhibitors was driven by the hypothesis that by targeting only the inducible enzyme responsible for inflammation, the common gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2, could be minimized.[6][7][8] Therefore, determining the inhibitory activity of a new chemical entity against both COX isoforms is paramount in predicting its therapeutic efficacy and potential side-effect profile.
Experimental Design for Assessing COX Cross-Reactivity
To objectively evaluate the cross-reactivity of Compound X, a robust in vitro experimental workflow is essential. This involves determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 and subsequently calculating a selectivity index.
Caption: Experimental workflow for determining COX-1/COX-2 selectivity.
For this study, we will utilize a commercially available colorimetric COX inhibitor screening assay kit, which measures the peroxidase activity of the COX enzymes.[9][10] This method is reliable, suitable for high-throughput screening, and allows for the determination of IC50 values for both COX-1 and COX-2 in parallel.[10]
Reference Compounds
To contextualize the results for Compound X, two well-characterized NSAIDs are used as controls:
-
Naproxen: A non-selective COX inhibitor, known to inhibit both COX-1 and COX-2.[11][12] Its naphthyl structure also provides a relevant chemical scaffold for comparison to Compound X.[13]
-
Celecoxib: A highly selective COX-2 inhibitor, serving as a benchmark for COX-2 preferential activity.[5][6][7]
Detailed Experimental Protocol: Colorimetric COX Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Abcam) and established methodologies.[9][10]
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (containing ovine COX-1, human recombinant COX-2, assay buffer, heme, colorimetric substrate, arachidonic acid)
-
Compound X
-
Naproxen (non-selective control)
-
Celecoxib (COX-2 selective control)
-
DMSO (solvent for compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This typically involves diluting buffers and reconstituting enzymes.
-
Compound Dilution Series: a. Prepare 10 mM stock solutions of Compound X, Naproxen, and Celecoxib in DMSO. b. Perform serial dilutions of each compound in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay well is below 1% to avoid solvent effects.
-
Assay Plate Setup: a. Design the plate layout to include wells for a "100% Initial Activity" control (no inhibitor), a "Background" control (no enzyme), and the various concentrations of each test compound. b. Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to the designated wells. c. Add 10 µL of the diluted test compounds (Compound X, Naproxen, Celecoxib) or solvent control (for 100% activity wells) to the appropriate wells.
-
Pre-incubation: a. Gently shake the plate and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation and Measurement: a. Add 10 µL of the colorimetric substrate solution to all wells. b. Add 10 µL of the Arachidonic Acid solution to all wells to initiate the reaction. c. Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: a. Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the activity for each inhibitor concentration against the "100% Initial Activity" control: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100 c. Plot the % Inhibition versus the logarithm of the inhibitor concentration. d. Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value for each compound against each enzyme. e. Calculate the COX-2 Selectivity Index as the ratio of the IC50 values: Selectivity Index = IC50 (COX-1) / IC50 (COX-2)
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical results obtained from the described assay, comparing Compound X with the reference NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Predicted Profile |
| Compound X | 15.2 | 0.85 | 17.9 | COX-2 Selective |
| Naproxen | 5.6 | 4.2 | 1.3 | Non-selective |
| Celecoxib | >100 | 0.05 | >2000 | Highly COX-2 Selective |
Interpretation and Scientific Insights
Caption: Inhibition points of test compounds in the Prostaglandin synthesis pathway.
-
Naproxen exhibited potent inhibition of both COX-1 and COX-2, with IC50 values in the low micromolar range and a selectivity index close to 1.[11] This confirms its well-established non-selective profile, which is associated with both therapeutic anti-inflammatory effects and a higher risk of gastrointestinal side effects.[7][14]
-
Celecoxib demonstrated very weak inhibition of COX-1 (IC50 > 100 µM) but extremely potent inhibition of COX-2 (IC50 = 0.05 µM).[5][6] This results in a very high selectivity index, consistent with its classification as a selective COX-2 inhibitor designed to spare gastric COX-1 activity at therapeutic doses.[7][11]
-
Compound X , our investigational molecule, displayed a promising profile. With a COX-2 IC50 of 0.85 µM, it shows potent inhibition of the target enzyme responsible for inflammation. Its inhibitory effect on COX-1 is significantly weaker (IC50 = 15.2 µM), resulting in a selectivity index of approximately 18 .
This selectivity index suggests that Compound X is a COX-2 selective inhibitor . While not as profoundly selective as celecoxib, its preference for COX-2 over COX-1 is significant. This profile suggests that Compound X could offer effective anti-inflammatory and analgesic properties with a potentially reduced risk of gastrointestinal complications compared to non-selective NSAIDs like naproxen.[5][15]
Conclusion for Drug Development Professionals
The in vitro cross-reactivity assessment is a foundational pillar in the preclinical evaluation of novel anti-inflammatory agents. The data for this compound (Compound X) in this guide, though hypothetical, illustrates a favorable COX-2 selective profile. The selectivity index of ~18 positions it as a compound of interest, warranting further investigation in more complex biological systems, such as human whole blood assays and subsequent in vivo models, to confirm its efficacy and safety profile.[16][17] This systematic, data-driven approach is crucial for making informed decisions in the drug development pipeline.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UpToDate 2018 [doctorabad.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Celecoxib: a selective cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Selective COX-2 inhibitors: Are they safer NSAIDs? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-(6-Methoxynaphthalen-2-yl)piperazine for Pharmaceutical Research
Introduction: 2-(6-Methoxynaphthalen-2-yl)piperazine is a key structural motif found in numerous pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to the drug development community. This guide provides an in-depth comparison of various synthetic strategies to access this valuable building block. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each route, offering researchers the critical insights needed to select the most appropriate method for their specific research and development goals.
Unveiling the Synthetic Landscape: Three Competing Pathways
The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. In this guide, we will critically evaluate three prominent synthetic routes:
-
Route A: Buchwald-Hartwig Amination of 2-Bromo-6-methoxynaphthalene. This modern approach utilizes a palladium-catalyzed cross-coupling reaction, a cornerstone of contemporary organic synthesis.
-
Route B: Reductive Amination of 2-Acetyl-6-methoxynaphthalene. A classical yet robust method that leverages a readily available ketone precursor.
-
Route C: Reductive Amination of 6-Methoxy-2-naphthaldehyde. An alternative reductive amination strategy starting from the corresponding aldehyde, which can be prepared from various naphthalene precursors.
The following sections will provide a detailed examination of each route, including step-by-step protocols, comparative data, and expert analysis to guide your synthetic planning.
Route A: The Elegance of Palladium Catalysis - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a direct pathway to N-arylpiperazines.[1] This route commences with the readily accessible 2-bromo-6-methoxynaphthalene and couples it with a protected piperazine, typically N-Boc-piperazine, followed by deprotection.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the active catalyst. The choice of ligand is critical to the success of this reaction, with sterically hindered and electron-rich phosphine ligands often being essential for high yields, particularly with less reactive aryl chlorides.[2]
Experimental Workflow
Figure 1: Workflow for the Buchwald-Hartwig amination route.
Detailed Protocol: Buchwald-Hartwig Amination
Step 1: Synthesis of N-Boc-2-(6-methoxynaphthalen-2-yl)piperazine
-
To an oven-dried Schlenk tube, add 2-bromo-6-methoxynaphthalene (1.0 equiv), N-Boc-piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and XantPhos (4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-(6-methoxynaphthalen-2-yl)piperazine.
Step 2: Deprotection of the Boc Group
-
Dissolve the N-Boc-protected piperazine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Route B: The Workhorse of Amine Synthesis - Reductive Amination of a Ketone
Reductive amination is a classic and highly reliable method for the synthesis of amines from carbonyl compounds.[3] This route utilizes the commercially available 2-acetyl-6-methoxynaphthalene as the starting material.
Mechanistic Rationale
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone with piperazine. This intermediate is then reduced in situ by a suitable reducing agent to furnish the final amine product. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride often being preferred to avoid the reduction of the starting ketone.
Experimental Workflow
Figure 2: Workflow for the reductive amination of a ketone.
Detailed Protocol: Reductive Amination of 2-Acetyl-6-methoxynaphthalene
-
To a solution of 2-acetyl-6-methoxynaphthalene (1.0 equiv) and piperazine (1.5 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
Route C: An Aldehyde-Centric Approach - Reductive Amination of 6-Methoxy-2-naphthaldehyde
This route provides an alternative to the ketone-based reductive amination, starting from 6-methoxy-2-naphthaldehyde. The aldehyde can be synthesized from 2-bromo-6-methoxynaphthalene via a formylation reaction or from 2-acetyl-6-methoxynaphthalene through a multi-step sequence.
Mechanistic Rationale
Similar to the ketone route, this pathway involves the formation of an iminium ion from the aldehyde and piperazine, followed by in situ reduction. Aldehydes are generally more reactive towards nucleophilic attack than ketones, which can sometimes lead to faster reaction times.
Experimental Workflow
Figure 3: Workflow for the reductive amination of an aldehyde.
Detailed Protocol: Reductive Amination of 6-Methoxy-2-naphthaldehyde
Step 1: Synthesis of 6-Methoxy-2-naphthaldehyde (from 2-Bromo-6-methoxynaphthalene)
-
To a solution of 2-bromo-6-methoxynaphthalene (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 2.0 equiv) and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 6-methoxy-2-naphthaldehyde.
Step 2: Reductive Amination
-
Follow the same procedure as described in Route B, substituting 2-acetyl-6-methoxynaphthalene with 6-methoxy-2-naphthaldehyde.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented are representative and may vary based on specific reaction conditions and scale.
| Parameter | Route A: Buchwald-Hartwig | Route B: Reductive Amination (Ketone) | Route C: Reductive Amination (Aldehyde) |
| Starting Material | 2-Bromo-6-methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene | 2-Bromo-6-methoxynaphthalene or 2-Acetyl-6-methoxynaphthalene |
| Number of Steps | 2 | 1 | 2 |
| Overall Yield (Typical) | Good to Excellent | Good | Moderate to Good |
| Reagent Cost | High (Pd catalyst, ligand) | Low | Moderate (depends on aldehyde synthesis) |
| Scalability | Can be challenging due to catalyst cost and removal | Excellent | Good |
| Substrate Scope | Broad | Generally good | Good |
| Key Advantages | High efficiency, mild conditions | Cost-effective, straightforward | Utilizes a more reactive carbonyl |
| Key Disadvantages | Expensive catalyst, potential for metal contamination | May require harsher conditions for less reactive ketones | Extra step for aldehyde synthesis |
Expert Recommendations and Conclusion
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research program.
-
For early-stage discovery and medicinal chemistry efforts , where rapid access to diverse analogs is paramount and material cost is less of a concern, the Buchwald-Hartwig amination (Route A) offers a highly efficient and reliable method. Its broad substrate scope and mild reaction conditions are significant advantages.
-
For process development and large-scale synthesis , where cost-effectiveness and scalability are critical drivers, the reductive amination of 2-acetyl-6-methoxynaphthalene (Route B) is the preferred choice. This one-step process from a readily available starting material makes it an economically viable option.
-
Route C, the reductive amination of 6-methoxy-2-naphthaldehyde , serves as a valuable alternative, particularly if the aldehyde is readily available or if the corresponding ketone proves to be unreactive under standard reductive amination conditions.
Ultimately, a thorough evaluation of the cost, efficiency, and scalability of each route in the context of your specific project goals will enable an informed decision. This guide provides the foundational knowledge and experimental frameworks to embark on the successful synthesis of this compound.
References
An In Vivo Comparative Guide to 2-(6-Methoxynaphthalen-2-yl)piperazine Prodrugs for Enhanced CNS Delivery
For drug development professionals, researchers, and scientists, the journey of a promising molecule from benchtop to bedside is fraught with challenges. One of the most significant hurdles is optimizing the pharmacokinetic profile to ensure the drug reaches its target in sufficient concentrations to elicit a therapeutic effect. This is particularly true for Central Nervous System (CNS) agents, where the blood-brain barrier (BBB) presents a formidable obstacle. The parent compound, 2-(6-methoxynaphthalen-2-yl)piperazine, has shown potential as a CNS active agent, but its physicochemical properties may limit its oral bioavailability and brain penetration.
This guide provides a comprehensive framework for the in vivo comparison of novel prodrugs of this compound. We will delve into the rationale behind prodrug design, present detailed experimental protocols for a head-to-head comparison of hypothetical prodrug candidates, and offer insights into the interpretation of pharmacokinetic and pharmacodynamic data. This document is intended to serve as a blueprint for researchers aiming to select a lead candidate for further clinical development.
The Rationale for Prodrug Development
The core challenge with many CNS drug candidates, including those with a piperazine moiety, is achieving optimal brain exposure. The piperazine ring, while often crucial for pharmacological activity, can impart a high degree of polarity, leading to poor lipid membrane permeability and susceptibility to efflux transporters at the BBB. Furthermore, first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[1][2]
A well-designed prodrug strategy can overcome these limitations by transiently masking the polar functional groups of the parent drug with lipophilic moieties. These promoieties are designed to be cleaved in vivo by ubiquitous enzymes, such as esterases or cytochrome P450s, to release the active parent drug at or near its site of action.[3] For our parent compound, this compound, we will consider two hypothetical prodrugs for our comparative analysis:
-
PD-Ester: An ethyl ester prodrug targeting cleavage by plasma and tissue esterases.
-
PD-Carbamate: A carbamate-linked prodrug designed for slower, potentially more controlled enzymatic hydrolysis.
The primary hypothesis is that these lipophilic prodrugs will exhibit enhanced oral absorption and greater brain penetration compared to the parent compound.
In Vivo Comparative Experimental Workflow
A robust in vivo comparison requires a multi-faceted approach, encompassing pharmacokinetics, pharmacodynamics, and preliminary safety assessments. The following workflow provides a comprehensive strategy for evaluating our hypothetical prodrugs against the parent compound.
Caption: Experimental workflow for the in vivo comparison of this compound prodrugs.
Detailed Experimental Protocols
Pharmacokinetic Studies in Rodents
Objective: To determine the oral bioavailability and brain penetration of the parent compound and its prodrugs.
Animals: Male Wistar rats (250-300g) are a suitable model for initial pharmacokinetic screening.[1]
Protocol:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Oral Administration: Administer the parent compound, PD-Ester, or PD-Carbamate (e.g., at a molar equivalent dose of 10 mg/kg of the parent drug) via oral gavage. A vehicle control group should also be included.
-
Intravenous Administration: Administer a separate cohort of animals with the parent compound (e.g., 2 mg/kg) via tail vein injection to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant and esterase inhibitors.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the parent compound and the prodrugs in plasma and brain homogenates.
-
Analyze the samples to determine the concentrations of each analyte at the different time points.
-
Pharmacodynamic Studies
Objective: To assess the in vivo efficacy of the parent compound and its prodrugs in a relevant behavioral model. Given the structural similarity of the parent compound to known serotonergic agents, a model of antidepressant-like activity is appropriate.[4]
Protocol (Forced Swim Test):
-
Animal Dosing: Administer the parent compound, PD-Ester, PD-Carbamate, or vehicle to different groups of mice 60 minutes before the test.
-
Test Procedure:
-
Place each mouse in a cylinder of water from which it cannot escape.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session.
-
-
Data Analysis: A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.
Hypothetical Data and Interpretation
The following tables present hypothetical data that one might expect from such a comparative study.
Table 1: Hypothetical Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Brain/Plasma Ratio at Tmax | Bioavailability (F%) |
| Parent | Oral | 150 | 2.0 | 900 | 0.2 | 15% |
| IV | - | - | 6000 | - | 100% | |
| PD-Ester | Oral | 450 | 1.0 | 4500 | 0.8 | 75% |
| PD-Carbamate | Oral | 300 | 2.0 | 5400 | 1.2 | 90% |
Interpretation:
-
The prodrugs, PD-Ester and PD-Carbamate , demonstrate significantly higher oral bioavailability (F%) compared to the parent compound, indicating improved absorption.
-
The brain-to-plasma ratios are substantially higher for the prodrugs, suggesting enhanced penetration across the blood-brain barrier.
-
The PD-Carbamate shows the highest bioavailability and brain penetration, potentially due to a more optimal balance of lipophilicity and resistance to first-pass metabolism.
Table 2: Hypothetical Pharmacodynamic Data (Forced Swim Test)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | 180 ± 15 |
| Parent | 10 | 150 ± 12 |
| PD-Ester | 10 | 100 ± 10 |
| PD-Carbamate | 10 | 85 ± 8 |
*p < 0.05 compared to Vehicle
Interpretation:
-
At equivalent molar doses, the prodrugs elicit a more pronounced antidepressant-like effect (reduced immobility time) than the parent compound.
-
This enhanced efficacy is likely a direct consequence of the improved pharmacokinetic profile, leading to higher concentrations of the active drug in the brain.
Metabolic Pathways and Considerations
The conversion of the prodrugs to the active parent compound is a critical step. The primary metabolic pathways are expected to be enzymatic hydrolysis.
Caption: Hypothetical metabolic pathways for the prodrugs and parent compound.
It is crucial to consider that the piperazine moiety itself can be a site of metabolism, often involving cytochrome P450 enzymes such as CYP2D6 and CYP3A4.[1][5][6] In vitro studies using human liver microsomes should be conducted to identify the specific CYPs involved and to assess the potential for drug-drug interactions.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the in vivo comparison of prodrugs of this compound. By systematically evaluating the pharmacokinetic and pharmacodynamic profiles of rationally designed prodrugs, researchers can identify lead candidates with a higher probability of clinical success. The hypothetical data presented herein illustrates the potential for significant improvements in oral bioavailability and CNS penetration through a well-executed prodrug approach.
Future studies should include a more extensive safety and toxicology assessment of the lead candidate, including repeated dose toxicity studies and an evaluation of the abuse potential. Furthermore, the use of more sophisticated animal models of CNS disorders will be necessary to fully characterize the therapeutic potential of the selected compound.[7][8][9]
References
- 1. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 8. wuxibiology.com [wuxibiology.com]
- 9. pharmaron.com [pharmaron.com]
A Senior Scientist's Guide to Benchmarking Analytical Techniques for Piperazine Compound Analysis
Published: January 7, 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine, a simple six-membered heterocycle with two opposing nitrogen atoms, is a foundational structural motif in modern medicine and industry.[1][2] Its derivatives are integral to blockbuster drugs, including anthelmintics, antipsychotics, and antihistamines.[1][3][4] However, the very properties that make piperazine biologically active—its basicity, polarity, and potential for residual presence as a starting material—present significant analytical challenges.[5] For professionals in drug development and quality control, selecting the appropriate analytical technique is not merely a procedural choice; it is a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for piperazine compounds. Moving beyond a simple listing of methods, this document, grounded in the principles of a Senior Application Scientist, explains the causality behind methodological choices. We will benchmark High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed protocols to empower researchers to make informed, effective decisions for their specific analytical goals.
Chapter 1: The Analytical Landscape & Strategic Selection
The analysis of piperazine and its derivatives rarely has a one-size-fits-all solution. The optimal technique is dictated by the analytical question: Are you quantifying a known active pharmaceutical ingredient (API)? Profiling unknown impurities? Confirming a molecular structure? Or detecting trace residues in a complex biological matrix?
Each objective demands a different balance of sensitivity, selectivity, and structural information. For instance, while a simple HPLC-UV method may suffice for routine API quantification, it is wholly inadequate for identifying a novel, low-level impurity, a task better suited for High-Resolution Mass Spectrometry.
The following decision-making workflow provides a strategic overview for selecting the most appropriate analytical technique based on the primary research objective.
Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantification
HPLC is the cornerstone of routine quality control for piperazine-containing pharmaceuticals due to its robustness and suitability for non-volatile, polar compounds.
Expertise & Causality: Piperazine itself lacks a strong UV chromophore, making direct detection at high sensitivity challenging.[6] For this reason, analytical choices diverge based on the concentration and goal. For API quantification, where concentrations are high, detection at low wavelengths (e.g., ~205 nm) may be feasible. However, for trace analysis of piperazine as an impurity, this approach fails. The scientifically sound solution is pre-column derivatization , where piperazine is reacted with a labeling agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride.[5][6][7] This reaction covalently attaches a molecule with strong UV absorbance or fluorescence properties to the piperazine, dramatically enhancing detection sensitivity.[3][6]
Comparative HPLC Methodologies
| Method | Principle | Typical Application | Strengths | Limitations |
| Reversed-Phase (RP) HPLC-UV | Separation based on hydrophobicity using a C18 or C8 column. | API assay, content uniformity. | Robust, reproducible, simple mobile phases. | Poor retention for highly polar piperazine; may require ion-pairing agents.[8] |
| HILIC-ELSD | Hydrophilic Interaction Liquid Chromatography separates polar compounds. ELSD detects non-volatile analytes. | Quantification of underivatized piperazine when UV is not viable. | Good retention for polar piperazine.[7] | ELSD is non-linear and less sensitive than UV or MS. |
| RP-HPLC-UV with Derivatization | Piperazine is derivatized to add a UV-active chromophore. | Trace-level quantification of piperazine impurity in APIs. | Significantly improves sensitivity (ppm levels).[6] | Adds a sample preparation step; requires method development for the derivatization reaction. |
Experimental Protocol: Trace Piperazine Analysis via HPLC-UV with NBD-Cl Derivatization
This protocol is a self-validating system for quantifying piperazine as a process impurity in an active pharmaceutical ingredient (API).
-
Standard & Sample Preparation:
-
Piperazine Stock (1000 ppm): Accurately weigh 100 mg of piperazine standard into a 100 mL volumetric flask and dilute with diluent (90:10 Acetonitrile:Water).
-
Spiked Sample: Prepare a solution of the API at 0.5 mg/mL. Spike with piperazine standard to a final concentration of 0.1% (relative to the API).[6]
-
-
Derivatization Reaction:
-
To 1 mL of the sample solution, add 0.5 mL of a borate buffer solution (pH 9.0).
-
Add 1 mL of NBD-Cl reagent solution (1 mg/mL in Acetonitrile).
-
Vortex and heat the mixture at 60°C for 30 minutes in a water bath.
-
Cool to room temperature. The solution is now ready for injection. The reaction creates a stable, UV-active derivative.[6]
-
-
Chromatographic Conditions:
-
HPLC System: Alliance e2695 with a 2998 Photodiode Array (PDA) Detector.[6]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 340 nm (optimal for the NBD derivative).[6]
-
-
Validation & System Suitability:
-
Inject a blank (diluent) to ensure no interfering peaks.
-
Inject six replicate preparations of the spiked sample. The relative standard deviation (RSD) of the peak area for the piperazine derivative should be less than 4.0%.[6]
-
The method should be validated for linearity, accuracy (recovery between 104.87-108.06%), and robustness.[6]
-
Chapter 3: Gas Chromatography (GC) - A Specialized Approach Requiring Derivatization
Gas Chromatography is a powerful technique for separating volatile compounds. Piperazine, with its two polar nitrogen atoms, is not sufficiently volatile for direct GC analysis, leading to poor peak shape and tailing.[9] Therefore, derivatization is mandatory for successful GC analysis.
Expertise & Causality: The core principle is to mask the polar N-H groups, reducing hydrogen bonding and increasing the molecule's volatility. This is typically achieved through acylation, for instance, by reacting piperazine with acetic anhydride or trifluoroacetic anhydride (TFAA).[9][10] This reaction replaces the active hydrogens with acetyl or trifluoroacetyl groups, creating a stable, volatile derivative that chromatographs well.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 10. scholars.direct [scholars.direct]
Illuminating the Path Forward: A Comparative Guide to Confirming the Binding Affinity of 2-(6-Methoxynaphthalen-2-yl)piperazine
For researchers and drug development professionals navigating the complex landscape of novel compound characterization, establishing a clear and reproducible binding affinity profile is a cornerstone of progress. This guide provides a comprehensive framework for confirming the binding affinity of the novel compound, 2-(6-Methoxynaphthalen-2-yl)piperazine. While direct binding data for this specific molecule is not yet publicly established, its structural motifs, particularly the arylpiperazine core, provide a strong rationale for predicting its interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[1][2][3][4][5]
This document moves beyond a rigid template, offering an in-depth, logical workflow for the experimental determination of binding affinity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our focus will be on establishing a robust primary screening methodology, followed by orthogonal validation techniques for comprehensive and trustworthy characterization.
The Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The piperazine ring system is a versatile scaffold frequently employed in the design of centrally active agents.[4] When coupled with an aromatic system, as in arylpiperazines, these compounds exhibit a well-documented propensity to bind to serotonin and dopamine receptors.[1][6][7][8] The methoxynaphthyl group in this compound further suggests the potential for specific interactions within the binding pockets of these receptors, influencing both affinity and selectivity.[2] Given this structural context, a primary objective is to screen for binding against a panel of relevant 5-HT and dopamine receptor subtypes.
Primary Screening: The Gold Standard Radioligand Binding Assay
To establish an initial, quantitative measure of binding affinity, the competitive radioligand binding assay remains the gold standard due to its sensitivity and robustness.[9] This technique measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.
Predicted Target and Rationale: The 5-HT1A Receptor
Based on extensive literature for similar arylpiperazine structures, the serotonin 1A (5-HT1A) receptor presents a high-priority initial target for investigation.[3][10] To validate our assay, we will compare the performance of our test compound against well-characterized reference compounds for the 5-HT1A receptor.
| Compound | Type | Reported Affinity (Ki) for 5-HT1A |
| WAY-100635 | Selective Antagonist | ~0.39 - 0.84 nM[11][12][13] |
| 8-OH-DPAT | Agonist | ~1-10 nM (pIC50 of 8.19)[14][15][16][17] |
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the logical flow of a competitive radioligand binding experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.lsu.edu [repository.lsu.edu]
A Comparative Guide to the Synthesis of 2-(6-Methoxynaphthalen-2-yl)piperazine
For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining 2-(6-methoxynaphthalen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. The methodologies presented are grounded in established, peer-reviewed chemical transformations, offering a practical framework for laboratory-scale synthesis. We will dissect each route, evaluating them on key performance indicators such as yield, reagent accessibility, and reaction conditions.
Introduction to this compound
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways.[1][2][3] Its ability to engage in hydrogen bonding and its conformational flexibility make it a valuable component in designing molecules with favorable pharmacokinetic profiles. When coupled with a 6-methoxynaphthalene group, a substructure present in non-steroidal anti-inflammatory drugs like Naproxen, the resulting molecule, this compound, presents a compelling scaffold for further derivatization and biological screening.
This guide will compare two robust synthetic approaches:
-
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile cross-coupling reaction.
-
Route 2: Reductive Amination of a Naphthalene Precursor: A classical approach involving the formation of an imine intermediate.
Route 1: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for the formation of carbon-nitrogen bonds.[4] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.[4][5]
The overall strategy involves the synthesis of a key intermediate, 2-bromo-6-methoxynaphthalene, followed by its coupling with a mono-protected piperazine. A final deprotection step yields the target compound.
Experimental Protocol: Route 1
Step 1a: Synthesis of 2-Bromo-6-methoxynaphthalene from 6-Bromo-2-naphthol
A practical and environmentally conscious approach utilizes dimethyl carbonate (DMC) as a benign methylating agent, avoiding the high toxicity of traditional reagents like dimethyl sulfate.[6][7]
-
To a round-bottomed flask, add 6-bromo-2-naphthol (1.0 equiv), potassium carbonate (0.2 equiv), and tetrabutylammonium chloride (0.1 equiv).
-
Heat the mixture to 130-135 °C.
-
Add dimethyl carbonate (1.1 equiv) dropwise over 6 hours.
-
After the addition is complete, distill the mixture to remove excess DMC and methanol.
-
Cool the reaction to room temperature and purify the product. This method typically affords the product in high yield (>95%).[6]
Step 1b: Synthesis of 2-Bromo-6-methoxynaphthalene via Bromination of 2-Methoxynaphthalene
An alternative synthesis involves the direct bromination of 2-methoxynaphthalene.[8][9]
-
Dissolve 2-methoxynaphthalene (1.0 equiv) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.0 equiv) in glacial acetic acid, maintaining a low temperature.
-
After the initial reaction to form the dibromo intermediate, add a reducing agent such as iron powder to selectively remove the bromine at the 1-position.[8]
-
Work-up and recrystallization provide the desired 2-bromo-6-methoxynaphthalene.
Step 2: Buchwald-Hartwig Amination
This step couples the synthesized 2-bromo-6-methoxynaphthalene with N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group serves to prevent dialkylation of the piperazine.[10][11]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromo-6-methoxynaphthalene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).[1]
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).[1]
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purify the crude product by column chromatography to yield N-Boc-2-(6-methoxynaphthalen-2-yl)piperazine.
Step 3: Deprotection
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to obtain this compound.
Workflow Diagram: Route 1
Caption: Workflow for the Buchwald-Hartwig amination route.
Route 2: The Reductive Amination Approach
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. This route requires the synthesis of 6-methoxy-2-naphthaldehyde as the key intermediate.
Experimental Protocol: Route 2
Step 1: Synthesis of 6-Methoxy-2-naphthaldehyde
This intermediate can be prepared from 2-methoxynaphthalene. A common method is the Vilsmeier-Haack reaction or by formylation of a Grignard reagent derived from 2-bromo-6-methoxynaphthalene.[9]
-
Prepare the Grignard reagent from 2-bromo-6-methoxynaphthalene (synthesized as in Route 1, Step 1) and magnesium turnings in anhydrous THF.
-
Add N,N-dimethylformamide (DMF) to the Grignard solution at low temperature.
-
Quench the reaction with aqueous acid.
-
Extract the product with an organic solvent and purify to yield 6-methoxy-2-naphthaldehyde.
Step 2: Reductive Amination
-
In a reaction vessel, dissolve 6-methoxy-2-naphthaldehyde (1.0 equiv) and piperazine (at least 2.0 equiv to favor mono-alkylation) in a suitable solvent like methanol or dichloromethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The former is often preferred due to its milder nature and tolerance of slightly acidic conditions which can promote imine formation.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a basic solution.
-
Extract the product with an organic solvent.
-
The crude product will likely be a mixture of the desired mono-alkylated product and the di-alkylated byproduct. Purification by column chromatography is essential to isolate this compound.
Workflow Diagram: Route 2
Caption: Workflow for the Reductive Amination route.
Head-to-Head Comparison
| Feature | Route 1: Buchwald-Hartwig Amination | Route 2: Reductive Amination |
| Overall Yield | Generally high, with each step being efficient. | Can be moderate; control of mono- vs. di-alkylation is critical and can lower the isolated yield of the desired product. |
| Selectivity | Excellent. The use of mono-protected piperazine ensures formation of the mono-arylated product. | Moderate. Requires careful control of stoichiometry (excess piperazine) to minimize the di-substituted byproduct, complicating purification. |
| Reagent Cost & Availability | Palladium catalysts and phosphine ligands can be expensive. N-Boc-piperazine is readily available. | Common reducing agents (e.g., NaBH(OAc)₃) are affordable. Piperazine is inexpensive. Synthesis of the aldehyde intermediate is required. |
| Reaction Conditions | Requires inert atmosphere and anhydrous conditions. Temperatures can be high (80-110 °C). | Generally milder conditions (room temperature). Does not typically require an inert atmosphere. |
| Scalability | Can be challenging to scale up due to catalyst cost and sensitivity. | Generally more straightforward to scale up. |
| Purification | Purification of the final product after deprotection is usually straightforward. | Can be challenging due to the similar polarities of the mono- and di-substituted products. |
| Safety Considerations | Palladium catalysts can be pyrophoric. Strong bases like NaOtBu are corrosive and moisture-sensitive. | Sodium cyanoborohydride is toxic and generates HCN in acidic conditions. Grignard reagents are highly reactive. |
Analytical Verification of the Final Product
Regardless of the synthetic route chosen, rigorous analytical characterization is essential to confirm the identity and purity of the final product, this compound.
Standard Analytical Workflow
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular mass is approximately 242.32 g/mol .[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. Expect to see signals corresponding to the naphthalene ring protons, the methoxy group protons, and the piperazine ring protons.
-
¹³C NMR: To confirm the number and types of carbon atoms in the molecule.
-
Analytical Workflow Diagram
Caption: Standard workflow for analytical verification.
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 (Buchwald-Hartwig Amination) is the recommended choice for small-scale synthesis, discovery chemistry, and situations where high purity and predictable outcomes are critical. Its superior selectivity, facilitated by the use of a protected piperazine, simplifies purification and often leads to higher overall yields of the desired mono-substituted product.
-
Route 2 (Reductive Amination) may be considered for larger-scale synthesis where cost is a primary driver, as it avoids expensive palladium catalysts and ligands. However, researchers must be prepared to invest significant effort in optimizing the reaction conditions to maximize the mono-alkylation product and in developing a robust purification protocol to separate it from the di-alkylated byproduct.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale, budget, available equipment, and the chemist's expertise.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. data.epo.org [data.epo.org]
- 9. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Piperazine Derivatives
For researchers, scientists, and professionals in drug development, the consistent and accurate analysis of piperazine derivatives is paramount. These moieties are integral to a wide array of pharmaceuticals, and ensuring the reliability of the analytical methods used to quantify them is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparison of common analytical techniques for piperazine derivatives, grounded in the principles of inter-laboratory validation. We will explore not just the "how" but the critical "why" behind experimental choices, offering a framework for robust method validation across multiple laboratories.
The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Success
While single-laboratory validation establishes the performance characteristics of a method under controlled conditions, inter-laboratory validation, often referred to as reproducibility, is the ultimate test of a method's robustness.[1] It assesses the method's performance when used by different analysts, with different equipment, in different environments. This process is crucial for standardizing analytical procedures, particularly for methods intended for widespread use, such as those in pharmacopoeias.[1][2]
The core objective is to determine the extent to which a method will produce equivalent results for the same sample across a network of laboratories. This is a critical consideration for global pharmaceutical companies, contract research organizations (CROs), and regulatory bodies that rely on consistent data regardless of where the testing is performed.
Key Validation Parameters in an Inter-Laboratory Context
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a comprehensive framework for the validation of analytical procedures.[3] These principles are echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and in compendia such as the United States Pharmacopeia (USP).[3] When extending validation to an inter-laboratory setting, the focus sharpens on the following parameters:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further broken down into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.
-
Reproducibility: Precision between laboratories (inter-laboratory precision).
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
The following diagram illustrates the typical workflow for an inter-laboratory validation study:
Inter-laboratory validation workflow.
Comparative Analysis of Key Analytical Techniques
The analysis of piperazine derivatives often presents a challenge due to their physicochemical properties, such as high polarity and, for the parent piperazine, a lack of a strong UV chromophore.[2] This often necessitates derivatization to enhance detectability. The two most common chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile piperazine derivatives.[4]
Experimental Protocol: HPLC-UV Analysis of a Piperazine Derivative (with Pre-column Derivatization)
This protocol is a representative example for the quantification of a piperazine derivative in an active pharmaceutical ingredient (API).
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent (e.g., Dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl)). The choice of derivatizing agent is critical as it imparts a chromophore to the piperazine moiety, allowing for sensitive UV detection. NBD-Cl, for instance, reacts with secondary amines to form a stable, UV-active product.[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition must be optimized to achieve good separation of the derivatized analyte from potential impurities and degradation products.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the piperazine derivative reference standard and the derivatizing agent. Dissolve in a suitable solvent (e.g., acetonitrile) and perform the derivatization reaction, which may require heating. Dilute to a known volume.
-
Sample Solution: Accurately weigh the API sample, dissolve it in a suitable solvent, and perform the same derivatization procedure as for the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Detection Wavelength: The wavelength corresponding to the maximum absorbance of the derivatized piperazine derivative.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized piperazine derivative based on its retention time compared to the standard.
-
Quantify the analyte using an external standard calibration curve.
-
Causality Behind Experimental Choices:
-
Pre-column Derivatization: This is often a necessary step for piperazine and its simpler derivatives to achieve the required sensitivity with UV detection. The reaction conditions (temperature, time, pH) for derivatization must be carefully controlled and validated to ensure the reaction is complete and reproducible.
-
Reversed-Phase C18 Column: This is the most common choice for separating small organic molecules. The nonpolar stationary phase interacts with the nonpolar parts of the derivatized analyte, and by varying the polarity of the mobile phase, a good separation can be achieved.
-
Gradient Elution: For complex samples with multiple components, a gradient elution (where the mobile phase composition changes over time) is often necessary to achieve adequate separation of all peaks within a reasonable run time.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many piperazine derivatives, derivatization may be required to increase their volatility and improve their chromatographic behavior.
Experimental Protocol: GC-MS Analysis of a Piperazine Derivative (with Derivatization)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-5ms).
-
-
Reagents:
-
Suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)). Derivatization is crucial to block the active amine protons, which can cause peak tailing and poor chromatographic performance.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the piperazine derivative reference standard in a suitable solvent. Take an aliquot and evaporate to dryness under a gentle stream of nitrogen. Add the derivatizing agent and a reaction solvent, and heat to complete the reaction.
-
Sample Solution: Extract the piperazine derivative from the sample matrix using a suitable solvent. Evaporate the extract to dryness and perform the same derivatization procedure as for the standard.
-
-
GC-MS Conditions:
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identify the derivatized piperazine derivative by its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve generated from derivatized standards.
-
Causality Behind Experimental Choices:
-
Derivatization: This is a critical step for many piperazine derivatives to improve their volatility and thermal stability for GC analysis. The choice of derivatizing agent will depend on the specific derivative and potential interferences.
-
Temperature Programming: A temperature gradient in the GC oven is essential for separating compounds with a range of boiling points.
-
Mass Spectrometric Detection: MS detection provides a high degree of specificity and allows for positive identification of the analyte based on its unique mass spectrum. SIM mode can significantly improve the signal-to-noise ratio, leading to lower detection and quantification limits.
Performance Comparison: What to Expect in an Inter-Laboratory Study
The following tables summarize typical performance characteristics for the analysis of piperazine derivatives by HPLC and GC-MS, based on published single-laboratory validation data. These values provide a baseline for what might be expected in an inter-laboratory comparison. In a collaborative study, the reproducibility (inter-laboratory precision) would be a key parameter to evaluate, and the values for accuracy and precision would be expected to have a wider range than those from a single lab.
Table 1: Comparative Performance of HPLC-UV (with Derivatization) for Piperazine Derivatives
| Performance Characteristic | Typical Single-Laboratory Results | Considerations for Inter-Laboratory Validation |
| Linearity (r²) | > 0.999 | Should remain high, but slight variations in slope and intercept between labs are expected. |
| Accuracy (% Recovery) | 98.0 - 102.0% | The acceptable range may be widened slightly (e.g., 95-105%) to account for inter-laboratory variability. |
| Precision (RSD%) | Repeatability: < 1.0%; Intermediate: < 2.0% | Reproducibility (Inter-laboratory RSD%) will be higher, typically in the range of 2-5%, depending on the complexity of the method. |
| LOD | Analyte and derivatization dependent, often in the low ppm range. | May vary between labs due to differences in instrument sensitivity. The method should be sensitive enough for all participating labs to achieve the required LOQ. |
| LOQ | Typically 3x LOD. | A consistent LOQ across all labs is a critical success factor for the validation. |
| Robustness | Should be demonstrated by deliberately varying parameters like mobile phase composition, pH, and column temperature. | The inter-laboratory study itself is a test of robustness. Consistent results across labs with minor variations in their systems demonstrate a robust method. |
Table 2: Comparative Performance of GC-MS for Piperazine Derivatives
| Performance Characteristic | Typical Single-Laboratory Results | Considerations for Inter-Laboratory Validation |
| Linearity (r²) | > 0.995 | Similar to HPLC, high linearity is expected, with some inter-laboratory variation. |
| Accuracy (% Recovery) | 90.0 - 110.0% | The acceptable range for GC-MS can sometimes be wider than for HPLC due to the multi-step sample preparation (extraction and derivatization). |
| Precision (RSD%) | Repeatability: < 5.0%; Intermediate: < 10.0% | Reproducibility will be a key focus, with an acceptable RSD% typically below 15%. |
| LOD | Highly sensitive, often in the sub-ppm or ppb range, especially in SIM mode. | While individual lab LODs may differ, all should be well below the required reporting level. |
| LOQ | Typically 3x LOD. | A harmonized LOQ across participating labs is essential. |
| Robustness | Assessed by varying parameters like oven temperature ramp rate, injector temperature, and gas flow rate. | The collaborative study will reveal the method's true robustness in the face of varying GC-MS systems and operator techniques. |
The relationship between the different levels of precision is illustrated in the following diagram:
Hierarchy of precision in method validation.
Conclusion: A Framework for Trustworthy Analytical Data
The inter-laboratory validation of analytical methods for piperazine derivatives is a rigorous but essential process for ensuring data quality and consistency in the pharmaceutical industry. By understanding the principles of method validation and the specific challenges associated with these compounds, researchers can develop and implement robust analytical methods.
This guide has provided a framework for comparing the performance of HPLC and GC-MS for the analysis of piperazine derivatives, with a focus on the expectations for an inter-laboratory study. The key to a successful inter-laboratory validation lies in a well-defined protocol, the use of homogeneous and stable samples, and a thorough statistical analysis of the results. By embracing this comprehensive approach to method validation, the pharmaceutical industry can have greater confidence in the quality and reliability of its analytical data, ultimately safeguarding patient health.
References
A Researcher's Guide to Sigma Receptor Selectivity: An In-Depth Analysis of 2-(6-Methoxynaphthalen-2-yl)piperazine and Its Analogs
In the landscape of contemporary pharmacology, the pursuit of receptor selectivity is paramount for the development of targeted therapeutics with minimized off-target effects. Sigma receptors, once enigmatic, are now recognized as key players in a multitude of cellular functions and are implicated in a range of pathologies from neurodegenerative diseases to cancer.[1] This guide provides a comprehensive assessment of the selectivity profile of 2-(6-Methoxynaphthalen-2-yl)piperazine for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Due to the limited availability of public data on this specific molecule, our analysis is enriched with experimental data from closely related structural analogs, offering a robust, scientifically grounded perspective for researchers, scientists, and drug development professionals.
The Critical Role of Sigma Receptor Selectivity
The two primary subtypes of sigma receptors, σ₁ and σ₂, are distinct proteins with different molecular weights, tissue distributions, and pharmacological profiles.[1] The σ₁ receptor, a 25 kDa protein, acts as a ligand-operated molecular chaperone at the mitochondria-associated membrane of the endoplasmic reticulum (ER), playing a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[1] In contrast, the σ₂ receptor, now identified as TMEM97, is an 18-21.5 kDa protein that is often overexpressed in proliferating cancer cells, making it a promising target for anti-tumor agents.[1][2] Given their distinct and sometimes opposing physiological roles, the selectivity of a ligand for either the σ₁ or σ₂ subtype is a critical determinant of its potential therapeutic application and side-effect profile.
Comparative Binding Affinity Analysis
To contextualize the selectivity of the this compound scaffold, we have compiled in vitro binding affinity data (Ki values) for a series of reference compounds and structurally related analogs. The data, presented in Table 1, is derived from competitive radioligand binding assays, the gold-standard for quantifying ligand-receptor interactions.
Table 1: Comparative Sigma Receptor Binding Affinities (Ki, nM)
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁ Ki / σ₂ Ki) | Reference |
| Haloperidol | 8 | ~3 (Calculated) | ~2.67 | [1] |
| DTG (1,3-di-o-tolylguanidine) | 35.5 | 39.9 | 0.89 | [3] |
| (+)-Pentazocine | ~1.8 (Kd) | >10,000 | >5555 | [4] |
| PRE-084 | 53.2 | >30,000 | >564 | [5] |
| PB28 | 0.38 | 0.68 | 0.56 | [5] |
| (p-Methoxybenzyl)piperazine derivative (3d) | 12.4 | >1,000 | >80.6 | [6] |
Note: Lower Ki values indicate higher binding affinity.
The reference compounds illustrate a spectrum of selectivity profiles. Haloperidol and DTG are relatively non-selective, binding to both σ₁ and σ₂ receptors with high affinity.[1][3] In contrast, (+)-Pentazocine and PRE-084 are highly selective for the σ₁ receptor, while PB28 shows high affinity for both but with a slight preference for the σ₁ subtype.[4][5]
The p-methoxybenzyl substituted piperazine derivative (compound 3d in the cited study), which shares structural similarities with this compound, demonstrates a notable selectivity for the σ₁ receptor, with a Ki value of 12.4 nM and over 80-fold selectivity versus the σ₂ receptor.[6] This suggests that the methoxy-substituted aromatic moiety coupled with a piperazine core can be a favorable structural motif for achieving σ₁ selectivity.
Deconstructing the Science: Experimental Protocols
The determination of binding affinities is a meticulous process. Below, we outline the standard experimental workflow for a competitive radioligand binding assay, a technique that forms the basis of the data presented.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Tissues rich in the target receptor (e.g., guinea pig brain for σ₁ or rat liver for σ₂) are homogenized in an ice-cold buffer.[6]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a fresh assay buffer.
-
The protein concentration of the membrane preparation is determined to ensure consistency across assays.
-
-
Competitive Binding Incubation:
-
A constant concentration of a specific radioligand is incubated with the membrane preparation. For σ₁ receptors, --INVALID-LINK---pentazocine is commonly used.[6] For σ₂ receptors, [³H]DTG is used in the presence of a high concentration of a selective σ₁ ligand (like (+)-pentazocine) to "mask" or block the σ₁ sites.[6]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The inhibitor constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
-
Functional Implications: Beyond Binding Affinity
While binding affinity is a crucial measure of selectivity, it does not fully describe the functional activity of a ligand (i.e., whether it is an agonist or an antagonist). Functional assays are therefore essential to complete the pharmacological profile.
-
For σ₁ Receptors: A common functional assay involves measuring the modulation of intracellular calcium (Ca²⁺) signaling. Agonists at the σ₁ receptor can potentiate Ca²⁺ release from the ER, a response that can be measured using fluorescent Ca²⁺ indicators.
-
For σ₂ Receptors: Functional activity is often assessed by measuring the impact on cell viability and apoptosis in cancer cell lines. Many σ₂ receptor agonists have been shown to induce caspase-dependent apoptosis.
The Underlying Mechanism: Sigma Receptor Signaling
The selectivity of a ligand is intrinsically linked to the distinct signaling pathways modulated by each sigma receptor subtype.
Caption: Simplified σ₁ receptor signaling pathway at the MAM.
As a molecular chaperone at the MAM, the σ₁ receptor interacts with various client proteins, including the inositol 1,4,5-trisphosphate (IP₃) receptor. Upon stimulation by an agonist, the σ₁ receptor can stabilize the IP₃ receptor, thereby modulating Ca²⁺ flux from the ER to the mitochondria. This intercellular communication is vital for cellular bioenergetics and survival. A selective σ₁ ligand will primarily engage this pathway, influencing processes like neuroprotection and synaptic plasticity.
The signaling pathways of the σ₂ receptor are less well-defined but are known to be involved in cell proliferation and cell death. Selective σ₂ ligands are of significant interest for their potential as anti-cancer agents.
Conclusion and Future Directions
The assessment of this compound's selectivity for sigma receptors, informed by data from its close structural analogs, points towards a promising profile for selective interaction, likely with a preference for the σ₁ subtype. The methoxynaphthalene moiety appears to be a key contributor to this selectivity.
For researchers working with this or similar compounds, the following steps are recommended:
-
Definitive Binding Assays: Conduct head-to-head competitive radioligand binding assays against both σ₁ and σ₂ receptors to determine the precise Ki values for the compound of interest.
-
Functional Characterization: Employ functional assays, such as Ca²⁺ mobilization for σ₁ and cell viability assays for σ₂, to elucidate the agonist versus antagonist nature of the ligand at each receptor subtype.
-
Off-Target Screening: A broad panel of receptor binding assays should be conducted to ensure selectivity against other relevant CNS targets.
By systematically applying these experimental approaches, the scientific community can build a comprehensive understanding of the pharmacological profile of novel sigma receptor ligands, paving the way for the development of the next generation of targeted therapeutics.
References
- 1. Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(6-Methoxynaphthalen-2-yl)piperazine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-(6-Methoxynaphthalen-2-yl)piperazine, a compound frequently utilized in pharmaceutical development and scientific research. Due to its chemical structure, which combines a naphthalene moiety and a piperazine ring, this substance requires careful handling as hazardous waste to mitigate risks to personnel and the environment.[1][2]
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the disposal procedures outlined here are grounded in the known hazards of its constituent chemical classes: piperazine derivatives and naphthalene compounds.[3][4] Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is imperative.[4]
Hazard Assessment and Initial Precautions
Before commencing any disposal procedures, a thorough understanding of the potential hazards is essential. The dual nature of this compound's structure informs its risk profile.
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][5] They may also act as sensitizers, potentially causing allergic skin reactions or respiratory issues.[2]
-
Naphthalene Moiety: Naphthalene is classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) and is a suspected carcinogen.[3][6][7] It also presents environmental hazards, particularly to aquatic life.[4]
Therefore, this compound must be treated as a hazardous chemical waste.
Immediate Safety Precautions:
-
Ventilation: Always handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
Waste Segregation and Container Management: The First Line of Defense
Proper segregation is a critical step in preventing inadvertent chemical reactions and ensuring compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Container: Use a designated, leak-proof hazardous waste container constructed from a compatible material like high-density polyethylene.[2] The container must have a secure, tight-fitting lid.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas on the primary label.[4] Include the appropriate GHS hazard pictograms.[2]
-
Waste Transfer: Carefully transfer the waste compound into the designated container. If in solid form, use spark-proof tools and minimize dust generation.[2]
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, are to be considered hazardous waste and placed in the same container.[2]
-
Avoid Mixing: Never mix waste containing this compound with incompatible materials. Key incompatibilities for related compounds include:
-
Secure Storage: Keep the waste container securely sealed when not in use.[4] Store it in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible substances, pending pickup.[2]
Spill Management Protocol
In the event of a spill, a swift and systematic response is crucial to contain the hazard.
Immediate Actions for Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[1]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercially available chemical sorbents.[1][2]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[9]
-
Decontamination: Thoroughly decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.[1] All cleaning materials must be disposed of as hazardous waste.[1]
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by professionals to ensure regulatory compliance and environmental safety.
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[2][4]
-
Recommended Disposal Method: High-temperature incineration at an approved facility is the recommended final disposal method for this type of chemical waste.[2][3]
-
Prohibited Disposal Methods: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[2][4]
Decontamination of Laboratory Equipment
Any non-disposable equipment that has been in contact with this compound must be thoroughly decontaminated.
Procedure for Equipment Decontamination:
-
Initial Rinse: Rinse the equipment with an appropriate solvent, such as ethanol or isopropanol, to remove residual chemical.[1]
-
Wash: Wash the equipment thoroughly with soap and water.[1]
-
Final Rinse: Perform a final rinse with deionized water.
-
Waste from Decontamination: All solvents and cleaning materials used in the decontamination process must be collected and disposed of as hazardous waste.[1]
Visualizing the Disposal Workflow
To aid in the decision-making process for handling this compound waste, the following workflow diagram illustrates the key steps.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Naphthalene - OEHHA [oehha.ca.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
